molecular formula C7H13NO3S B12412049 N-Acetyl-L-methionine-D3

N-Acetyl-L-methionine-D3

Cat. No.: B12412049
M. Wt: 194.27 g/mol
InChI Key: XUYPXLNMDZIRQH-JFZJHJNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-methionine-D3 is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3S

Molecular Weight

194.27 g/mol

IUPAC Name

(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3

InChI Key

XUYPXLNMDZIRQH-JFZJHJNYSA-N

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-L-methionine-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-methionine-D3 is the deuterium-labeled form of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. In this stable isotope-labeled version, three hydrogen atoms on the methyl group attached to the sulfur atom are replaced with deuterium (B1214612) (D). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This key difference allows it to be distinguished in mass spectrometry-based analyses.

This technical guide provides a comprehensive overview of this compound, focusing on its applications, relevant experimental protocols, and the metabolic pathways it can be used to investigate.

Core Applications

The primary applications of this compound in research and drug development stem from its nature as a stable isotope-labeled compound.

Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard for the accurate quantification of unlabeled N-Acetyl-L-methionine or L-methionine in various biological matrices, such as plasma, urine, and cell culture media.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Metabolic Tracer

As a derivative of methionine, this compound can be used as a tracer to study the flux through methionine metabolic pathways. Once administered to cells or organisms, the deuterated acetyl-methionine is metabolized, and the deuterium label can be tracked as it is incorporated into various downstream metabolites. This allows researchers to investigate the dynamics of metabolic pathways in health and disease.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₀D₃NO₃S
Molecular Weight 194.27 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in water and methanol

Experimental Protocols

Quantification of N-Acetyl-L-methionine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative protocol for the quantification of N-Acetyl-L-methionine in human plasma.

4.1.1 Materials and Reagents

  • N-Acetyl-L-methionine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

4.1.2 Sample Preparation

  • Prepare Calibration Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of N-Acetyl-L-methionine and this compound in methanol.

    • Serially dilute the N-Acetyl-L-methionine stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3 LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Acetyl-L-methionine: 192.1 → 132.1; this compound: 195.1 → 135.1
Collision Energy Optimized for each transition

4.1.4 Data Analysis and Validation

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of N-Acetyl-L-methionine in unknown samples is determined from the calibration curve.

  • Method validation should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

4.1.5 Representative Quantitative Data

The following tables present representative data for a method validation based on the described protocol.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Equation
N-Acetyl-L-methionine1 - 1000y = 0.0123x + 0.00450.998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Low54.9 ± 0.398.06.1
Medium100102.1 ± 5.5102.15.4
High800790.4 ± 31.698.84.0

Metabolic Pathway Analysis

This compound can be used to trace the flow of methionine through its key metabolic pathways. The primary pathways include the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway.

Methionine Metabolism Overview

The following diagram illustrates the central role of methionine in cellular metabolism.

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_polyamine Polyamine Synthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, proteins) dcSAM Decarboxylated SAM SAM->dcSAM SAMDC Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL GSH Glutathione Cys->GSH Spermidine Spermidine dcSAM->Spermidine Spermidine synthase NAM_D3 This compound NAM_D3->Met Deacetylation

Caption: Overview of major methionine metabolic pathways.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for a metabolic flux experiment using this compound.

Metabolic_Flux_Workflow start Cell Culture or Animal Model labeling Incubate with This compound start->labeling harvest Harvest Cells/Tissues at Time Points labeling->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end Biological Interpretation flux_calc->end

Caption: Experimental workflow for metabolic flux analysis.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its primary applications as an internal standard and a metabolic tracer enable precise quantification of its unlabeled analogue and detailed investigation of methionine metabolism. The protocols and data presented in this guide provide a framework for the successful implementation of this compound in laboratory settings. As mass spectrometry techniques continue to advance, the utility of stable isotope-labeled compounds like this compound in biomedical research is expected to grow.

References

N-Acetyl-L-methionine-D3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-Acetyl-L-methionine-D3, a crucial tool in modern analytical and biomedical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical characteristics, synthesis, and its primary application as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis.

Core Chemical Properties

This compound is the deuterated form of N-Acetyl-L-methionine (B556415), an acetylated derivative of the essential amino acid L-methionine. The incorporation of three deuterium (B1214612) atoms on the methyl group of the thioether side chain results in a molecule with a higher molecular weight than its endogenous counterpart, making it an ideal internal standard for precise quantification in complex biological matrices.

Physicochemical Data

The key chemical and physical properties of this compound and its non-labeled analogue are summarized in the table below for comparative analysis.

PropertyThis compoundN-Acetyl-L-methionine
Molecular Formula C₇H₁₀D₃NO₃SC₇H₁₃NO₃S[1][2][3]
Molecular Weight 194.27 g/mol 191.25 g/mol [1][2][3]
Appearance White to off-white solidWhite crystalline powder or crystals[4]
Melting Point Not specified103-106 °C[3]
Solubility Not specifiedMethanol: 50 mg/mL; Soluble in water and organic solvents[4]
Canonical SMILES CC(N--INVALID-LINK--CCSC([2H])([2H])[2H])=OCSCC--INVALID-LINK--C(O)=O
InChI Key XUYPXLNMDZIRQH-LURJTMIESA-NXUYPXLNMDZIRQH-LURJTMIESA-N
CAS Number Not specified65-82-7[1]

Chemical Structure

The chemical structure of this compound is characterized by an acetyl group attached to the nitrogen of the L-methionine backbone, with three deuterium atoms replacing the hydrogens on the terminal methyl group of the thioether side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A patented method for the production of N-acetyl-L-methionine involves reacting L-methionine with acetic anhydride (B1165640) in the presence of an aqueous alkali at a controlled temperature and pH[5]. To synthesize the D3 analogue, the starting material would be L-methionine-D3, where the methyl group of the thioether is deuterated.

General Reaction Scheme:

L-methionine-D3 + Acetic Anhydride --(Aqueous Alkali, 20-60°C, pH 6.5-10)--> this compound

Post-Reaction Work-up (as described for the non-deuterated form):

  • Acidify the reaction mixture (e.g., with sulfuric acid).

  • Extract the product with a suitable solvent (e.g., ethyl acetate).

  • Separate the N-acetyl-L-methionine from the solvent.

  • Recrystallize the product if necessary (e.g., from water) to achieve high purity[5].

Application as an Internal Standard in Quantitative Mass Spectrometry

This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[6]. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix effects and ionization suppression.

General Experimental Workflow:

  • Sample Preparation:

    • A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, tissue homogenate) at the earliest stage of sample preparation.

    • The sample is then processed to extract the analyte of interest (endogenous N-Acetyl-L-methionine). This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation:

    • The extracted sample is injected into an LC or GC system to chromatographically separate the analyte from other components in the matrix.

  • Mass Spectrometric Detection:

    • The eluent from the chromatograph is introduced into the mass spectrometer.

    • The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of both the endogenous analyte (N-Acetyl-L-methionine) and the internal standard (this compound).

  • Quantification:

    • The peak areas of the analyte and the internal standard are measured from the resulting chromatograms.

    • The concentration of the endogenous analyte is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound sample->spike Add known amount extraction Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) spike->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms peak_integration Peak Area Integration (Analyte and Internal Standard) lc_ms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quant Quantification against Calibration Curve ratio_calc->quant

References

A Technical Deep Dive: N-Acetyl-L-methionine-D3 versus Unlabeled N-Acetyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of N-Acetyl-L-methionine-D3 and its unlabeled counterpart, N-Acetyl-L-methionine. The following sections detail their core properties, applications, and the technical considerations for their use in research and development, with a focus on quantitative analysis and metabolic studies.

Core Properties and Comparative Data

N-Acetyl-L-methionine is a derivative of the essential amino acid L-methionine, where an acetyl group is attached to the alpha-amino group.[1] Its deuterated form, this compound, incorporates three deuterium (B1214612) atoms in the S-methyl group, resulting in a mass shift that is fundamental to its primary application as an internal standard in mass spectrometry-based quantification.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. This data is essential for method development, particularly in chromatography and mass spectrometry.

PropertyN-Acetyl-L-methionine (Unlabeled)This compound
Molecular Formula C₇H₁₃NO₃S[4]C₇H₁₀D₃NO₃S[5]
Molecular Weight 191.25 g/mol [4]194.27 g/mol [5]
Monoisotopic Mass 191.0616 g/mol 194.0801 g/mol
CAS Number 65-82-7[4]Not consistently available
Appearance White to off-white crystalline powder[6]Off-white solid
Purity ≥98.5% to 99%[6]≥99.5%[5]
Isotopic Purity Not Applicable≥98 atom % D
Isotopic Enrichment and Purity of this compound

For its role as an internal standard, the isotopic purity of this compound is a critical parameter. Commercially available standards typically exhibit a high degree of deuterium incorporation, often exceeding 98 atom percent. This high level of enrichment minimizes isotopic overlap with the unlabeled analyte, ensuring accurate quantification.

Applications in Research and Development

The primary distinction in the application of labeled and unlabeled N-Acetyl-L-methionine lies in their use in quantitative and metabolic tracer studies.

  • Unlabeled N-Acetyl-L-methionine: This compound is utilized in a variety of research areas, including as a nutritional supplement in cell culture media and in studies investigating its role as a bioavailable source of L-methionine.[7] It is also studied for its potential therapeutic effects.

  • This compound: The deuterated form is almost exclusively used as an internal standard in quantitative analysis by mass spectrometry (e.g., LC-MS/MS, GC-MS).[2] Its chemical and physical properties are nearly identical to the unlabeled form, leading to similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling correction for variations in sample processing and instrument response. It can also be employed as a tracer in metabolic flux analysis to follow the metabolic fate of the S-methyl group of methionine.

Experimental Protocols

Quantitative Analysis of N-Acetyl-L-methionine using LC-MS/MS with a D3-Labeled Internal Standard

This section outlines a representative experimental protocol for the quantification of N-Acetyl-L-methionine in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established methods for the analysis of polar, underivatized amino acids and related compounds using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.[8][9]

3.1.1. Sample Preparation

  • Spiking with Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in a suitable solvent).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid).

3.1.2. Chromatographic Conditions (HILIC)

  • Column: A HILIC column suitable for the separation of polar compounds (e.g., an amide-based or zwitterionic stationary phase).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in Water/Acetonitrile (95:5, v/v)[8]

  • Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in Acetonitrile/Water (95:5, v/v)[8]

  • Gradient Elution: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

3.1.3. Mass Spectrometry Conditions (Tandem Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Acetyl-L-methionine: Precursor Ion (Q1) m/z 192.1 → Product Ion (Q3) m/z (a characteristic fragment, e.g., loss of the acetyl group or a fragment from the methionine side chain).

    • This compound: Precursor Ion (Q1) m/z 195.1 → Product Ion (Q3) m/z (the corresponding characteristic fragment with a +3 Da shift).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

3.1.4. Quantification

The concentration of N-Acetyl-L-methionine in the sample is determined by calculating the peak area ratio of the unlabeled analyte to the D3-labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled N-Acetyl-L-methionine and a constant concentration of the internal standard.

Visualizations: Pathways and Workflows

Metabolic Pathway of N-Acetyl-L-methionine

N-Acetyl-L-methionine can be synthesized from L-methionine and acetyl-CoA by the enzyme methionine N-acetyltransferase.[10] It can also be generated through the degradation of N-terminally acetylated proteins. The diagram below illustrates the key steps in the biosynthesis and degradation of N-Acetyl-L-methionine.

L_Methionine L-Methionine N_Acetyl_L_Methionine N-Acetyl-L-methionine L_Methionine->N_Acetyl_L_Methionine Acetyl-CoA -> CoA Acetyl_CoA Acetyl-CoA N_Acetyl_L_Methionine->L_Methionine H₂O -> Acetate Acetate Acetate N_Acetylated_Proteins N-Acetylated Proteins Protein_Degradation Protein Degradation N_Acetylated_Proteins->Protein_Degradation Protein_Degradation->N_Acetyl_L_Methionine Release Methionine_N_acetyltransferase Methionine N-acetyltransferase Methionine_N_acetyltransferase->N_Acetyl_L_Methionine Aminoacylase Aminoacylase Aminoacylase->L_Methionine

Caption: Biosynthesis and degradation pathway of N-Acetyl-L-methionine.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical flow of a typical quantitative analysis experiment using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Spike with This compound start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract hilic HILIC Separation extract->hilic ms Tandem Mass Spectrometry (MRM Mode) hilic->ms integration Peak Integration (Analyte & IS) ms->integration ratio Calculate Peak Area Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration end end calibration->end Final Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its utility as an internal standard in LC-MS/MS methods is well-established, correcting for variability throughout the analytical process. Understanding the distinct properties and applications of both the labeled and unlabeled forms of N-Acetyl-L-methionine is crucial for researchers and scientists in designing robust experiments in metabolomics, nutritional science, and drug development. The provided experimental framework and workflow diagrams offer a solid foundation for the implementation of these compounds in the laboratory.

References

An In-Depth Technical Guide on the Biological Equivalence of N-Acetyl-L-methionine to L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine, created by the acetylation of the amino group. This modification has been explored for various applications, including improving the stability and organoleptic properties of methionine for food and feed supplementation, as well as for pharmaceutical formulations. This technical guide provides a comprehensive overview of the biological equivalence of NALM to L-methionine, focusing on its metabolism, bioavailability, and nutritional efficacy. The information presented is collated from key studies in various animal models, providing researchers and drug development professionals with the foundational data needed to evaluate NALM as a viable substitute for L-methionine. The evidence strongly supports that NALM is metabolically and nutritionally equivalent to L-methionine in several species, as it is efficiently deacetylated to yield L-methionine. However, bioavailability may vary depending on the species and the route of administration.

Metabolic Pathway of N-Acetyl-L-methionine

The biological activity of N-Acetyl-L-methionine is predicated on its efficient conversion to L-methionine in the body. This conversion is a single-step enzymatic deacetylation reaction.

Deacetylation of NALM

Upon absorption, NALM is hydrolyzed to yield L-methionine and acetate (B1210297).[1] This reaction is primarily catalyzed by the enzyme Aminoacylase 1 (ACY1), a zinc-binding enzyme found in various tissues.[1]

The liberated L-methionine then enters the body's methionine pool and participates in all of its physiological functions, most notably protein synthesis and the methionine cycle. In the methionine cycle, L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous transmethylation reactions essential for the synthesis of creatine, carnitine, and the methylation of DNA, RNA, and proteins.[2][3] The acetate produced from the deacetylation of NALM is metabolized in the same manner as acetate from other sources, such as sodium acetate.[4]

metabolic_pathway NALM N-Acetyl-L-methionine LMet L-Methionine NALM->LMet Deacetylation Acetate Acetate NALM->Acetate MetPool Methionine Pool LMet->MetPool ACY1 Aminoacylase 1 (ACY1) ACY1->NALM catalyzes Protein Protein Synthesis MetPool->Protein SAM S-Adenosylmethionine (SAM) MetPool->SAM Methionine Adenosyltransferase Methylation Transmethylation Reactions SAM->Methylation

Metabolic conversion of N-Acetyl-L-methionine.

Quantitative Data on Biological Equivalence

Multiple studies have been conducted to quantify the nutritional and metabolic equivalence of NALM to L-methionine. The data consistently show a high degree of equivalence in non-ruminant species, while results in ruminants suggest a more complex bioavailability profile.

Table 1: Nutritional Equivalence of Methionine Sources in Growing Rats

Data summarized from a study where derivatives were added to a sulfur amino acid-limited diet containing 10% soybean protein isolate.

Methionine SourceGrowth Response vs. Basal DietProtein Efficiency Ratio (PER) vs. Basal Diet
L-Methionine Equivalent to NALMEquivalent Increase
N-Acetyl-L-methionine (NALM) Equivalent to L-MetEquivalent Increase
D-Methionine Equivalent to L-MetEquivalent Increase
N-Acetyl-D-methionine No ResponseNo Response
Source: Based on data from Boggs et al., 1975.[5]
Table 2: Metabolic Fate of Radiolabeled Methionine Sources in Rats (168 hours post-oral dose)
Compound Administered% of 35S in Urine & FecesTissue Distribution of 35SProtein Specific Activities
35S-L-Methionine ~30%Similar to 35S-NALMSame as 35S-NALM
35S-N-Acetyl-L-methionine ~30%Similar to 35S-L-MetSame as 35S-L-Met
Source: Based on data from Rotruck and Boggs, 1975.[4]
Table 3: Efficacy of N-Acetylmethionine Isomers in Chicks

Data from growth assays using a crystalline amino acid diet deficient in methionine.

Methionine SourceMethionine-Sparing Value
N-Acetyl-L-methionine (NALM) 100%
N-Acetyl-D-methionine 0%
Source: Based on data from Baker, 1979.[6]
Table 4: Relative Bioavailability of N-Acetyl-L-methionine in Lactating Dairy Cows

Bioavailability was estimated relative to L-methionine using the area under the curve of plasma methionine concentration after dosing into the abomasum (the true stomach).

NALM Dose (providing digestible Met)Estimated Relative Bioavailability
11.2 g/day 50%
14.4 g/day 24%
Source: Based on data from Geng et al., 2021.

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for replication and critical evaluation.

Protocol: Rat Growth and Nutritional Equivalence Bioassay
  • Objective: To compare the efficacy of N-Acetyl-L-methionine, N-Acetyl-D-methionine, L-methionine, and D-methionine as sources of methionine for growing rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Basal Diet: A sulfur amino acid-limited diet containing 10% soybean protein isolate as the sole protein source. The diet is formulated to be deficient in methionine but adequate in all other essential nutrients.

  • Experimental Groups:

    • Basal Diet (Control)

    • Basal Diet + L-Methionine

    • Basal Diet + N-Acetyl-L-methionine (at a level equimolar to the L-Methionine group)

    • Basal Diet + D-Methionine

    • Basal Diet + N-Acetyl-D-methionine

  • Experimental Procedure:

    • Rats are housed individually in metabolic cages.

    • Following an acclimation period on a standard chow diet, rats are randomly assigned to the experimental groups.

    • Diets and water are provided ad libitum for a period of 14-21 days.

    • Body weight and food intake are recorded daily or on alternate days.

  • Data Collection and Analysis:

    • Weight Gain: Calculated as the final body weight minus the initial body weight.

    • Food Intake: Total food consumed over the experimental period.

    • Protein Efficiency Ratio (PER): Calculated as the total weight gain (g) divided by the total protein intake (g).

    • Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA) followed by appropriate post-hoc tests to compare means between the different dietary groups.

Protocol: Radiolabeled Metabolism Study in Rats
  • Objective: To compare the metabolic fate of the acetyl and methionine moieties of NALM with sodium acetate and L-methionine.

  • Animal Model: Male Sprague-Dawley rats.

  • Radiolabeled Compounds:

    • N-[1-14C]acetyl-L-methionine

    • Sodium [1-14C]acetate

    • 35S-labeled N-acetyl-L-methionine

    • 35S-labeled L-methionine

  • Experimental Procedure (14C Studies):

    • Rats are fasted overnight.

    • Animals are dosed either orally (gavage) or via intraperitoneal injection with N-[1-14C]acetyl-L-methionine or sodium [1-14C]acetate.

    • Immediately after dosing, each rat is placed in a metabolic chamber designed for the collection of expired air.

    • Expired 14CO2 is trapped in a scintillation cocktail at regular intervals over a 24-hour period.

    • The amount of 14CO2 is quantified using a liquid scintillation counter.

  • Experimental Procedure (35S Studies):

    • Rats are dosed orally with either 35S-labeled NALM or 35S-labeled L-methionine.

    • Animals are housed in metabolic cages for the separate collection of urine and feces.

    • Groups of animals are euthanized at various time points (e.g., 3, 24, and 168 hours) after dosing.

    • Tissues (liver, kidney, muscle, etc.), urine, and feces are collected.

    • The total 35S content in tissues, excreta, and specific protein fractions is determined using liquid scintillation counting or other appropriate radiometric techniques.

Protocol: Bioavailability Study in Lactating Dairy Cows
  • Objective: To determine the relative bioavailability of NALM compared to L-methionine in lactating dairy cows.

  • Animal Model: Multiparous, lactating Holstein cows, surgically fitted with rumen and abomasal cannulas.

  • Experimental Design: A replicated Latin square design is used to minimize animal-to-animal variation.

  • Experimental Procedure:

    • Cows are adapted to a basal diet deficient in methionine.

    • In a crossover design, cows receive different treatments in each period. Treatments include abomasal pulse-doses of:

      • Control (e.g., water)

      • L-Methionine (multiple dose levels)

      • N-Acetyl-L-methionine (multiple dose levels, equimolar to L-Met doses)

    • On the dosing day, a baseline blood sample is collected (time 0).

    • The test article is pulse-dosed directly into the abomasum via the cannula.

    • Serial blood samples are collected from a jugular vein catheter at specified time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 14, 18, and 24 hours) after dosing.

  • Sample Processing and Analysis:

    • Blood samples are collected into heparinized tubes and immediately centrifuged to harvest plasma.

    • Plasma samples are deproteinized (e.g., with sulfosalicylic acid).

    • Plasma-free methionine concentrations are determined using an amino acid analyzer or by HPLC/mass spectrometry.

  • Data Analysis:

    • The baseline-corrected plasma methionine concentration is plotted against time for each treatment.

    • The Area Under the Curve (AUC) is calculated for each treatment group.

    • The relative bioavailability (BA) of NALM is calculated using the slope-ratio method, where the slope of the regression of AUC on the dose of NALM is divided by the slope of the regression of AUC on the dose of L-methionine.

Experimental and Logical Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Conclusion Animal_Selection Animal Model Selection (e.g., Rats, Cows) Diet_Formulation Formulate Basal Diet (Methionine Deficient) Animal_Selection->Diet_Formulation Acclimation Acclimation Period Diet_Formulation->Acclimation Randomization Randomize into Treatment Groups Acclimation->Randomization Dosing Administer Treatments (Control, L-Met, NALM) Randomization->Dosing Sample_Collection Serial Sample Collection (Blood, Tissues, Excreta) Dosing->Sample_Collection Quantification Quantify Analyte (e.g., Plasma Met, Radioactivity) Sample_Collection->Quantification Data_Processing Data Processing (e.g., AUC Calculation) Quantification->Data_Processing Stats Statistical Analysis (e.g., Slope-Ratio) Data_Processing->Stats Conclusion Determine Equivalence or Bioavailability Stats->Conclusion

Generalized workflow for an in vivo bioavailability study.

Conclusion

The collective evidence from multiple animal studies robustly demonstrates that N-Acetyl-L-methionine is a biologically effective source of L-methionine. In non-ruminant species such as rats and chicks, NALM is shown to be nutritionally and metabolically equivalent to L-methionine, supporting growth and protein synthesis with 100% efficacy.[4][5][6] This is due to the efficient enzymatic deacetylation of NALM to yield L-methionine.[1] In contrast, the D-isomer of N-acetylmethionine is biologically inert.[5][6]

In ruminants, the bioavailability of NALM appears to be lower and dose-dependent when delivered past the rumen, suggesting potential saturation of the intestinal deacetylation process or other metabolic factors. For drug development professionals, NALM can be considered a stable and effective pro-drug of L-methionine. However, its pharmacokinetic profile, particularly in relation to absorption and first-pass metabolism, should be carefully evaluated in the target species and for the intended route of administration. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for designing such evaluations.

References

N-Acetyl-L-methionine-D3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Acetyl-L-methionine-D3, a deuterated analog of N-Acetyl-L-methionine (B556415). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, metabolic significance, and applications in research.

Core Compound Data

This compound is the deuterium-labeled form of N-Acetyl-L-methionine. The incorporation of deuterium (B1214612) (D or ²H) results in a higher molecular weight compared to the unlabeled compound, making it a valuable tool in various analytical and research applications.

PropertyValueCitations
Molecular Formula C₇H₁₀D₃NO₃S[1]
Molecular Weight 194.27 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥99.5%[1]
IUPAC Name (2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid[]
Synonyms N-Acetylmethionine-d3, Ac-L-Met-OH-d3[1][]

Metabolic Significance and Pathways

N-Acetyl-L-methionine is nutritionally and metabolically equivalent to the essential amino acid L-methionine.[4][5][6] Methionine plays a central role in several key metabolic processes:

  • Protein Synthesis: It is a fundamental building block for proteins.[6]

  • Transmethylation Reactions: Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the methylation of DNA, RNA, proteins, and other molecules.[6][7]

  • Cysteine Synthesis: It is required for the synthesis of another sulfur-containing amino acid, cysteine.[6][7]

  • Polyamine and Ethylene Synthesis: In plants, methionine is a precursor for the synthesis of polyamines and the hormone ethylene.[8]

The metabolic pathway of methionine is a complex network of interconnected reactions. The diagram below illustrates the central role of methionine in cellular metabolism.

Methionine_Metabolism cluster_synthesis Methionine Synthesis cluster_utilization Methionine Utilization cluster_regeneration Methionine Regeneration (Salvage Pathway) Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O_Phosphohomoserine O_Phosphohomoserine Homoserine->O_Phosphohomoserine Cystathionine Cystathionine O_Phosphohomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase Protein Protein Methionine->Protein Protein Synthesis Cysteine Cysteine Cysteine->Cystathionine Methylated_Acceptors Methylated_Acceptors SAM->Methylated_Acceptors Methyltransferases Decarboxylated_SAM Decarboxylated_SAM SAM->Decarboxylated_SAM SAM Decarboxylase Methylthioadenosine Methylthioadenosine SAM->Methylthioadenosine Polyamines Polyamines Decarboxylated_SAM->Polyamines Spermidine/Spermine Synthase Methylthioadenosine->Methionine Multiple Steps

Methionine Metabolic Pathways

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its deuteration allows it to be distinguished from the endogenous, unlabeled compound, enabling precise quantification in complex biological samples. It also serves as a tracer to study the pharmacokinetics and metabolic fate of N-Acetyl-L-methionine.[4]

A typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment is outlined below.

LCMS_Workflow Sample_Prep Sample Preparation (e.g., plasma, tissue homogenate) Spiking Spike with known concentration of this compound Sample_Prep->Spiking Extraction Analyte Extraction (e.g., protein precipitation, SPE) Spiking->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of analyte to internal standard) MS_Detection->Quantification

LC-MS Quantitative Analysis Workflow

Based on a comparative metabolism study of N-acetylated methionine derivatives, a general protocol can be outlined to investigate the metabolic fate of this compound.[5]

  • Animal Model: Sprague-Dawley rats.

  • Dosing:

    • Administer a defined dose of this compound either orally (gavage) or via intraperitoneal injection.

    • A control group receiving the vehicle should be included.

  • Sample Collection:

    • Collect urine and feces at specified time intervals (e.g., 3, 24, and 168 hours post-dosing).[5]

    • At the end of the experiment, euthanize the animals and excise relevant tissues (e.g., liver, kidney, muscle).

  • Sample Analysis:

    • Analyze the collected samples (urine, feces, tissue homogenates) using LC-MS/MS to identify and quantify this compound and its metabolites.

    • The presence of the deuterium label allows for the differentiation of the administered compound and its metabolites from the endogenous pool.

While a specific protocol for the deuterated form is not detailed in the provided results, a general method for the synthesis of N-acetyl-L-methionine involves the reaction of L-methionine with acetic anhydride (B1165640) in an aqueous alkaline solution.[9]

  • Reaction Setup: Dissolve L-methionine in an aqueous alkali solution (e.g., sodium hydroxide).

  • Acetylation: Add acetic anhydride to the solution while maintaining the temperature between 20°C and 60°C and the pH between 6.5 and 10.0.[9]

  • Recovery: Acidify the reaction mixture and extract the N-acetyl-L-methionine using a suitable solvent like ethyl acetate.

  • Purification: The product can be further purified by recrystallization from water.[9]

To synthesize the D3 variant, deuterated starting materials would be required in a similar synthetic scheme.

Biological and Research Significance

N-Acetyl-L-methionine has been investigated for various biological activities and applications:

  • Nutritional Supplement: It is a bioavailable source of methionine and has been used in dietary supplements.[10]

  • Antioxidant Properties: It has been reported to be a superior scavenger of reactive oxygen species (ROS).[11][12]

  • Cellular Studies: Studies have shown that N-Acetyl-L-methionine can inhibit the growth and mitochondrial activity of certain cancer cell lines.[12]

  • Agricultural Applications: It has been explored as a feed additive to improve lactation in dairy cows and enhance meat quality in cattle.[12]

  • Neurochemistry: The presence of endogenous N-acetyl-methionine in the brain suggests a potential physiological role, and its metabolism is linked to aminoacylase (B1246476) 1, an enzyme associated with neurological disorders.[10]

References

Stability and Proper Storage of N-Acetyl-L-methionine-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-L-methionine-D3, a deuterated derivative of N-Acetyl-L-methionine. Given its critical role as an internal standard in quantitative analyses and as a tracer in metabolic research, understanding its stability is paramount for ensuring experimental accuracy and reproducibility.[1] This document synthesizes available data on its storage, stability, and handling, and provides logical workflows for its use in experimental settings.

Core Stability and Storage Parameters

This compound is a stable compound under normal conditions.[2][3][4] However, its stability can be influenced by temperature, moisture, and exposure to incompatible substances. Proper storage is crucial to maintain its integrity and purity.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][5] For extended storage, refrigeration or freezing is recommended.

Storage ConditionTemperatureDurationReference
Long-term-20°CUp to 1 month for solutions[1]
2-8°CRecommended for solids[]
Short-termCool, dry place[3][5]

Note: The data for solutions is based on general recommendations for similar compounds and may vary based on the solvent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Acetyl-L-methionine and its deuterated analog is provided below.

PropertyValueReference
Physical StateSolid, crystalline powder[3][5]
AppearanceWhite to off-white[5][]
Molecular Weight191.25 g/mol (non-deuterated)[7]
SolubilitySoluble in DMSO, water, and ethanol; slightly soluble in methanol[][8]
Incompatible MaterialsStrong oxidizing agents[2][3][4]
StabilityStable under normal conditions[2][3][4]

Experimental Protocols and Considerations

Workflow for Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[1] Its deuteration provides a mass shift that allows it to be distinguished from the endogenous, non-deuterated analyte, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.

Quantitative_Analysis_Workflow A Sample Collection (e.g., plasma, tissue) B Spike with This compound (Internal Standard) A->B Addition C Sample Preparation (e.g., protein precipitation, extraction) B->C Processing D LC-MS/MS Analysis C->D Injection E Data Acquisition (MRM of analyte and IS) D->E Detection F Quantification (Ratio of Analyte Peak Area to IS Peak Area) E->F Calculation G Result (Concentration of N-Acetyl-L-methionine) F->G Output

Workflow for using this compound as an internal standard.

Potential Degradation Pathways

While generally stable, N-Acetyl-methionine can undergo degradation under certain conditions. A notable pathway is photooxidation, where the sulfur atom is susceptible to oxidation.[9] This can lead to the formation of a sulfur radical cation, which may then undergo deprotonation or decarboxylation.[9] Although this study was conducted on the non-deuterated form, similar pathways are expected for the D3 analog. It is therefore advisable to protect the compound and its solutions from prolonged exposure to light.

In a biological context, the degradation of proteins with N-terminal methionine is a well-studied process involving the Arg/N-end rule and Ac/N-end rule pathways.[10][11] However, this is distinct from the chemical stability of the isolated compound in storage.

Degradation_Pathway_Logic A This compound B Oxidative Stress (e.g., strong oxidizing agents, prolonged light exposure) C Formation of Sulfur Radical Cation B->C Induces D Deprotonation C->D Leads to E Decarboxylation C->E Leads to F Degradation Products D->F E->F

Logical diagram of potential oxidative degradation pathways.

Summary and Recommendations

This compound is a robust molecule essential for accurate quantitative bioanalysis. To maintain its integrity, it is critical to adhere to the recommended storage conditions, primarily keeping it in a cool, dry, and dark environment, and avoiding contact with strong oxidizing agents. For solutions, short-term storage at -20°C is advisable. By following these guidelines and understanding the potential for degradation, researchers can ensure the reliability and accuracy of their experimental results.

References

Navigating the Safety Profile of N-Acetyl-L-methionine-D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for N-Acetyl-L-methionine-D3. As a deuterated analog of N-Acetyl-L-methionine, its safety profile is largely extrapolated from the non-labeled compound. This document compiles essential information from various Safety Data Sheets (SDS) of N-Acetyl-L-methionine and its DL-racemic mixture to ensure safe handling and use in a laboratory setting.

Disclaimer: A specific Safety Data Sheet for this compound was not located. The following data is based on the safety profiles of N-Acetyl-L-methionine and N-Acetyl-DL-methionine. The primary difference in the deuterated form is its molecular weight.

Core Safety and Identification

This compound is primarily utilized as a tracer or internal standard in research and analytical applications.[1] While generally not classified as a hazardous substance, adherence to good laboratory practices is crucial.[2]

Table 1: Chemical Identification

IdentifierValue
Chemical NameThis compound
SynonymsN-Acetylmethionine-d3
Molecular FormulaC₇H₁₀D₃NO₃S
Molecular Weight194.26 g/mol
CAS Number (for non-labeled)65-82-7

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data

PropertyValueReference
Physical StatePowder, Solid[3]
AppearanceOff-white crystalline powder[2][3]
OdorOdorless[3]
Melting Point104 - 107 °C[3]
Boiling PointNo data available[3]
SolubilityNo data available[2]
StabilityStable under normal conditions[2][3]

Toxicological Information

Toxicological data is critical for assessing potential health hazards. The available data for the non-deuterated form suggests low acute toxicity.

Table 3: Acute Toxicity Data

RouteSpeciesValueReference
IntraperitonealMouseLD50: 6,700 mg/kg (for N-Acetyl-DL-methionine)[2]
OralRatLD50: > 5,000 mg/kg (for N-Acetyl-DL-methionine)[4]
InhalationRatLC50: > 5.25 mg/l (4h, for N-Acetyl-DL-methionine)[4]

Health Effects:

  • Eye Contact: May cause eye irritation.[5]

  • Skin Contact: May cause skin irritation.[5]

  • Inhalation: May cause respiratory tract irritation.[5]

  • Ingestion: May cause irritation of the digestive tract.[5]

  • Carcinogenicity: Not classified as a carcinogen by IARC.[2]

Handling and Safety Precautions

Proper handling and the use of personal protective equipment (PPE) are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment Engineering_Controls Engineering Controls (e.g., Fume Hood) Eye_Protection Eye Protection (Safety Glasses/Goggles) Engineering_Controls->Eye_Protection Always Use Hand_Protection Hand Protection (Gloves) Eye_Protection->Hand_Protection Body_Protection Body Protection (Lab Coat) Hand_Protection->Body_Protection End Safe Handling Complete Body_Protection->End Start Handling This compound Start->Engineering_Controls

Caption: Recommended Personal Protective Equipment workflow for handling this compound.

Table 4: Exposure Controls and Personal Protection

Control ParameterRecommendationReference
Engineering ControlsUse in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[5][6]
Eye/Face ProtectionWear approved safety glasses or goggles.[2]
Skin ProtectionHandle with gloves. Wear a lab coat.[2][6]
Respiratory ProtectionNot typically required under normal use with adequate ventilation.[2]
Hygiene MeasuresWash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is crucial.

First Aid Response Flowchart

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_With_Water Wash with Soap & Water Skin_Contact->Wash_With_Water Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Move_Fresh_Air->Medical_Attention Wash_With_Water->Medical_Attention if irritation persists Rinse_Eyes->Medical_Attention if irritation persists Rinse_Mouth->Medical_Attention

Caption: Flowchart of first aid procedures following accidental exposure.

Table 5: First Aid Measures

Exposure RouteFirst Aid ProcedureReference
InhalationMove the person to fresh air. If not breathing, give artificial respiration.[2]
Skin ContactWash off with soap and plenty of water.[2]
Eye ContactFlush eyes with water as a precaution.[2]
IngestionNever give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting.[2][5]

Fire-Fighting and Accidental Release Measures

Table 6: Fire-Fighting Information

AspectDetailsReference
Suitable Extinguishing MediaUse water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Special HazardsMay produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides upon combustion.[2]
Fire-fighter ProtectionWear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release:

In case of a spill, sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust and prevent the material from entering drains.[2][6]

Storage and Disposal

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Disposal:

Dispose of waste in accordance with local, state, and federal regulations. Consider offering surplus and non-recyclable solutions to a licensed disposal company.[2]

This guide is intended to provide a comprehensive overview of the safety data for this compound based on the available information for its non-deuterated counterparts. Researchers, scientists, and drug development professionals should always consult the most current and specific safety information available and adhere to established laboratory safety protocols.

References

A Technical Guide to Research-Grade N-Acetyl-L-methionine-D3 for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade N-Acetyl-L-methionine-D3, a stable isotope-labeled compound crucial for a variety of applications in modern scientific research. This document details the commercial availability, technical specifications, and primary applications of this compound, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis.

Introduction to this compound

This compound is the deuterated analog of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. The incorporation of three deuterium (B1214612) atoms (D or ²H) in place of hydrogen atoms on the S-methyl group creates a molecule with a higher mass but nearly identical chemical and physical properties to its non-labeled counterpart. This key characteristic makes it an ideal internal standard for quantitative mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in fields like proteomics, metabolomics, and clinical diagnostics.[1] Its use helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte, N-Acetyl-L-methionine.[2]

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer research-grade this compound. The table below summarizes the publicly available product specifications from some of these key vendors. It is important for researchers to request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Purity Isotopic Enrichment Appearance Storage Conditions
BOC Sciences N-Acetyl-L-methionine-[d3]Not specifiedC₇H₁₀D₃NO₃S194.2798% atom DNot specifiedOff-white Solid2-8°C
MedChemExpress This compoundNot specifiedC₇H₁₀D₃NO₃S194.27≥98.0%Not specifiedSolidPowder: -20°C (3 years); In solvent: -80°C (6 months)
Alfa Chemistry This compoundNot specifiedC₇H₁₀D₃NO₃S194.27≥99.5%Not specifiedWhite to off-white solid4°C, protect from light

Synthesis and Quality Control

The synthesis of this compound typically involves the acetylation of L-methionine-D3. The deuterated precursor, L-methionine-D3, can be synthesized through various methods, including chemical synthesis using deuterated reagents or biosynthetic approaches where microorganisms are cultured in deuterium-enriched media.[3][4][5]

A common chemical synthesis approach involves the reaction of a suitable methionine precursor with a deuterated methylating agent. The subsequent N-acetylation can be achieved by reacting the deuterated L-methionine with acetic anhydride.

Quality control of the final product is critical to ensure its suitability as an internal standard.[6] Key analytical techniques employed by suppliers include:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

A certificate of analysis from the supplier will provide detailed results from these quality control tests.

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[1] Its utility spans various research areas:

  • Metabolomics: For the accurate quantification of N-Acetyl-L-methionine in biological samples such as plasma, urine, and tissue extracts. This is crucial for studying metabolic pathways and identifying potential biomarkers of disease.

  • Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflows, though less common for this specific acetylated form, deuterated amino acids are fundamental.

  • Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of N-Acetyl-L-methionine or drugs that are metabolized to this compound.

Experimental Protocols

While specific protocols should be optimized for individual experimental needs, the following provides a detailed methodology for the use of this compound as an internal standard for the quantification of N-Acetyl-L-methionine in human plasma using LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • Create a working internal standard solution by diluting the stock solution with methanol (B129727) to a final concentration of 10 µg/mL.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma , add 300 µL of ice-cold methanol containing the internal standard (10 µg/mL this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Acetyl-L-methionine: Precursor ion (Q1) m/z 192.1 → Product ion (Q3) m/z 132.1

    • This compound: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 135.1

Visualizations

Metabolic Pathway of N-Acetyl-L-methionine

The following diagram illustrates the metabolic context of N-Acetyl-L-methionine.

Met L-Methionine NAM N-Acetyl-L-methionine Met->NAM N-acetyltransferase Protein Protein Synthesis Met->Protein SAM S-Adenosylmethionine Met->SAM Methionine Adenosyltransferase AcCoA Acetyl-CoA AcCoA->NAM NAM->Met Aminoacylase Deacetylation Deacetylation NAM->Deacetylation

Caption: Metabolic pathway of N-Acetyl-L-methionine.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation IS This compound (Internal Standard) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: Workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Note: N-Acetyl-L-methionine-D3 for SILAC-based Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the accurate relative quantification of protein abundance between different cell populations.[2][3] N-Acetyl-L-methionine-D3 is a deuterated analog of N-Acetyl-L-methionine and is metabolically equivalent to L-methionine, a crucial amino acid in cellular processes.[4] Its use in SILAC enables the precise tracking and quantification of protein synthesis and turnover, providing valuable insights into complex biological systems.

This application note provides a detailed protocol for the use of this compound in SILAC experiments to investigate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism that is known to be influenced by methionine availability.[5][6]

Experimental Protocols

This protocol is adapted from established heavy methionine SILAC procedures and is designed for a typical experiment comparing two conditions: a control state and a treatment state where the mTOR signaling pathway is modulated.

Part 1: Cell Culture and SILAC Labeling
  • Selection of Cell Line and Media:

    • Choose a cell line suitable for SILAC labeling that is auxotrophic for methionine (e.g., HeLa, HEK293T, A549).

    • Utilize a customized SILAC DMEM or RPMI-1640 medium that lacks L-methionine. This medium will be supplemented with either "light" (unlabeled) N-Acetyl-L-methionine or "heavy" this compound.

    • All media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

  • Adaptation Phase:

    • Culture two separate populations of cells.

    • "Light" population: Culture in the custom medium supplemented with a standard concentration of unlabeled N-Acetyl-L-methionine (e.g., 100 mg/L).

    • "Heavy" population: Culture in the custom medium supplemented with this compound at the same concentration as the "light" version.

    • Passage the cells for at least five to six cell divisions in their respective SILAC media to ensure near-complete incorporation (>97%) of the labeled amino acid.[7]

    • Verification of Incorporation: Periodically, a small aliquot of the "heavy" labeled cells should be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the efficiency of this compound incorporation.

  • Experimental Phase:

    • Once complete incorporation is confirmed, the two cell populations are ready for the experiment.

    • Control Group ("Light"): Continue to culture in the "light" medium. This group will serve as the baseline.

    • Treatment Group ("Heavy"): Culture in the "heavy" medium and apply the desired experimental treatment. For example, to study the effect of methionine availability on the mTOR pathway, cells can be subjected to a period of methionine restriction followed by supplementation with this compound.

Part 2: Sample Preparation for Mass Spectrometry
  • Cell Lysis and Protein Extraction:

    • Harvest both "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Mixing and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).[8]

    • The combined protein mixture can be processed using either in-solution or in-gel digestion methods.

    • In-solution digestion:

    • In-gel digestion:

      • Separate the combined protein lysate by SDS-PAGE.

      • Excise the entire gel lane or specific bands of interest.

      • Perform in-gel reduction, alkylation, and tryptic digestion.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove contaminants that can interfere with mass spectrometry analysis.

Part 3: LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the cleaned peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled to a nano-flow liquid chromatography system.

    • The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant peptide ions for fragmentation and analysis.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software such as MaxQuant.[9]

    • The software will identify peptides and proteins and quantify the relative abundance of "heavy" and "light" labeled peptides based on their signal intensities.

    • The SILAC ratio (Heavy/Light) for each protein is calculated, indicating the change in protein abundance in the treatment group relative to the control group.

Data Presentation

Quantitative proteomics data from SILAC experiments are typically presented in a tabular format, allowing for easy comparison of protein abundance changes. The following tables provide examples of how to structure such data for clarity and interpretability.

Table 1: SILAC Ratios of Key Proteins in the mTOR Signaling Pathway

Protein NameGene NameAccession NumberSILAC Ratio (H/L)Log2(H/L)p-valueRegulation
Serine/threonine-protein kinase mTORMTORP423451.850.890.001Upregulated
Regulatory-associated protein of mTORRPTORQ8N1221.720.780.003Upregulated
Ribosomal protein S6 kinase beta-1RPS6KB1P234432.101.07<0.001Upregulated
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Q135410.45-1.150.002Downregulated
Tuberous sclerosis 1TSC1Q925740.98-0.030.89Unchanged
Tuberous sclerosis 2TSC2P498151.050.070.75Unchanged
Ras homolog, mTORC1 bindingRHEBQ153821.950.960.001Upregulated

Table 2: Detailed Peptide-level Quantification for mTOR

ProteinPeptide SequenceModificationsLight IntensityHeavy IntensityH/L Ratio
mTORIYQLLGK1.2E+082.2E+081.83
mTORFLLNLLDR9.8E+071.8E+081.84
mTORVLIAM(ox)EQALLKOxidation (M)4.5E+069.2E+062.04
mTORYSIVSDEAK7.2E+071.4E+081.94

Visualizations

Experimental Workflow

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing cluster_Analysis Data Analysis Light_Culture Cell Culture ('Light' N-Acetyl-L-methionine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' this compound) Treatment Experimental Treatment Heavy_Culture->Treatment Harvest Harvest & Lyse Cells Control->Harvest Treatment->Harvest Mix Mix Lysates (1:1) Harvest->Mix Digest Protein Digestion Mix->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Protein Identification & Quantification LCMS->Quant Data Quantitative Data Quant->Data

Caption: SILAC Experimental Workflow.

mTOR Signaling Pathway

mTOR_Pathway Met Methionine (via this compound) SAM S-adenosylmethionine (SAM) Met->SAM MAT2A mTORC1 mTORC1 (Raptor, mTOR) SAM->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates TSC TSC1/TSC2 Rheb Rheb-GTP TSC->Rheb Inhibits Rheb->mTORC1 Activates Translation Protein Synthesis S6K1->Translation Promotes EIF4EBP1->Translation Inhibits

Caption: Methionine's role in mTORC1 signaling.

References

Application Notes and Protocols for the Quantification of N-Acetyl-L-methionine using N-Acetyl-L-methionine-D3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine. It is found endogenously in human tissues and fluids and is involved in various metabolic pathways. Accurate quantification of NALM in biological matrices is crucial for understanding its physiological roles and for its potential as a biomarker in various diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules like NALM in complex biological samples. The use of a stable isotope-labeled internal standard, such as N-Acetyl-L-methionine-D3 (NALM-D3), is the gold standard for quantitative LC-MS/MS analysis. The co-elution of the internal standard with the analyte of interest compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the measurement.

These application notes provide a detailed protocol for the quantification of N-Acetyl-L-methionine in human plasma using this compound as an internal standard. The described method is based on protein precipitation for sample cleanup, followed by analysis using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • N-Acetyl-L-methionine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • Formic acid (≥99%)

  • Sulfosalicylic acid

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • N-Acetyl-L-methionine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-L-methionine and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • N-Acetyl-L-methionine Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of the 50:50 acetonitrile/water mixture is added).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold 10% (w/v) sulfosalicylic acid in water to each tube to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate the samples on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Plasma/ Standard/QC is 2. Add 20 µL This compound (100 ng/mL) plasma->is vortex1 3. Vortex is->vortex1 ppt 4. Add 300 µL 10% Sulfosalicylic Acid vortex1->ppt vortex2 5. Vortex ppt->vortex2 incubate 6. Incubate on ice (20 min) vortex2->incubate centrifuge 7. Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge supernatant 8. Transfer Supernatant to Autosampler Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the preparation of plasma samples.

LC-MS/MS Method

The following are typical starting conditions for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-5.1 min: 50% to 95% B; 5.1-7 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Data Acquisition and Analysis

Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions for N-Acetyl-L-methionine and its deuterated internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer. The most intense and specific precursor-to-product ion transitions should be selected for quantification and qualification.

Data Presentation

The following tables present representative (hypothetical) quantitative data that should be determined during method validation.

Table 1: Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-Acetyl-L-methionine (Quantifier) 192.1132.11002515
N-Acetyl-L-methionine (Qualifier) 192.188.11002520
This compound (IS) 195.1135.11002515

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal (compensated by IS)

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is based on the ratio of the analyte signal to the internal standard signal.

G cluster_quantification Quantitative Analysis Logic analyte N-Acetyl-L-methionine (Analyte) lcms LC-MS/MS Analysis analyte->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logic diagram for quantification using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of N-Acetyl-L-methionine in human plasma using this compound as an internal standard. The described LC-MS/MS method is a robust and reliable approach for researchers, scientists, and drug development professionals. It is essential to perform a full method validation in the target matrix to ensure the accuracy and precision of the results for specific applications.

Application Notes and Protocols for Stable Isotope Labeling with N-Acetyl-L-methionine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. N-Acetyl-L-methionine-D3 is a deuterated, cell-permeable analog of L-methionine. As N-Acetyl-L-methionine is metabolically equivalent to L-methionine, the deuterated version can be used as a metabolic label to introduce a stable isotope into proteins for mass spectrometry-based quantitative analysis.[1] This method is analogous to the widely used SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) technique.

This document provides a detailed protocol for the application of this compound in metabolic labeling experiments, from cell culture to mass spectrometry data analysis.

Data Presentation

The following table illustrates the expected data from a typical quantitative proteomics experiment using this compound labeling. The data presented here is for illustrative purposes to demonstrate the format of results.

Protein IDGene NamePeptide SequenceLight/Heavy RatioRegulation
P04637TP53IWVCSDNLR1.05Unchanged
P60709ACTBSYELPDGQVITIGNER0.98Unchanged
Q06830HSP90AA1IRELISNSSDALDKIR2.54Upregulated
P10412GNASLLLLGAGESGK0.45Downregulated
P31946YWHAZDLLSAYR1.10Unchanged

Experimental Protocols

This section details the key experimental procedures for a quantitative proteomics study using this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the in vivo incorporation of this compound into the proteome of cultured cells.

Materials:

  • Cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • N-Acetyl-L-methionine (for "light" condition)

  • This compound (for "heavy" condition)

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture equipment (incubator, flasks, etc.)

Procedure:

  • Cell Culture Adaptation:

    • Culture cells for at least two passages in the appropriate medium supplemented with dFBS and either "light" N-Acetyl-L-methionine or "heavy" this compound to allow for adaptation.

  • Experimental Culture:

    • Prepare two populations of cells:

      • "Light" sample: Culture cells in methionine-free medium supplemented with dFBS and a standard concentration of "light" N-Acetyl-L-methionine.

      • "Heavy" sample: Culture cells in methionine-free medium supplemented with dFBS and an equimolar concentration of "heavy" this compound.

    • Culture the cells for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.[2]

  • Cell Harvest:

    • After the desired labeling period and experimental treatment, harvest the cells.

    • For adherent cells, wash twice with ice-cold PBS and then detach using a cell scraper or trypsin.

    • For suspension cells, pellet the cells by centrifugation.

    • Wash the cell pellets twice with ice-cold PBS to remove any residual medium.

    • The cell pellets can be stored at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion

This protocol outlines the steps for extracting proteins from the labeled cells and digesting them into peptides for mass spectrometry analysis.

Materials:

  • Labeled cell pellets from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Cell Lysis and Protein Quantification:

    • Resuspend the "light" and "heavy" cell pellets in lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Mixing and Reduction:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[3]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.[4]

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to stop the digestion.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • The dried peptides are now ready for mass spectrometry analysis.

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) and data analysis workflow.

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[5]

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • The software will identify peptides and proteins by searching the data against a protein sequence database.

    • The relative quantification of proteins is determined by calculating the ratio of the peak intensities of the "heavy" (deuterium-labeled) and "light" (unlabeled) peptide pairs.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the two experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway that can be investigated using this protocol.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis A Light' Condition (N-Acetyl-L-methionine) C Cell Lysis & Protein Extraction A->C B Heavy' Condition (this compound) B->C D Combine Equal Protein Amounts C->D E Reduction, Alkylation & Digestion D->E F Peptide Desalting E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Statistical Analysis & Biological Interpretation H->I

Caption: Experimental workflow for quantitative proteomics using this compound.

mTOR_Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Caption: Simplified mTOR signaling pathway regulating protein synthesis.

References

Applications of N-Acetyl-L-methionine-D3 in Protein Turnover Studies: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis, adaptation, and signaling. Dysregulation of protein turnover is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a critical area of investigation in basic research and drug development. The use of stable isotope-labeled amino acids coupled with mass spectrometry has become a cornerstone for accurately quantifying protein turnover rates. N-Acetyl-L-methionine-D3, a deuterium-labeled variant of N-acetyl-L-methionine, serves as a powerful tool in these studies. Since N-acetyl-L-methionine is a bioavailable precursor to L-methionine, its deuterated form can be effectively used as a tracer to monitor the synthesis of new proteins.[1] This document provides a detailed overview of the principles, a generalized experimental protocol, and the potential applications of this compound in the study of protein turnover.

Principle of Isotopic Labeling for Protein Turnover Analysis

The core principle behind using this compound is metabolic labeling. When introduced to cells or an organism, this compound is processed by cellular enzymes, making deuterated methionine available for incorporation into newly synthesized proteins. By tracking the incorporation of this "heavy" methionine over time using mass spectrometry, researchers can calculate the rate of protein synthesis. Conversely, by monitoring the dilution of the heavy label after a chase period with unlabeled methionine, the rate of protein degradation can be determined. This approach, often referred to as a pulse-chase experiment, provides a dynamic view of the proteome.

Application Notes

This compound is particularly valuable for in vivo studies where direct delivery of labeled L-methionine might be challenging or result in different metabolic fates. The acetyl group can enhance its stability and bioavailability. Key applications include:

  • Pharmacodynamic Studies: In drug development, it is crucial to understand how a therapeutic agent affects protein homeostasis. By using this compound, researchers can quantify changes in the synthesis or degradation rates of specific target proteins or the proteome as a whole in response to drug treatment.

  • Disease Modeling: This tracer can be employed in animal models of various diseases to investigate how protein turnover is altered in pathological states. This can reveal novel disease mechanisms and potential therapeutic targets.

  • Basic Research: In fundamental biology, this compound can be used to study the regulation of protein synthesis and degradation under different physiological conditions, such as stress, development, or aging.

ProteinFunctionHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change
Protein Kinase ASignal Transduction24.518.2-1.35
Cyclin B1Cell Cycle Regulation1.23.5+2.92
Caspase-3Apoptosis48.722.1-2.20
GAPDHGlycolysis75.374.9-1.01

Experimental Protocols

The following is a generalized protocol for a pulse-chase experiment to measure protein turnover in cultured cells using this compound. This protocol is based on established methods for stable isotope labeling with amino acids.

I. Materials
  • Cell culture medium (methionine-free)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-methionine

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Materials for SDS-PAGE and in-gel digestion (trypsin)

  • Mass spectrometer (e.g., Q-Exactive or similar high-resolution instrument)

II. Experimental Workflow

workflow cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_analysis Analysis Phase cell_culture 1. Cell Culture (in standard medium) met_depletion 2. Methionine Depletion (incubation in methionine-free medium) cell_culture->met_depletion labeling 3. Labeling (incubation with this compound) met_depletion->labeling wash 4. Wash (remove labeling medium) labeling->wash chase 5. Chase (incubation with unlabeled L-methionine) wash->chase harvest 6. Cell Harvest (at different time points) chase->harvest lysis 7. Protein Extraction and Quantification harvest->lysis digestion 8. Protein Digestion (e.g., in-gel or in-solution) lysis->digestion ms_analysis 9. LC-MS/MS Analysis digestion->ms_analysis data_analysis 10. Data Analysis (calculate heavy/light ratios) ms_analysis->data_analysis

Caption: A generalized workflow for a pulse-chase experiment.

III. Step-by-Step Methodology

1. Cell Culture and Methionine Depletion: a. Culture cells to the desired confluency in standard growth medium. b. Aspirate the standard medium, wash the cells once with PBS. c. Add pre-warmed methionine-free medium supplemented with dFBS. d. Incubate for 30-60 minutes to deplete the intracellular pool of methionine.

2. Pulse Labeling: a. Prepare the labeling medium by supplementing methionine-free medium with this compound at a concentration determined empirically (typically in the range of 50-200 µM). b. Remove the depletion medium and add the labeling medium to the cells. c. Incubate for a defined period (the "pulse," e.g., 4-24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

3. Chase: a. Remove the labeling medium and wash the cells twice with PBS to remove any residual labeled amino acid. b. Add "chase" medium, which is standard growth medium containing an excess of unlabeled L-methionine. c. Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

4. Sample Preparation for Mass Spectrometry: a. Lyse the collected cells in a suitable lysis buffer containing protease inhibitors. b. Quantify the protein concentration in each lysate. c. Separate proteins by SDS-PAGE. d. Excise protein bands of interest or the entire lane for a global analysis. e. Perform in-gel digestion with trypsin to generate peptides. f. Extract peptides from the gel.

5. LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect both the "light" (unlabeled) and "heavy" (deuterium-labeled) versions of methionine-containing peptides.

6. Data Analysis: a. Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer). b. Identify peptides and proteins. c. Quantify the ratio of heavy to light peptides for each protein at each time point. d. Calculate the rates of protein synthesis and degradation by fitting the data to exponential decay models.

Signaling Pathways and Logical Relationships

The study of protein turnover is intrinsically linked to various cellular signaling pathways that regulate gene expression, translation, and protein degradation. While specific studies using this compound are not available to illustrate a particular pathway, the general principle involves tracing the flow of the labeled amino acid into the proteome, which is the output of the central dogma of molecular biology and is regulated by numerous signaling cascades.

signaling_pathway cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation Signal External/Internal Signals (e.g., Growth Factors, Stress) Signaling_Pathway Signaling Pathways (e.g., PI3K/Akt/mTOR) Signal->Signaling_Pathway Transcription Transcription (DNA -> mRNA) Signaling_Pathway->Transcription Translation Translation (mRNA -> Protein) Transcription->Translation New_Protein Newly Synthesized Protein (Labeled) Translation->New_Protein NAM_D3 This compound (Tracer Incorporation) NAM_D3->Translation Existing_Protein Existing Protein Pool (Labeled and Unlabeled) New_Protein->Existing_Protein Ubiquitination Ubiquitination Existing_Protein->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Regulation of protein synthesis and degradation pathways.

Conclusion

This compound is a promising tool for the quantitative analysis of protein turnover. Its metabolic equivalence to L-methionine allows for its use as a tracer in metabolic labeling experiments. While detailed application notes with specific experimental data are currently limited in the scientific literature, the principles and generalized protocols outlined here provide a strong foundation for researchers to design and implement studies to investigate the dynamics of the proteome in various biological contexts. The ability to accurately measure protein turnover is essential for advancing our understanding of cellular physiology and for the development of novel therapeutics targeting diseases with dysregulated protein homeostasis.

References

Quantifying Post-Translational Modifications Using N-Acetyl-L-methionine-D3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that govern protein function, localization, and interaction with other molecules. Among these, methylation plays a pivotal role in numerous cellular processes, including signal transduction, gene regulation, and DNA repair. The dynamic nature of PTMs necessitates robust and accurate methods for their quantification. This document provides detailed application notes and protocols for the use of N-Acetyl-L-methionine-D3, a stable isotope-labeled compound, for the quantitative analysis of methylation and other PTMs.

This compound serves as a metabolic precursor for the in vivo generation of deuterated S-adenosylmethionine (SAM), the universal methyl group donor.[1][2] This "heavy" methyl donor is then utilized by methyltransferases to label a wide range of biomolecules, including proteins and nucleic acids. By employing mass spectrometry-based proteomics, researchers can differentiate and quantify the isotopically labeled ("heavy") and unlabeled ("light") forms of modified molecules, enabling precise measurement of PTM dynamics. This approach, often referred to as "heavy methyl SILAC" (Stable Isotope Labeling by Amino acids in Cell culture), provides a powerful tool for understanding the role of methylation in health and disease.[1][2]

Principle of the Method

The core principle of using this compound for PTM quantification lies in metabolic labeling. When cells are cultured in a medium containing this compound, the deuterated acetyl group is removed, and the resulting L-methionine-D3 is converted into S-adenosyl-L-methionine-D3 (heavy SAM). This heavy SAM then participates in methylation reactions, leading to the incorporation of a deuterium-labeled methyl group onto proteins and other substrates.

The mass difference between the heavy (D3-methyl) and light (CH3-methyl) groups allows for their distinction by mass spectrometry. By comparing the signal intensities of the heavy and light isotopic peaks of a given modified peptide, the relative abundance of the modification can be determined. This strategy can be applied to study changes in methylation levels in response to various stimuli, drug treatments, or disease states.

Applications

The use of this compound is applicable to a wide range of research areas, including:

  • Drug Discovery and Development: Elucidating the mechanism of action of drugs that target methyltransferases or demethylases.

  • Cancer Biology: Investigating the role of aberrant methylation in tumorigenesis and metastasis.[3]

  • Neuroscience: Studying the involvement of protein and DNA methylation in neuronal development and function.

  • Epigenetics: Quantifying changes in histone and DNA methylation patterns that influence gene expression.[4]

  • Cell Signaling: Unraveling the dynamics of methylation in signal transduction pathways.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Methionine-free cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Culture: Grow cells in their standard complete culture medium to the desired confluency (typically 70-80%).

  • Methionine Starvation (Optional but Recommended): To enhance labeling efficiency, gently wash the cells twice with pre-warmed PBS and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.

  • Labeling: Prepare the labeling medium by supplementing the methionine-free medium with this compound. The final concentration may need to be optimized for your specific cell line and experimental goals but typically ranges from 50 to 200 µM.

  • Incubation: Remove the starvation medium and add the prepared labeling medium to the cells. Incubate the cells for a period that allows for sufficient incorporation of the label. This can range from a few hours to several cell cycles, depending on the turnover rate of the modification of interest.

  • Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream processing and mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing labeled protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Labeled cell lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

Procedure:

  • Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Precipitation (Optional): Precipitate the protein using acetone (B3395972) or trichloroacetic acid (TCA) to remove interfering substances. Resuspend the protein pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • In-solution Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Activate a C18 SPE cartridge with ACN, followed by equilibration with 0.1% formic acid.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid.

    • Elute the peptides with a solution of 50-80% ACN in 0.1% formic acid.

  • Sample Concentration: Dry the eluted peptides in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Peptide SequenceModification SiteLight (CH3) IntensityHeavy (D3) IntensityHeavy/Light RatioFold Change (Treatment vs. Control)
KSPK(me1)KPLTGGKK41.2 x 10^72.4 x 10^72.02.1
KQLATK(me2)AARK98.5 x 10^64.2 x 10^60.50.48
TGGK(ac)APRK165.1 x 10^55.3 x 10^51.041.0
..................

Table 1: Example of Quantitative Data for Histone H3 Modifications. The table summarizes the intensities of the light and heavy isotopic peaks for specific modified peptides, the calculated heavy-to-light ratio, and the fold change in modification abundance between different experimental conditions.

Visualizations

Signaling Pathway: Methionine Metabolism and Protein Methylation

cluster_0 Cellular Environment cluster_1 Cytoplasm This compound This compound L-methionine-D3 L-methionine-D3 This compound->L-methionine-D3 Uptake & Deacetylation Heavy SAM (D3) Heavy SAM (D3) L-methionine-D3->Heavy SAM (D3) MAT Methylated Protein (Heavy) Methylated Protein (Heavy) Heavy SAM (D3)->Methylated Protein (Heavy) Methylation Methyltransferases Methyltransferases Methyltransferases->Methylated Protein (Heavy) Substrate Protein Substrate Protein Substrate Protein->Methylated Protein (Heavy)

Caption: Metabolic pathway of this compound to heavy SAM and subsequent protein methylation.

Experimental Workflow: PTM Quantification

A Cell Culture B Metabolic Labeling with This compound A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Peptide Desalting (C18) D->E F LC-MS/MS Analysis E->F G Data Analysis: Heavy/Light Ratio Quantification F->G

Caption: Overall experimental workflow for quantifying PTMs using this compound.

Logical Relationship: Data Interpretation

A Mass Spectrum B Light Isotopic Peak (CH3) A->B C Heavy Isotopic Peak (D3) A->C D Intensity Ratio (Heavy/Light) B->D C->D E Relative PTM Abundance D->E

Caption: Logical flow from mass spectral data to the determination of relative PTM abundance.

References

Application Notes and Protocols for LC-MS/MS Analysis of D3-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" media versus those grown in "light" (natural isotope abundance) media, researchers can accurately quantify differences in protein abundance.[3][4]

This application note provides a detailed workflow for the analysis of deuterium (B1214612) (D3)-labeled peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specifically, it focuses on the use of D3-leucine as the "heavy" amino acid for metabolic labeling. Leucine is an essential amino acid, ensuring that its deuterated counterpart is efficiently incorporated into newly synthesized proteins.[5][6] The protocols outlined below are designed to guide researchers through the entire process, from cell culture and labeling to data analysis and interpretation.

Signaling Pathway of Interest: mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[7][8] It integrates signals from various upstream cues, including growth factors and nutrient availability, particularly amino acids like leucine.[9][10] Leucine plays a significant role in activating the mTORC1 complex, a key component of the mTOR pathway.[7][10] Dysregulation of mTOR signaling is implicated in numerous diseases, including cancer and metabolic disorders.[8] Quantitative proteomics using D3-leucine labeling is an excellent method to study the dynamic changes in protein expression and post-translational modifications within the mTOR pathway in response to various stimuli.

mTOR_Signaling_Pathway Leucine Leucine (D3-labeled) mTORC1 mTORC1 Leucine->mTORC1 activates Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis (Quantified by LC-MS/MS) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits

Figure 1. Simplified mTOR signaling pathway activated by leucine.

Experimental Workflow

The overall workflow for analyzing D3-labeled peptides by LC-MS/MS can be divided into several key stages. This process begins with metabolic labeling of cells in culture, followed by sample preparation, LC-MS/MS analysis, and finally, data processing and interpretation.

LC_MSMS_Workflow Cell_Culture Cell Culture & D3-Leucine Labeling Harvesting Cell Harvesting & Lysis Cell_Culture->Harvesting Protein_Quant Protein Quantification Harvesting->Protein_Quant Mixing Mixing of Light & Heavy Samples (1:1) Protein_Quant->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis Data Analysis (e.g., MaxQuant) LC_MSMS->Data_Analysis Quant_Results Quantitative Protein Results Data_Analysis->Quant_Results

Figure 2. General workflow for D3-labeled peptide analysis.

Experimental Protocols

Cell Culture and D3-Leucine Labeling

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-leucine

  • "Heavy" D3-L-leucine

  • Standard cell culture reagents and equipment

Protocol:

  • Culture cells in standard "light" medium (containing natural L-leucine) to allow for adaptation and expansion.

  • For the "heavy" labeled sample, replace the standard medium with the "heavy" SILAC medium supplemented with D3-L-leucine at a final concentration of approximately 84 mg/L (or the same concentration as L-leucine in the "light" medium).

  • Culture the cells in the "heavy" medium for at least five to six cell divisions to ensure near-complete incorporation of the D3-leucine.[11]

  • Monitor the incorporation efficiency by performing a small-scale protein extraction and LC-MS/MS analysis. The goal is to achieve >97% incorporation.

  • Once complete incorporation is confirmed, the cells are ready for the experiment (e.g., drug treatment, stimulation).

Sample Preparation

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns or tips

Protocol:

  • Cell Lysis: Harvest the "light" and "heavy" cell populations separately. Wash the cell pellets with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).

  • Reduction and Alkylation:

    • Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the tryptic digestion.

    • Desalt the peptide mixture using C18 solid-phase extraction to remove salts and other contaminants.

    • Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis

Materials:

  • High-performance liquid chromatography (HPLC) system (e.g., nanoLC)

  • Reversed-phase C18 analytical column

  • Mass spectrometer (e.g., Orbitrap)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in 80% acetonitrile

Protocol:

  • Sample Reconstitution: Reconstitute the dried peptides in mobile phase A.

  • LC Separation:

    • Load the peptide sample onto the analytical column.

    • Separate the peptides using a linear gradient of mobile phase B. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-95 min: 2-40% B

      • 95-105 min: 40-80% B

      • 105-110 min: 80% B

      • 110-120 min: 80-2% B

  • MS/MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use a data-dependent acquisition (DDA) method.

    • Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans in the Orbitrap or ion trap.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantified Proteins in an mTOR Signaling Study

Protein NameGene SymbolH/L Ratiop-valueRegulationNumber of Peptides
Serine/threonine-protein kinase mTORMTOR1.150.34Unchanged25
Ribosomal protein S6 kinase beta-1RPS6KB12.580.002Upregulated18
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP10.450.009Downregulated12
Ras-related GTP-binding protein RhebRHEB1.080.62Unchanged9
Tuberous sclerosis 1 proteinTSC10.950.78Unchanged15
Tuberous sclerosis 2 proteinTSC21.020.89Unchanged21

Table 2: Representative Peptides for RPS6KB1 (Upregulated)

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)H/L Ratio
GLLPENGAYGPEPLTSK845.44846.952.61
VFDGHLEAVK549.30550.812.55
FVLGTGAFIGR589.35590.862.65

Data Analysis

Software:

  • MaxQuant or a similar proteomics data analysis suite.[3][12]

Protocol:

  • Database Search:

    • Use a search engine like Andromeda (integrated into MaxQuant) to search the raw MS/MS data against a relevant protein database (e.g., UniProt).

    • Set trypsin as the enzyme, allowing for up to two missed cleavages.

    • Specify carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and N-terminal acetylation as variable modifications.

  • SILAC-Specific Settings:

    • In MaxQuant, select "Doublet" for the SILAC experiment type.

    • Define D3-Leucine as the "heavy" label.

  • Quantification and Statistical Analysis:

    • MaxQuant will automatically identify and quantify the "light" and "heavy" peptide pairs.

    • The software calculates the heavy-to-light (H/L) ratios for each protein.

    • Perform statistical analysis (e.g., t-test) to determine the significance of protein abundance changes.

Conclusion

The use of D3-leucine labeling in combination with LC-MS/MS provides a robust and accurate method for quantitative proteomics. This approach is particularly well-suited for studying dynamic cellular processes such as signaling pathways. The detailed protocols and guidelines presented in this application note offer a comprehensive resource for researchers aiming to implement this powerful technique in their own laboratories. By carefully following these procedures, scientists can generate high-quality, reproducible data to advance their understanding of complex biological systems.

References

Application Notes and Protocols for N-Acetyl-L-methionine-D3 in Drug Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Acetyl-L-methionine-D3 as a stable isotope-labeled internal standard in drug metabolite identification and quantification studies. The methodologies outlined are designed to be adaptable for various research and drug development settings.

Introduction to this compound in Metabolite Identification

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies.[1][2] this compound, a deuterium-labeled analog of the endogenous metabolite N-Acetyl-L-methionine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based analysis. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[3] The mass difference of 3 Daltons, due to the three deuterium (B1214612) atoms, allows for clear differentiation by the mass spectrometer, enabling accurate quantification and confident identification of metabolites.[4]

The primary applications of this compound in drug metabolite studies include:

  • Accurate Quantification of Metabolites: By spiking a known concentration of this compound into biological samples, it serves as an internal standard to correct for variations in sample preparation, injection volume, and matrix effects, leading to precise and accurate quantification of drug metabolites.[1][5]

  • Metabolite Identification and Structural Elucidation: The distinct isotopic signature of this compound aids in distinguishing true drug-related metabolites from background noise and endogenous interferences in complex biological matrices.[6][7]

  • Reactive Metabolite Trapping Studies: While not a direct trapping agent itself, this compound can be used as an internal standard in assays designed to trap reactive metabolites using agents like glutathione (B108866) (GSH).[8][9][10] This ensures accurate quantification of the stable adducts formed.

Experimental Protocols

Protocol for In Vitro Metabolite Identification in Human Liver Microsomes (HLMs)

This protocol outlines a typical workflow for identifying and quantifying drug metabolites generated in a human liver microsomal incubation using this compound as an internal standard.

Materials:

  • Test compound (drug candidate)

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade, containing 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).

    • Prepare a stock solution of this compound in Methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

    • Include control incubations:

      • Negative control (without NADPH) to assess non-enzymatic degradation.

      • Blank control (without test compound) to identify background interferences.

  • Quenching and Protein Precipitation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a known final concentration of this compound (e.g., 100 ng/mL).

    • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[5]

  • Sample Processing:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[5]

    • If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.[1]

Workflow Diagram:

InVitro_Metabolite_ID_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Stock Solutions prep_incubation Prepare Incubation Mixture prep_solutions->prep_incubation initiate_reaction Initiate Reaction (Add NADPH) prep_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction & Add this compound incubate->quench precipitate Protein Precipitation quench->precipitate centrifuge Centrifuge precipitate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms

In Vitro Metabolite Identification Workflow
Protocol for LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Sciex 6500+, Thermo Orbitrap)

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 - 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

  • Scan Type:

    • Full Scan: To detect all potential metabolites.

    • Product Ion Scan: To fragment the parent drug and potential metabolites for structural elucidation.

    • Multiple Reaction Monitoring (MRM): For quantification of the parent drug and specific metabolites using transitions for both the analyte and this compound.

  • MRM Transitions:

    • Analyte: Specific precursor-to-product ion transitions for the parent drug and its expected metabolites.

    • This compound: A specific transition (e.g., m/z 195.1 -> 149.1) would be monitored for quantification.

Data Presentation and Analysis

Quantitative data from metabolite identification studies should be presented in a clear and concise manner.

Quantitative Analysis

The concentration of each metabolite is calculated by comparing the peak area ratio of the metabolite to the internal standard (this compound) against a calibration curve.

Table 1: Example Quantitative Results of Metabolite Formation in HLMs

MetaboliteRetention Time (min)Analyte MRM Transition (m/z)IS MRM Transition (m/z)Concentration (µM)% of Total Metabolites
Parent Drug4.2350.2 -> 180.1195.1 -> 149.18.5-
Metabolite 1 (Hydroxylation)3.8366.2 -> 180.1195.1 -> 149.11.260
Metabolite 2 (N-dealkylation)3.5322.2 -> 180.1195.1 -> 149.10.630
Metabolite 3 (Oxidation)3.9366.2 -> 196.1195.1 -> 149.10.210
Data Processing for Metabolite Identification

The use of a stable isotope-labeled internal standard simplifies the data processing workflow.

Logical Relationship for Data Filtering:

Data_Filtering_Logic raw_data Raw LC-MS Data peak_picking Peak Picking Algorithm raw_data->peak_picking feature_list Feature List (m/z, RT, Intensity) peak_picking->feature_list isotope_pattern Isotope Pattern Analysis feature_list->isotope_pattern putative_metabolites Putative Metabolites isotope_pattern->putative_metabolites msms_fragmentation MS/MS Fragmentation Analysis putative_metabolites->msms_fragmentation identified_metabolites Identified Metabolites msms_fragmentation->identified_metabolites

Data Processing and Filtering Logic

Application in Reactive Metabolite Trapping Studies

Reactive metabolites are often short-lived and cannot be detected directly. Trapping agents, such as glutathione (GSH), are used to form stable conjugates that can be analyzed by LC-MS/MS. In these assays, this compound is used as a reliable internal standard to quantify the formation of these GSH adducts.

Protocol Modification for Reactive Metabolite Trapping:

  • Incubation: Add glutathione (GSH) to the incubation mixture along with the test compound and HLMs. A typical concentration is 1-5 mM GSH.

  • Sample Preparation: Follow the same quenching and protein precipitation steps, ensuring the this compound internal standard is added.

  • LC-MS/MS Analysis: In addition to monitoring for expected stable metabolites, include MRM transitions or neutral loss scans specific for GSH adducts. The characteristic neutral loss for GSH is 129 Da.

Workflow for Reactive Metabolite Trapping:

Reactive_Metabolite_Workflow cluster_incubation Incubation cluster_formation Metabolite Formation cluster_analysis Analysis components Drug + HLMs + NADPH + GSH incubation Incubate at 37°C components->incubation stable_met Stable Metabolites incubation->stable_met reactive_met Reactive Metabolite incubation->reactive_met quench_is Quench + Add This compound stable_met->quench_is gsh_adduct GSH Adduct (Stable) reactive_met->gsh_adduct Trapping gsh_adduct->quench_is lcms_analysis LC-MS/MS Analysis quench_is->lcms_analysis

Reactive Metabolite Trapping Workflow

Conclusion

This compound is a versatile and reliable internal standard for drug metabolite identification and quantification. Its use in conjunction with modern LC-MS/MS techniques provides high-quality, reproducible data essential for advancing drug discovery and development programs. The protocols and workflows presented here offer a solid foundation for researchers to implement these methodologies in their laboratories.

References

Preparing N-Acetyl-L-methionine-D3 Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-Acetyl-L-methionine-D3 is the deuterated form of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. Due to its isotopic label, this compound serves as a valuable tool in metabolic studies, particularly in mass spectrometry-based proteomics and metabolomics.[1][2] It is metabolically equivalent to L-methionine, allowing it to be incorporated into proteins and participate in various metabolic pathways, such as the S-adenosylmethionine (SAM) cycle, which is central to cellular methylation events.[1][3][4] The stable isotope label enables the tracing and quantification of methionine metabolism and protein synthesis in cell culture models.[2]

This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties and Solubility

Proper preparation of stock solutions requires an understanding of the physicochemical properties of this compound. The following table summarizes key information for its non-deuterated counterpart, which is expected to have very similar properties.

PropertyValueReference
Molecular FormulaC₇H₁₀D₃NO₃S[5]
Molecular Weight194.27 g/mol [5]
AppearanceWhite to off-white solid[5]
Solubility (N-Acetyl-L-methionine)Methanol: 100 mg/mLDMSO: 38 mg/mL (198.69 mM)Water: 125 mg/mL (with sonication)[6][7][8]
Solubility (L-Methionine-d3)PBS (pH 7.2): 10 mg/mL[9]

Recommended Solvents for Stock Solution Preparation

The choice of solvent depends on the experimental requirements and the desired stock concentration.

SolventConcentrationNotes
Sterile Deionized WaterUp to 125 mg/mLMay require sonication to fully dissolve. Recommended for most cell culture applications to avoid solvent toxicity.[7]
Phosphate-Buffered Saline (PBS)Up to 10 mg/mL (for L-Methionine-d3)Physiologically compatible and suitable for direct addition to cell culture media.[9]
Dimethyl Sulfoxide (DMSO)Up to 38 mg/mLUse fresh, anhydrous DMSO.[8] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Sterile Water

This protocol is recommended for most standard cell culture applications.

Materials:

  • This compound powder

  • Sterile, deionized water (cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.01 L x 194.27 g/mol = 0.19427 g (194.27 mg)

  • Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 194.27 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolve the compound: Add 8-9 mL of sterile deionized water to the conical tube. Vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.

  • Adjust the final volume: Once completely dissolved, add sterile deionized water to bring the final volume to 10 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for achieving higher stock concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes

  • Sterile syringes

Procedure:

  • Weigh the compound: As in Protocol 1, weigh 194.27 mg of this compound and place it in a sterile conical tube.

  • Dissolve in DMSO: In a sterile environment, add 8-9 mL of anhydrous, sterile-filtered DMSO to the tube. Vortex until the powder is completely dissolved.

  • Final Volume Adjustment: Adjust the final volume to 10 mL with sterile DMSO.

  • Aliquoting and Storage: Aliquot the solution into sterile, single-use tubes.

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is not cytotoxic.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage TemperatureShelf LifeNotes
-20°C1 monthProtect from light. Suitable for short-term storage.[1]
-80°C6 monthsProtect from light. Recommended for long-term storage.[1]

Important: Avoid repeated freeze-thaw cycles as this can degrade the compound. Aliquoting is highly recommended.

Application in Cell Culture: Metabolic Labeling

This compound is commonly used for metabolic labeling in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

General Workflow:

  • Prepare SILAC medium: Use a custom cell culture medium that lacks L-methionine.

  • Supplement with this compound: Add the prepared stock solution to the methionine-free medium to achieve the desired working concentration. The optimal concentration may vary depending on the cell type and experimental goals but a common starting point is to replace the normal methionine concentration in the medium. For some methionine analogs, a concentration of 100 µM has been used.[10]

  • Cell Culture: Culture the cells in the "heavy" medium for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the deuterated amino acid into the proteome.[11]

  • Experimental Treatment: Perform the desired experimental treatment on the labeled cells.

  • Sample Collection and Analysis: Harvest the cells, extract proteins, and analyze by mass spectrometry to quantify changes in protein synthesis and abundance.

Quality Control

To ensure the accuracy of experimental results, it is important to perform quality control checks on the prepared stock solution.

QC ParameterMethodPurpose
Concentration Verification UV-Vis Spectrophotometry or HPLCTo confirm the actual concentration of the stock solution.
Isotopic Enrichment Mass SpectrometryTo verify the level of deuterium (B1214612) incorporation in the compound.
Sterility Culture a small aliquot in sterile microbiological brothTo ensure the stock solution is free from microbial contamination.
pH pH meterTo ensure the pH of the stock solution is compatible with the cell culture medium.

Visualizations

S-Adenosylmethionine (SAM) Cycle

The following diagram illustrates the central role of methionine in the S-adenosylmethionine (SAM) cycle, a key pathway for cellular methylation reactions. This compound enters this pathway after being converted to L-methionine-D3.

SAM_Cycle cluster_0 Methionine Metabolism cluster_1 Methylation Targets Met This compound LMet L-Methionine-D3 Met->LMet Deacetylation SAM S-Adenosylmethionine-D3 (SAM) LMet->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine-D3 (SAH) SAM->SAH Methyltransferases (DNA, RNA, Proteins) DNA DNA SAM->DNA Methylation RNA RNA SAM->RNA Methylation Proteins Proteins SAM->Proteins Methylation HCY Homocysteine-D3 SAH->HCY SAH Hydrolase HCY->LMet Methionine Synthase

Caption: The S-Adenosylmethionine (SAM) Cycle.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the key steps for preparing a sterile stock solution of this compound.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Solvent (e.g., Water or DMSO) weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex volume Adjust to Final Volume vortex->volume filter Sterile Filter (0.22 µm) volume->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for Preparing this compound Stock Solution.

References

Application Notes and Protocols for Studying Protein Methylation Dynamics with N-Acetyl-L-methionine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Acetyl-L-methionine-D3 for the quantitative analysis of protein methylation dynamics in cell culture. The protocols outlined below are based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), specifically the "heavy methyl SILAC" approach.

Introduction: Unveiling Protein Methylation Dynamics

Protein methylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, and protein-protein interactions.[1][2] The dynamic nature of protein methylation, governed by the interplay of methyltransferases and demethylases, necessitates quantitative approaches to understand its regulatory functions.

This compound serves as a powerful tool for metabolic labeling in such studies. Once introduced into cell culture, it is deacetylated by intracellular enzymes to yield L-methionine with a deuterated (D3) methyl group.[3] This labeled methionine then enters the S-adenosylmethionine (SAM) cycle, the universal methyl donor pathway, leading to the incorporation of "heavy" methyl groups into proteins.[4] This enables the differentiation and quantification of pre-existing versus newly synthesized methylation events using mass spectrometry.

Metabolic Pathway and Labeling Principle

This compound is readily taken up by cells and is a substrate for intracellular aminoacylases, such as Aminoacylase 1 (ACY1), which hydrolyzes the N-acetyl group to produce L-methionine-D3 and acetate.[3][5] The resulting L-methionine-D3 is then converted to S-adenosyl-L-methionine-D3 (SAM-D3), the "heavy" methyl donor. Protein methyltransferases (PMTs) subsequently transfer the deuterated methyl group from SAM-D3 to arginine and lysine (B10760008) residues on substrate proteins.

cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound N-Acetyl-L-methionine-D3_in This compound L-methionine-D3 L-methionine-D3 N-Acetyl-L-methionine-D3_in->L-methionine-D3 Aminoacylase 1 (Deacetylation) SAM-D3 S-adenosyl-L-methionine-D3 L-methionine-D3->SAM-D3 Methionine Adenosyltransferase Methylated_Protein Deuterium-Labeled Methylated Protein SAM-D3->Methylated_Protein Protein Methyltransferase Protein Unmethylated Protein Protein->Methylated_Protein N-Acetyl-L-methionine N-Acetyl-L-methionine N-Acetyl-L-methionine->N-Acetyl-L-methionine-D3_in Uptake

Metabolic incorporation of this compound for heavy methyl labeling.

Experimental Protocols

The following protocols provide a general framework for a heavy methyl SILAC experiment using this compound. Optimization may be required for specific cell lines and experimental conditions.

Overall Experimental Workflow

The overall workflow involves culturing two cell populations in parallel: one in "light" medium containing standard N-Acetyl-L-methionine and the other in "heavy" medium with this compound. After experimental treatment, the cell populations are combined for downstream processing and analysis.

cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture 1: 'Light' N-Acetyl-L-methionine Treatment Experimental Treatment (e.g., drug, stimulus) Light_Culture->Treatment Heavy_Culture Culture 2: 'Heavy' this compound Heavy_Culture->Treatment Combine Combine Cell Lysates (1:1 ratio) Treatment->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest Enrich Optional: Enrichment of Methylated Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data_Analysis Data Analysis: Identification & Quantification LCMS->Data_Analysis

General experimental workflow for heavy methyl SILAC.
Detailed Methodologies

A. Cell Culture and Metabolic Labeling

  • Prepare SILAC Media: Prepare methionine-free cell culture medium (e.g., DMEM or RPMI-1640). Supplement the "light" medium with a standard concentration of N-Acetyl-L-methionine and the "heavy" medium with an equimolar concentration of this compound. The final concentration should be optimized for the specific cell line but is typically in the range of the standard methionine concentration for that medium. Also, supplement the media with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled methionine.

  • Cell Adaptation: Culture cells for at least five to six cell divisions in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.[6]

  • Experimental Treatment: Once full incorporation is achieved, subject the cells to the desired experimental conditions (e.g., drug treatment, time-course analysis).

  • Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.

B. Protein Extraction and Digestion

  • Cell Lysis: Lyse the "light" and "heavy" cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture. For in-solution digestion, proteins are typically reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested with a protease such as trypsin.

C. Mass Spectrometry Analysis

  • LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquisition Parameters:

    • MS1 Scan: Acquire full MS scans at a high resolution (e.g., 60,000-120,000) to accurately measure the mass difference between the light and heavy peptide pairs.

    • MS2 Scan: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation (e.g., by HCD or CID) and MS/MS analysis.

D. Data Analysis

  • Database Search: Use a specialized proteomics software package such as MaxQuant or Proteome Discoverer to analyze the raw mass spectrometry data.[7][8]

  • Parameter Settings:

    • Database: Search against a relevant protein database (e.g., UniProt human).

    • Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).

    • Variable Modifications: Include methionine oxidation, protein N-terminal acetylation, and the specific methylation states of interest on arginine and lysine residues. For heavy methyl SILAC, define the mass shifts for the deuterated methyl groups (e.g., Monomethyl-D3, Dimethyl-D6, Trimethyl-D9 on lysine and arginine).

    • Quantification Settings: In the software, specify the SILAC labels used (light and heavy methionine) and the corresponding mass differences.

  • Data Interpretation: The software will identify peptides and quantify the intensity ratios of the heavy to light peptide pairs. This ratio reflects the relative change in methylation at a specific site between the two experimental conditions.

Data Presentation

Quantitative data from heavy methyl SILAC experiments should be presented in a clear and organized manner. The following table provides an example of how to summarize the quantitative results for identified methylation sites.

ProteinGenePeptide SequenceModificationRatio (Heavy/Light)p-valueRegulation
Histone H3.1HIST1H3AKSTGGKAPRKQLATK(me3)AARKSAPATGGVKTrimethyl (K27)2.50.01Upregulated
p53TP53...SKKGQSTSRHK(me1)KLMFK...Monomethyl (K370)0.40.005Downregulated
EGFREGFR...RPSKE(me2)ATAL...Dimethyl (R198/R200)3.10.001Upregulated
Histone H4HIST1H4A...DNIQGITK(me2)PAIRRLARR...Dimethyl (K20)1.20.35No significant change

This table is a representative example and does not contain actual experimental data.

Application in Signaling Pathways

Protein methylation is a key regulatory mechanism in many signaling pathways. The heavy methyl SILAC approach can be used to dissect the dynamics of these modifications in response to various stimuli.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell proliferation, survival, and differentiation.[9] Arginine methylation of EGFR by Protein Arginine Methyltransferase 1 (PRMT1) has been shown to enhance its activity.[10] Specifically, methylation of arginines 198 and 200 in the extracellular domain of EGFR promotes ligand binding, receptor dimerization, and downstream signaling.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS Activates PI3K PI3K EGFR_dimer->PI3K Activates PRMT1 PRMT1 PRMT1->EGFR Methylates R198, R200 SAH SAH PRMT1->SAH SAM SAM SAM->PRMT1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Role of protein methylation in the EGFR signaling pathway.
p53 Signaling Pathway

The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis, and its function is tightly controlled by various PTMs, including methylation.[11] Lysine methylation of p53 can either activate or repress its transcriptional activity, depending on the specific site and the methyltransferase involved. For example, methylation of lysine 372 (K372) by SET7/9 stabilizes p53 and promotes the transcription of its target genes, leading to cell cycle arrest or apoptosis.[12][13] Conversely, methylation of K370 by SMYD2 can repress p53 activity.[12]

cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA_damage DNA Damage SET7_9 SET7/9 DNA_damage->SET7_9 Activates p53 p53 p53_active Active p53 (e.g., K372me1) p53->p53_active p53_inactive Inactive p53 (e.g., K370me1) p53->p53_inactive SET7_9->p53 Methylates K372 SMYD2 SMYD2 SMYD2->p53 Methylates K370 Transcription Transcription of Target Genes (e.g., p21, PUMA) p53_active->Transcription Promotes p53_inactive->Transcription Inhibits Response Cell Cycle Arrest, Apoptosis Transcription->Response

Regulation of p53 activity by lysine methylation.

Conclusion

The use of this compound in a heavy methyl SILAC workflow provides a robust and accurate method for the quantitative analysis of protein methylation dynamics. This approach allows for the precise identification of methylation sites and the quantification of changes in methylation levels in response to various cellular stimuli. The detailed protocols and application examples provided here serve as a valuable resource for researchers investigating the complex regulatory roles of protein methylation in health and disease.

References

Application Notes and Protocols: N-Acetyl-L-methionine-D3 in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-methionine-D3 (NALM-D3) is the deuterium-labeled form of N-Acetyl-L-methionine, a derivative of the essential amino acid L-methionine. In biomarker discovery research, stable isotope-labeled compounds like NALM-D3 are invaluable tools, primarily utilized as internal standards in quantitative mass spectrometry (MS) assays.[1][2] The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to its endogenous counterpart but has a different mass. This property allows for precise and accurate quantification of the unlabeled N-Acetyl-L-methionine in complex biological samples by correcting for variability during sample preparation and analysis.[3]

Methionine metabolism is crucial for numerous cellular processes, including protein synthesis, methylation reactions, and the production of antioxidants.[4][5][6] Dysregulation of this pathway has been implicated in various diseases, such as cancer, metabolic disorders, and neurological conditions, making its intermediates potential biomarkers.

These application notes provide an overview of the use of NALM-D3 in biomarker research, present exemplary quantitative data, and offer detailed protocols for its application in metabolic studies.

Application Notes

Quantitative Metabolomics for Biomarker Discovery

This compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying endogenous N-Acetyl-L-methionine and other related metabolites in biological matrices like plasma, urine, and cell extracts. By spiking a known concentration of NALM-D3 into a sample at the beginning of the workflow, any loss of the analyte during sample processing can be accounted for, leading to highly accurate and reproducible measurements.

A typical application involves the comparative analysis of metabolite levels between healthy and diseased patient cohorts. Significant differences in the concentration of N-Acetyl-L-methionine could indicate its potential as a disease biomarker.

Metabolic Flux Analysis

Stable isotope tracers, including deuterated and 13C-labeled methionine, are employed to study the dynamics of metabolic pathways, a field known as metabolic flux analysis.[4][5][7][8][9] While NALM-D3 is primarily an internal standard, its use is integral to the accurate quantification of metabolites in studies where a labeled precursor, such as ¹³C-methionine, is used to trace the flow of carbon atoms through the methionine cycle. These studies can reveal alterations in pathway activity that are not apparent from static metabolite concentration measurements alone, providing deeper insights into disease mechanisms. For instance, such analyses have been used to investigate methionine metabolism in cancer cells.[5][8]

Pharmacokinetic Studies

In drug development, understanding the pharmacokinetic profile of a compound is essential. Studies in animal models have utilized deuterium-labeled methionine to assess its absorption, distribution, metabolism, and excretion.[10] NALM-D3 can be used as an internal standard in studies that measure the concentration of administered N-Acetyl-L-methionine or its metabolites over time, providing crucial data for drug development and toxicology.

Quantitative Data Summary

The following tables present examples of quantitative data that can be obtained in studies utilizing stable isotope-labeled methionine and NALM-D3 as an internal standard.

Table 1: Exemplary Plasma Concentrations of Methionine in a Clinical Study

CohortMean Plasma Methionine (µmol/L)Standard Deviation
Healthy Controls17.82.5
Patient Group21.53.1

This table is based on data from a study on schizophrenic patients and demonstrates the type of quantitative data obtainable.[11]

Table 2: Metabolic Flux through Methionine Cycles in a Human Fibrosarcoma Cell Line

Metabolic FluxPercentage of Net Methionine Uptake
Transmethylation~15%
Propylamine Transfer~15%

This table is derived from a metabolic flux analysis study using ¹³C methionine.[4][5] NALM-D3 would be used as an internal standard to accurately quantify the metabolites measured in such an experiment.

Experimental Protocols

Protocol 1: Quantification of N-Acetyl-L-methionine in Human Plasma using LC-MS/MS

This protocol describes the steps for sample preparation and analysis to quantify N-Acetyl-L-methionine in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • N-Acetyl-L-methionine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., 30% sulfosalicylic acid or cold acetonitrile)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of N-Acetyl-L-methionine (1 mg/mL) in water.

    • Prepare a stock solution of this compound (1 mg/mL) in water.

    • Create a series of calibration standards by serially diluting the N-Acetyl-L-methionine stock solution with a suitable matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to expected biological levels.

    • Prepare a working solution of the internal standard (NALM-D3) at a fixed concentration (e.g., 1 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (NALM-D3). Vortex briefly.

    • Add 300 µL of cold acetonitrile (or other protein precipitation agent).

    • Vortex vigorously for 30 seconds to precipitate proteins.[12]

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation of the analyte from other plasma components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The specific precursor-to-product ion transitions for both N-Acetyl-L-methionine and this compound need to be determined by infusing the pure standards into the mass spectrometer.

        • Example (hypothetical transitions):

          • N-Acetyl-L-methionine: Q1: 192.1 m/z -> Q3: 132.1 m/z

          • This compound: Q1: 195.1 m/z -> Q3: 135.1 m/z

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-Acetyl-L-methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

Methionine_Metabolism_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione THF THF MTHF 5-Methyl-THF MTHF->THF

Caption: The Methionine Metabolism Pathway.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry Down and Reconstitute Supernatant->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (using Calibration Curve) Data_Processing->Quantification

Caption: Workflow for Quantitative Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetyl-L-methionine-D3 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N-Acetyl-L-methionine-D3 for various cell lines. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on recommended concentration ranges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a stable isotope-labeled derivative of the essential amino acid L-methionine. The "D3" indicates that three hydrogen atoms on the methyl group of methionine have been replaced with deuterium. It is used as a tracer in metabolic studies to track the uptake and incorporation of methionine into proteins and other metabolites using mass spectrometry-based techniques. The N-acetyl group can improve cell permeability and is typically removed by intracellular deacetylases, releasing L-methionine-D3 for use by the cell.

Q2: How do I prepare a stock solution of this compound?

This compound is generally soluble in aqueous solutions. For a stock solution, dissolve the powder in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to prepare a concentrated stock solution (e.g., 100 mM) and then dilute it to the final working concentration in your complete cell culture medium. Stock solutions should be sterile-filtered and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q3: How long does it take for cells to fully incorporate this compound?

For complete incorporation of a stable isotope-labeled amino acid, cells should be cultured for at least five to six population doublings in a medium containing the labeled amino acid. This ensures that the vast majority of the corresponding natural amino acid in cellular proteins is replaced by its labeled counterpart. The exact time will depend on the proliferation rate of your specific cell line.

Q4: Can this compound be toxic to cells?

Like its unlabeled counterpart, high concentrations of methionine can have inhibitory effects on cell growth.[2] It is crucial to determine the optimal, non-toxic concentration for each cell line. A dose-response experiment, such as an MTT or other cell viability assay, is recommended to determine the optimal concentration range before initiating large-scale experiments.

Q5: Do I need to use a special type of medium?

For effective labeling, it is essential to use a methionine-deficient medium supplemented with a known concentration of this compound. Using standard medium, which contains natural L-methionine, will compete with the labeled form and result in low incorporation efficiency. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids from the serum.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Incorporation of this compound 1. Presence of unlabeled L-methionine in the medium. 2. Insufficient incubation time. 3. Use of non-dialyzed serum. 4. N-acetyl group is not being efficiently removed by the cells.1. Ensure you are using a methionine-deficient basal medium. 2. Culture cells for at least 5-6 population doublings. 3. Use dialyzed fetal bovine serum (FBS). 4. Verify the expression and activity of deacetylases in your cell line, or consider using L-methionine-D3 directly.
Cell Growth Inhibition or Death 1. The concentration of this compound is too high. 2. The cells are sensitive to methionine restriction or the N-acetylated form.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Gradually adapt the cells to the labeling medium over several passages.
Variability in Experimental Results 1. Inconsistent preparation of stock solutions. 2. Fluctuation in incubation conditions. 3. Contamination of cell cultures.1. Prepare a large batch of stock solution, aliquot, and store appropriately. 2. Maintain consistent temperature, CO2 levels, and humidity. 3. Regularly test for mycoplasma and practice good aseptic technique.
Unexpected Changes in Cell Morphology or Phenotype 1. Altered methionine metabolism is affecting cell signaling pathways. 2. The N-acetyl group is causing unforeseen cellular effects.1. Be aware that methionine metabolism is linked to pathways like mTOR and AMPK, which can influence cell growth and morphology.[3] 2. Compare the effects of this compound with L-methionine-D3 to see if the acetyl group is the cause.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound can vary significantly between cell lines. The following table provides starting concentration ranges based on available literature for N-Acetyl-L-methionine and general recommendations for amino acid concentrations in cell culture. It is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineTissue of OriginRecommended Starting Concentration Range (µg/mL)Recommended Starting Concentration Range (mM)Notes
Jurkat T-cell leukemia125 - 500[4][5]~0.65 - 2.6Inhibition of cell growth and mitochondrial activity observed in this range.[4][5]
MTC-SK Medullary thyroid carcinoma125 - 500[4][5]~0.65 - 2.6Inhibition of cell growth and mitochondrial activity observed in this range.[4][5]
HeLa Cervical cancer50 - 200~0.26 - 1.05General starting range for epithelial cells. Optimization is critical.
HEK293 Human embryonic kidney50 - 200~0.26 - 1.05General starting range. These cells are robust but concentration should be optimized.
A549 Lung carcinoma50 - 200~0.26 - 1.05General starting range for this commonly used lung cancer cell line.
MCF-7 Breast cancer100 - 500~0.52 - 2.6High concentrations of L-methionine have been shown to inhibit proliferation.[2]
PC-3 Prostate cancer100 - 500~0.52 - 2.6Methionine dependency has been observed in this cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell line of interest using a cell viability assay.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Methionine-deficient growth medium

  • Dialyzed Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours).

  • Preparation of Labeling Media: Prepare a series of methionine-deficient media supplemented with increasing concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µg/mL). Also, prepare a control medium with the standard concentration of unlabeled L-methionine.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the standard medium with the prepared labeling media.

  • Incubation: Incubate the plate for a period equivalent to at least two cell doublings (e.g., 48-72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the viability of cells in the this compound-containing media to the viability of cells in the control medium (with unlabeled L-methionine). The optimal concentration is the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessment of this compound Incorporation Efficiency

This protocol describes how to verify the incorporation efficiency of this compound into the cellular proteome using mass spectrometry.

Materials:

  • Cell line of interest

  • Optimized labeling medium (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture a small population of your cells in the optimized "heavy" labeling medium for at least five population doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them. Perform an in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database. Determine the ratio of heavy (D3-methionine containing) to light (any residual unlabeled methionine containing) peptides. A labeling efficiency of >97% is generally considered sufficient for quantitative proteomics experiments.

Visualizations

Methionine Metabolism and its Influence on Key Signaling Pathways

Methionine_Signaling_Pathways Methionine Metabolism and its Influence on Key Signaling Pathways Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A mTORC1 mTORC1 Met->mTORC1 Activates NAM_D3 This compound NAM_D3->Met Deacetylation SAM->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits AMPK AMPK AMPK->mTORC1 Inhibits

Caption: Methionine metabolism's impact on mTORC1 and AMPK signaling.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Experimental Workflow for Optimizing this compound Concentration Start Start Dose_Response Dose-Response Experiment (Cell Viability Assay) Start->Dose_Response Determine_Optimal_Conc Determine Optimal Concentration (Highest non-toxic dose) Dose_Response->Determine_Optimal_Conc Verify_Incorporation Verify Incorporation Efficiency (LC-MS/MS) Determine_Optimal_Conc->Verify_Incorporation Optimal concentration found Proceed Proceed with Main Experiment Verify_Incorporation->Proceed >97% incorporation Re_evaluate Re-evaluate Concentration Verify_Incorporation->Re_evaluate <97% incorporation Re_evaluate->Dose_Response Adjust concentration

References

Quality control and purity assessment of N-Acetyl-L-methionine-D3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-L-methionine-D3. The information is designed to address specific issues that may be encountered during quality control and purity assessment experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this compound?

A1: High-purity this compound is crucial for its use as an internal standard in quantitative analyses.[1] While specifications can vary by supplier, a typical Certificate of Analysis (CoA) will include the parameters outlined in the table below. Most suppliers offer grades with a purity of ≥98.0%.[2]

Q2: What are the potential impurities in this compound?

A2: Potential impurities can arise from the synthesis of L-methionine and the subsequent acetylation process. These may include the non-deuterated form (N-Acetyl-L-methionine), the D-enantiomer (N-Acetyl-D-methionine-D3), and oxidation products. One common impurity found in L-methionine is L-methionine-sulfoxide.[3] Another potential impurity is 4-(β-methylmercaptoethyl) oxazolone-5, which can form during the acetylation of L-methionine.[4]

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored in a well-closed container, protected from light. For long-term storage, it is recommended to keep it at -20°C. Once in solution, especially in aqueous media, the stability of the deuterium (B1214612) label should be considered, as back-exchange of deuterium for hydrogen can occur under certain pH conditions.[1]

Q4: Can this compound be used as an internal standard for the quantification of N-Acetyl-L-methionine (B556415)?

A4: Yes, this compound is an ideal internal standard for the quantification of N-Acetyl-L-methionine by LC-MS or GC-MS.[5] Its chemical and physical properties are very similar to the non-deuterated analyte, but its mass is different, allowing for accurate quantification.

Quality Control and Purity Assessment

A comprehensive quality control workflow is essential to ensure the identity, purity, and quality of this compound. The following diagram illustrates a typical workflow.

cluster_0 Quality Control Workflow for this compound A Receipt of New Batch B Visual Inspection (Appearance, Color) A->B C Identity Confirmation (Mass Spectrometry) B->C D Purity Assessment C->D E Chemical Purity (HPLC-UV) D->E Primary Test F Isotopic Purity (NMR/MS) D->F Critical for IS G Enantiomeric Purity (Chiral HPLC) D->G As needed H Quantification (Assay vs. Reference Standard) E->H F->H G->H I Final Approval and Release H->I

A typical quality control workflow for a new batch.
Data Presentation: Typical Specifications

The following table summarizes the typical quality control specifications for this compound.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to structureMass Spectrometry, ¹H NMR
Chemical Purity ≥ 98.0%HPLC-UV
Isotopic Purity ≥ 98 atom % D¹H NMR / Mass Spectrometry
Enantiomeric Purity ≥ 99.0% L-enantiomerChiral HPLC
Specific Optical Rotation Between -19° and -23°Polarimetry[6]
Residue on Ignition ≤ 0.1%USP <281>[6]

Experimental Protocols

Chemical Purity Determination by HPLC-UV

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Enantiomeric Purity by Chiral HPLC

This method is used to separate the L- and D-enantiomers of N-Acetyl-methionine-D3.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Astec® (R,R) P-CAP (25 cm x 4.6 mm I.D., 5 µm particles).[7]

  • Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) in a mixture of acetonitrile (B52724) and methanol (B129727) (70:30, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 1 µL.[7]

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.[7]

Isotopic Purity by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) can be used to determine the degree of deuteration.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D₂O).

  • Procedure: Acquire a standard ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons (S-CH₃) compared to the other proton signals indicates a high degree of deuteration. The isotopic purity can be quantified by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal in the molecule.

Troubleshooting Guides

HPLC Analysis Troubleshooting

The following troubleshooting guide addresses common issues encountered during the HPLC analysis of this compound.

cluster_1 HPLC Troubleshooting for this compound Start Problem Observed Q1 Poor Peak Shape (Tailing, Fronting, Splitting) Start->Q1 Q2 Inconsistent Retention Times Start->Q2 Q3 Low Signal Intensity Start->Q3 Q4 Ghost Peaks Start->Q4 A1 Check for column contamination or void. Consider sample solvent mismatch. Q1->A1 A2 Ensure proper column equilibration. Check for leaks in the system. Q2->A2 A3 Verify sample concentration and injection volume. Check detector lamp. Q3->A3 A4 Clean the injector and column. Ensure mobile phase purity. Q4->A4

A decision tree for common HPLC issues.

Q: Why is there a chromatographic shift between my analyte (N-Acetyl-L-methionine) and the deuterated internal standard (this compound)?

A: A slight difference in retention time can sometimes be observed between an analyte and its deuterated analog. This can be due to the "isotope effect," where the heavier deuterium atoms can lead to slightly stronger interactions with the stationary phase. If this shift is inconsistent or affects the accuracy of your results, consider the following:

  • Optimize Chromatography: Adjusting the mobile phase composition or the gradient slope may help to minimize the separation.

  • Evaluate Different Columns: The degree of separation can be dependent on the specific column chemistry.

  • Matrix Effects: In complex matrices, co-eluting components may affect the analyte and internal standard differently, leading to variable peak area ratios.[1] Ensure your sample preparation method effectively removes interferences.

Q: My results show a higher than expected amount of the non-deuterated analyte. What could be the cause?

A: This could be due to the back-exchange of deuterium for hydrogen on the internal standard. This is more likely to occur in aqueous solutions or under certain pH conditions.[1] To mitigate this:

  • Prepare Solutions Freshly: Prepare your stock and working solutions of the deuterated standard fresh for each analysis.

  • Control pH: If possible, adjust the pH of your sample and mobile phase to a range where back-exchange is minimized.

  • Check Purity of the Standard: The deuterated internal standard itself may contain a small amount of the non-deuterated analyte as an impurity.[1] Always check the Certificate of Analysis for the isotopic purity of the standard.

Q: I am observing poor peak shapes (fronting, tailing, or splitting) for my this compound peak. What should I do?

A: Poor peak shape can be caused by several factors:

  • Column Issues: The column may be contaminated or have a void at the inlet. Try back-flushing the column (if the manufacturer allows) or replacing it.

  • Mobile Phase and Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase.[8]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid, can sometimes improve peak shape.

References

Technical Support Center: Protein Synthesis and Degradation Rate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers calculating protein synthesis and degradation rates from labeling data. The information is tailored for scientists and drug development professionals, offering structured data, detailed protocols, and visual workflows to navigate common experimental and analytical challenges.

Frequently Asked questions (FAQs)

Q1: What are the common methods for measuring protein synthesis and degradation rates?

A1: Several well-established methods are used to measure protein turnover. The choice of method often depends on the biological system, the specific research question, and available instrumentation. Key methods include:

  • Radioactive Pulse-Chase Analysis: This classic technique involves a short "pulse" of labeling with radioactive amino acids (e.g., ³⁵S-methionine), followed by a "chase" with an excess of non-radioactive amino acids.[1][2][3][4] The rate of disappearance of the radiolabel from the protein of interest over time provides a measure of its degradation rate.[3][4]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling approach where cells are cultured in media containing "light," "medium," or "heavy" isotopic forms of an essential amino acid (e.g., arginine, lysine).[5][6] By switching between these media and analyzing protein samples over time with mass spectrometry, one can determine the rates of protein synthesis and degradation.[5][7]

  • Heavy Water (D₂O) Labeling: In this in vivo method, organisms are given drinking water enriched with deuterium (B1214612) oxide.[8][9] Deuterium gets incorporated into non-essential amino acids and subsequently into newly synthesized proteins.[9][10][11] Mass spectrometry is then used to measure the rate of deuterium incorporation, which reflects the protein synthesis rate.[10][12]

  • Non-Canonical Amino Acid Tagging (NCAT): This method utilizes amino acid analogs, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), which are incorporated into newly synthesized proteins.[13] These analogs can then be selectively tagged with fluorescent probes or biotin (B1667282) via click chemistry, allowing for visualization and quantification of protein synthesis.[13]

Q2: How do I calculate the fractional synthesis rate (FSR) and fractional degradation rate (FDR)?

A2: The calculation of FSR and FDR depends on the labeling method used.

  • For pulse-chase and heavy water labeling , the rate of incorporation of the labeled precursor into the protein pool over time is measured. The synthesis rate is often modeled using a single exponential equation. At steady state, where protein concentration is constant, the rate of synthesis equals the rate of degradation (FSR = FDR).[14]

  • In SILAC experiments , the relative abundance of "heavy" and "light" peptide isoforms is tracked over time. The rate of appearance of the "heavy" form and disappearance of the "light" form can be used to model synthesis and degradation rates, respectively.[5]

Specialized software tools are available to facilitate these calculations from mass spectrometry data, such as TurnoveR for Skyline and JUMPt.[15][16]

Q3: What are the main sources of error in protein turnover experiments?

A3: Several factors can introduce errors into protein turnover measurements:

  • Precursor Pool Dynamics: Inaccurate estimation of the isotopic enrichment of the true precursor pool (aminoacyl-tRNAs) can lead to errors in calculating synthesis rates.[17] Methods like the "flooding dose" technique aim to mitigate this by rapidly equilibrating all precursor pools with a high concentration of the labeled amino acid.[14][18]

  • Amino Acid Recycling: The reuse of amino acids from degraded proteins can dilute the labeled precursor pool, leading to an underestimation of synthesis rates.[19] This is a particular challenge in in vivo studies.

  • Protein Misfolding and Aggregation: A significant fraction of newly synthesized proteins can misfold and be rapidly degraded.[20][21] This can complicate the interpretation of turnover rates for the functional protein pool.

  • Experimental Variability: Inconsistent labeling times, incomplete cell lysis, and variations in sample processing can all introduce significant variability into the data.[22]

Troubleshooting Guides

Guide 1: Low or No Signal from Labeled Peptides

Problem: After performing a labeling experiment and analyzing the samples by mass spectrometry, you observe very low or no signal for the labeled peptides of your protein of interest.

Potential Cause Troubleshooting Steps
Inefficient Labeling - Verify the concentration and purity of the labeled amino acid or precursor. - Ensure the labeling medium is not contaminated with unlabeled amino acids. - Optimize the labeling time; for slowly turning over proteins, a longer labeling period may be necessary.
Low Protein Abundance - Increase the amount of starting material (cells or tissue). - Enrich for your protein of interest using immunoprecipitation or other affinity purification methods.[1]
Protein Degradation During Sample Prep - Work quickly and at low temperatures (4°C) during all sample handling steps.[22] - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[22]
Poor Ionization in Mass Spectrometer - Optimize mass spectrometry parameters for your peptides of interest. - Consider a different protease for digestion to generate peptides with better ionization efficiency.
Guide 2: High Variability Between Replicates

Problem: You observe significant variation in the calculated synthesis or degradation rates between your biological or technical replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions - Ensure all cell cultures are at a similar confluency and growth phase before starting the experiment. - Use a consistent protocol for media changes and cell harvesting.
Variable Labeling and Chase Times - Use a timer to ensure precise and consistent pulse and chase durations for all samples.[1] - For adherent cells, ensure rapid and complete media changes.
Inconsistent Sample Processing - Use a standardized protocol for cell lysis, protein extraction, and digestion. - Quantify protein concentration accurately before proceeding with downstream analysis.
Errors in Data Analysis - Use a consistent set of parameters for peptide identification and quantification. - Manually inspect the quality of the mass spectra for the peptides used for quantification.
Guide 3: Unexpectedly Fast or Slow Turnover Rates

Problem: The calculated turnover rate for your protein of interest is drastically different from what is reported in the literature or what you would expect based on its function.

Potential Cause Troubleshooting Steps
Protein is in a Stable Complex - The turnover of a protein can be influenced by its binding partners. Consider the turnover rate of the entire complex.
Post-Translational Modifications (PTMs) - PTMs, such as ubiquitination, can target proteins for degradation. Changes in cellular signaling pathways that regulate PTMs can alter protein stability.
Cellular Stress - Experimental conditions such as nutrient deprivation or drug treatment can induce stress responses that alter global protein synthesis and degradation rates.
Errors in Precursor Pool Correction - Re-evaluate your method for determining the precursor pool enrichment. If possible, directly measure the enrichment of aminoacyl-tRNAs.[17]

Experimental Protocols

Protocol 1: Radioactive Pulse-Chase Analysis

This protocol provides a general workflow for a radioactive pulse-chase experiment to determine protein degradation rates.

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Starvation: Wash cells with pre-warmed methionine/cysteine-free medium and incubate for 30-60 minutes to deplete intracellular pools of these amino acids.

  • Pulse Labeling: Add methionine/cysteine-free medium containing ³⁵S-methionine/cysteine (e.g., 50-100 µCi/mL) and incubate for a short period (e.g., 10-30 minutes).[1]

  • Chase: Remove the radioactive medium, wash the cells twice with complete medium containing an excess of unlabeled methionine and cysteine.

  • Time Points: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.

  • SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein.

  • Quantification and Analysis: Quantify the band intensities at each time point. Plot the natural logarithm of the intensity versus time. The slope of the resulting line is the negative of the degradation rate constant (k_deg). The half-life (t₁/₂) can be calculated as ln(2)/k_deg.

Protocol 2: Heavy Water (D₂O) Labeling for In Vivo Studies

This protocol outlines a general procedure for in vivo protein synthesis rate measurement using heavy water labeling.[8]

  • Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Labeling Administration: Provide animals with drinking water containing a known enrichment of D₂O (e.g., 4-8%).[8]

  • Time Points: At predetermined time points (e.g., 0, 3, 7, 14, 21 days), collect tissues of interest.

  • Protein Extraction and Digestion: Homogenize the tissues, extract total protein, and digest the proteins into peptides using trypsin.[8]

  • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use specialized software to extract the isotopic profiles of peptides and determine the rate of deuterium incorporation over time.[8] This rate is used to calculate the fractional synthesis rate (FSR).

Visualizations

Experimental_Workflow_Pulse_Chase cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis start Start: Adherent Cells (70-80% Confluent) starvation Starve in Met/Cys-Free Medium start->starvation pulse Pulse with 35S-Met/Cys starvation->pulse chase Chase with Excess Unlabeled Met/Cys pulse->chase lysis Lyse Cells at Time Points chase->lysis ip Immunoprecipitation lysis->ip sds_page SDS-PAGE & Autoradiography ip->sds_page quant Quantify Band Intensity sds_page->quant calc Calculate Degradation Rate quant->calc Troubleshooting_Logic_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Labeled Peptide Signal cause1 Inefficient Labeling start->cause1 cause2 Low Protein Abundance start->cause2 cause3 Sample Degradation start->cause3 cause4 Poor MS Ionization start->cause4 sol1 Verify Label Purity & Optimize Time cause1->sol1 sol2 Increase Starting Material / Enrich Protein cause2->sol2 sol3 Use Protease Inhibitors / Work at 4°C cause3->sol3 sol4 Optimize MS Parameters / Change Protease cause4->sol4 Signaling_Pathway_Protein_Turnover synthesis Protein Synthesis (Ribosome) folding Folding (Chaperones) synthesis->folding Nascent Polypeptide misfolding Misfolding folding->misfolding Incorrectly Folded functional Functional Protein folding->functional Correctly Folded degradation Degradation (Proteasome/Lysosome) misfolding->degradation ptms PTMs (e.g., Ubiquitination) functional->ptms ptms->degradation

References

Technical Support Center: Correcting for Metabolic Conversion of Methionine in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when correcting for the metabolic conversion of methionine in your flux analysis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to measure methionine metabolic fluxes using standard stationary metabolic flux analysis (MFA)?

A1: Measuring methionine metabolic fluxes with standard stationary 13C-MFA is challenging due to the mixing of intracellular and extracellular methionine pools.[1][2][3] This mixing prevents the system from reaching an isotopic steady state, a fundamental requirement for traditional stationary MFA.[1][2][3] The large size of the media pools contributes to this issue, making it difficult to achieve equilibrium in labeling experiments.[1][2][3]

Q2: What are the major metabolic pathways that methionine contributes to, and why is this important for flux analysis?

A2: Methionine is an essential amino acid with several key metabolic fates that must be accounted for in flux analysis.[2][3] The primary pathways include:

  • Protein Synthesis: Methionine is a proteogenic amino acid, meaning it is incorporated into proteins.

  • Transmethylation: Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[1][4]

  • Transsulfuration: This pathway converts homocysteine, a product of the transmethylation cycle, into cysteine.[5][6]

  • Methionine Salvage Pathway: This pathway recycles methylthioadenosine (MTA), a byproduct of polyamine synthesis, back to methionine.

  • Anaplerosis: Methionine can be catabolized to succinyl-CoA, which enters the TCA cycle to replenish its intermediates.[7][8]

Understanding these pathways is crucial for designing accurate tracer experiments and interpreting the resulting labeling patterns.

Q3: What is the recommended experimental approach for quantifying methionine metabolic fluxes?

A3: A non-stationary isotopic labeling approach is recommended.[1][2][3] This typically involves:

  • Tracer Selection: Using a 13C-labeled methionine tracer.

  • Kinetic Analysis: Measuring the isotope-labeling kinetics of both intracellular and extracellular methionine over time.[1][2][3]

  • Analytical Method: Employing liquid chromatography-mass spectrometry (LC-MS) to measure the labeling patterns of metabolites.[1][2][3]

This kinetic approach allows for the calculation of fluxes without the need for an isotopic steady state.[1]

Troubleshooting Guides

Problem 1: My isotopic labeling data for intracellular methionine does not reach a steady state.
  • Cause: This is an expected phenomenon due to the mixing of intracellular and extracellular methionine pools.[1][2][3]

  • Solution: Do not wait for a steady state. Instead, perform a kinetic labeling experiment and measure the rate of label incorporation over time. An analytical approach that does not assume an isotopic steady state should be used to calculate fluxes.[1]

Problem 2: I am observing unexpected labeling patterns in TCA cycle intermediates after using a 13C-methionine tracer.
  • Cause: Methionine can contribute to the TCA cycle through anaplerosis by its conversion to succinyl-CoA.[7][8][9] This will introduce the 13C label into the TCA cycle.

  • Solution: Your metabolic model should include the anaplerotic pathway from methionine to succinyl-CoA. This will allow for the accurate interpretation of the labeling patterns in TCA cycle intermediates.

Problem 3: The calculated flux through the transmethylation pathway seems lower than expected.
  • Cause 1: Inaccurate measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) labeling. These are key intermediates in the transmethylation cycle, and their labeling kinetics are essential for accurate flux calculations.

  • Solution 1: Optimize your LC-MS method for the sensitive and accurate detection of SAM and SAH. Ensure proper quenching of metabolism and efficient extraction of these metabolites.

  • Cause 2: Underestimation of the contribution from the methionine salvage pathway. This pathway can replenish the methionine pool and affect the overall labeling dynamics.

  • Solution 2: Include the methionine salvage pathway in your metabolic model. Measure the labeling of key intermediates in this pathway if possible.

Experimental Protocols

Protocol 1: Kinetic Isotope Labeling of Methionine Metabolism

Objective: To quantify methionine metabolic fluxes using a non-stationary 13C-labeling approach.

Materials:

  • Cell culture medium without methionine

  • 13C-labeled methionine (e.g., L-Methionine-13C5,15N1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/water (80:20, v/v) extraction solution, -80°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells once with pre-warmed PBS.

  • Aspirate the PBS and replace it with a medium containing the 13C-labeled methionine tracer. This is time point zero.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect both the cell culture medium and the cell lysate.

  • For the medium: Take an aliquot of the medium and store it at -80°C for later analysis of extracellular methionine labeling.

  • For the cell lysate:

    • Quickly aspirate the medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add the -80°C methanol/water extraction solution to quench metabolism.[1]

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Analyze the isotopic labeling of intracellular and extracellular methionine and other relevant metabolites using LC-MS.

Data Presentation

Table 1: Example of Quantitative Flux Data

FluxControl Cells (nmol/106 cells/hr)Treated Cells (nmol/106 cells/hr)
Methionine Uptake15.0 ± 1.220.5 ± 1.8
Protein Synthesis10.2 ± 0.914.1 ± 1.3
Transmethylation2.5 ± 0.33.1 ± 0.4
Transsulfuration1.8 ± 0.22.5 ± 0.3
Anaplerosis0.5 ± 0.10.8 ± 0.1

Visualizations

Methionine_Metabolism Met_extra Extracellular Methionine Met_intra Intracellular Methionine Met_extra->Met_intra Uptake Protein Protein Met_intra->Protein Protein Synthesis SAM S-Adenosyl- methionine (SAM) Met_intra->SAM MAT TCA TCA Cycle (Succinyl-CoA) Met_intra->TCA Anaplerosis SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation HCY Homocysteine SAH->HCY SAHH HCY->Met_intra MS CYS Cysteine HCY->CYS Transsulfuration

Caption: Overview of major methionine metabolic pathways.

Experimental_Workflow Start Start: Cell Culture Tracer Introduce 13C-Methionine Tracer (Time = 0) Start->Tracer Sampling Time-Course Sampling (Medium and Cells) Tracer->Sampling Quench Metabolite Quenching and Extraction Sampling->Quench LCMS LC-MS Analysis Quench->LCMS Analysis Kinetic Flux Data Analysis LCMS->Analysis End End: Flux Quantification Analysis->End

Caption: Experimental workflow for kinetic flux analysis.

Troubleshooting_Logic Problem Problem Encountered NoSteadyState No Isotopic Steady State Problem->NoSteadyState UnexpectedLabel Unexpected TCA Labeling Problem->UnexpectedLabel LowFlux Low Transmethylation Flux Problem->LowFlux Solution1 Use Kinetic Model NoSteadyState->Solution1 Solution2 Include Anaplerosis in Model UnexpectedLabel->Solution2 Solution3 Optimize SAM/SAH Detection LowFlux->Solution3

Caption: Troubleshooting logic for common issues.

References

Improving detection sensitivity for N-Acetyl-L-methionine-D3 incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving detection sensitivity for N-Acetyl-L-methionine-D3 incorporation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in quantitative proteomics?

A1: this compound is a stable isotope-labeled version of N-acetyl-L-methionine, where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612). It is metabolically equivalent to L-methionine, an essential amino acid.[1][2] In quantitative proteomics, specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it serves as a "heavy" amino acid. Cells grown in media containing this compound will incorporate it into newly synthesized proteins. By comparing the mass difference between the "heavy" (D3-labeled) and "light" (unlabeled) forms of peptides using mass spectrometry, researchers can accurately quantify changes in protein abundance between different experimental conditions.

Q2: What is the expected mass shift for a peptide containing one this compound residue?

A2: The incorporation of one this compound residue will result in a mass increase of approximately 3 Daltons (Da) for the peptide compared to its unlabeled counterpart. This is due to the three deuterium atoms replacing three hydrogen atoms on the methyl group of methionine.

Q3: Why is it important to use dialyzed serum in SILAC media?

A3: It is crucial to use dialyzed fetal bovine serum (FBS) or other dialyzed sera in SILAC experiments. Standard serum contains endogenous amino acids, including unlabeled methionine. The presence of this "light" methionine will compete with the "heavy" this compound for incorporation into newly synthesized proteins, leading to incomplete labeling and inaccurate quantification. Dialysis removes these small molecules, including free amino acids, from the serum.

Q4: How many cell doublings are required for complete incorporation of this compound?

A4: For complete incorporation of the stable isotope-labeled amino acid, it is generally recommended that cells undergo at least five to six doublings in the SILAC medium. This ensures that the vast majority of the endogenous "light" methionine has been replaced by the "heavy" this compound in the cellular proteome.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound incorporation experiments.

Issue 1: Low or Incomplete Labeling Efficiency

Symptoms:

  • Low signal intensity for "heavy" peptide peaks in the mass spectrum.

  • Significant presence of "light" peptide peaks in the labeled cell population.

  • Inaccurate and highly variable protein quantification ratios.

Possible Causes and Solutions:

CauseSolution
Presence of unlabeled methionine in the culture medium. Ensure the use of methionine-free basal medium. Verify that the dialyzed serum used is of high quality and has been properly prepared to remove all free amino acids.
Insufficient duration of cell culture in SILAC medium. Confirm that cells have undergone at least 5-6 doublings in the this compound containing medium. Monitor labeling efficiency over time by performing a small-scale mass spectrometry analysis at different passages.
Methionine salvage pathway activity. The methionine salvage pathway can recycle endogenous methionine, potentially diluting the "heavy" label. While less common as a major source of unlabeled methionine in culture, ensure that the medium is not supplemented with components that could feed into this pathway.
Poor cell health or altered metabolism. Monitor cell viability and morphology. Ensure that the concentration of this compound is not toxic to the cells. Optimize culture conditions to maintain healthy cell growth.

Troubleshooting Decision Tree for Low Incorporation Efficiency

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing cluster_Analysis Data Analysis Light_Culture Cell Culture in 'Light' Medium (Unlabeled Methionine) Light_Treatment Control Treatment Light_Culture->Light_Treatment Heavy_Culture Cell Culture in 'Heavy' Medium (this compound) Heavy_Treatment Experimental Treatment Heavy_Culture->Heavy_Treatment Harvest_Mix Harvest and Mix Cells (1:1) Light_Treatment->Harvest_Mix Heavy_Treatment->Harvest_Mix Lysis Cell Lysis Harvest_Mix->Lysis Digestion Protein Digestion Lysis->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Quantification Protein Identification and Quantification LCMS->Quantification Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Salvage Salvage Pathway Polyamines->Salvage Salvage->Methionine

References

Assessing potential cytotoxicity of N-Acetyl-L-methionine-D3 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acetyl-L-methionine-D3 Cytotoxicity Assessment

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential long-term cytotoxicity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from its non-deuterated form?

This compound is a stable, deuterium-labeled version of N-Acetyl-L-methionine (NAM).[1] In this form, three hydrogen atoms on the N-acetyl group's methyl have been replaced with deuterium (B1214612). Deuterium is a stable, non-radioactive isotope of hydrogen.[2] From a metabolic standpoint, N-Acetyl-L-methionine is considered nutritionally and metabolically equivalent to the essential amino acid L-methionine (B1676389).[1][3] The primary use for deuterated compounds like this is as internal standards or tracers for quantitative analysis in methods like NMR or mass spectrometry.[1]

Q2: What is the known safety and toxicity profile of N-Acetyl-L-methionine?

The toxicological properties of N-Acetyl-L-methionine have not been fully investigated.[4] However, safety data sheets indicate that it may cause skin, eye, and respiratory tract irritation.[4][5] It is considered stable under normal conditions and is not classified as a hazardous substance.[6][7] Studies in rats have shown that at very high dietary levels, N-acetyl-L-methionine can depress growth, though potentially less so than equivalent high levels of L-methionine.[8] For L-methionine itself, very high doses in humans (10 times the normal loading dose) have been reported to be lethal, primarily due to its role as a precursor to homocysteine, which can impact vascular function.[9]

Q3: How is N-Acetyl-L-methionine metabolized in cells and what are the potential implications for long-term studies?

N-Acetyl-L-methionine (NAM) is a bioavailable form of L-methionine.[10] It can be deacetylated by enzymes like Aminoacylase-1 to release L-methionine and acetate.[11] The released L-methionine then enters the normal methionine metabolic pathways, including protein synthesis and the production of S-adenosylmethionine (SAM), a critical methyl donor.[3] In long-term studies, the continuous metabolic processing of NAM could lead to an accumulation of metabolites. While NAM itself has been used to reduce liver toxicity from acetaminophen (B1664979) overdose, an overabundance of certain N-acetylamino acids can be associated with uremic toxicity if not cleared properly.[10][12]

Q4: Does the deuterium labeling in this compound introduce unique cytotoxic risks?

There is no evidence to suggest that the deuterium labeling of this compound inherently increases its cytotoxicity. Deuterium is a stable isotope.[2] Some studies have investigated deuterium-depleted water (DDW) and deuterium-enriched water (DEW) for effects on cancer cells. DEW has been shown to have a cytotoxic effect on some cancer cell lines, potentially by inducing apoptosis and cell cycle arrest, while DDW has shown little to no cytotoxic effect on its own.[2][13][14] However, these studies involve altering the deuterium concentration of the entire aqueous environment, which is a different context than using a single deuterated compound at a specific concentration.

Troubleshooting Long-Term Cytotoxicity Assays

Q5: My cell viability assay (e.g., MTT, WST-1) shows high variability between replicate wells. What are the common causes?

High variability is a frequent issue in plate-based cytotoxicity assays.[15] Potential causes include:

  • Uneven Cell Seeding: An unequal number of cells distributed across wells is a primary source of variability. Ensure the cell suspension is homogenous by gently pipetting or swirling before and during plating.[15]

  • Inaccurate Pipetting: Calibrate pipettes regularly and use fresh tips for each replicate to avoid errors in dispensing cells, the test compound, or assay reagents.[15]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation during long-term incubation, concentrating media components and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[16]

  • Incomplete Reagent Dissolution: For assays like MTT, ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. Place the plate on a shaker for 10-15 minutes and visually inspect for remaining crystals.[15]

  • Presence of Bubbles: Air bubbles can interfere with absorbance readings. Be careful when adding reagents and pop any existing bubbles with a sterile needle.[15]

Q6: My untreated control cells show declining viability over the course of the long-term experiment. Why is this happening?

Low viability in negative controls points to issues with general cell health or culture conditions.[15]

  • Over-confluence: Cells that become too dense can experience contact inhibition, nutrient depletion, and accumulation of toxic waste products, leading to cell death. Ensure the initial seeding density is optimized so cells remain in the exponential growth phase for the duration of the experiment.[15][17]

  • Media and Serum Quality: The stability of media components can degrade over long incubation periods. Use high-quality, fresh media and pre-tested lots of serum. Consider periodic media changes for very long-term experiments.[15]

  • Contamination: Low-level bacterial or mycoplasma contamination can stress cells and reduce viability without obvious signs. Regularly test cultures for mycoplasma and always use aseptic techniques.[15]

Q7: The results from my viability assay (e.g., MTT) and my apoptosis assay (e.g., Caspase-3/7 activity) are contradictory. How do I interpret this?

This often occurs because different assays measure distinct cellular events.

  • Timing: A compound may induce apoptosis first, which takes time to progress to the loss of membrane integrity and metabolic function measured by viability assays. A time-course experiment is essential to capture the sequence of events.

  • Mechanism of Action: Viability assays based on mitochondrial function (like MTT) measure metabolic activity, while apoptosis assays measure specific enzymatic pathways. A compound could, for example, inhibit mitochondrial respiration without immediately triggering the caspase cascade, leading to a drop in the MTT signal but a low apoptosis signal.

  • Cytostatic vs. Cytotoxic Effects: A compound might be cytostatic, meaning it halts cell proliferation without killing the cells. This would result in a lower signal in endpoint viability assays compared to the control (which has more cells), but apoptosis markers would remain low. Monitoring total cell numbers over time can help distinguish between cytostatic and cytotoxic effects.[16]

Experimental Protocols & Data Management

Table 1: Recommended Assays for Comprehensive Cytotoxicity Assessment
Assay TypePrincipleEndpoint MeasuredRecommended Use in Long-Term Studies
Cell Viability
Real-Time Glo™Non-lytic assay measuring reducing potential via a pro-luciferin substrate.Real-time metabolic activity of viable cells.Ideal for monitoring cell health continuously without sacrificing plates.
MTT / WST-1Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt to a colored formazan product.[18]Endpoint metabolic activity.A classic endpoint assay; requires cell lysis. Good for specific time points.
Cytotoxicity
LDH ReleaseMeasures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[18]Plasma membrane integrity.Useful for detecting necrosis or late-stage apoptosis.
CellTox™ GreenAn impermeant DNA-binding dye fluoresces upon binding to DNA from membrane-compromised cells.[17]Real-time loss of membrane integrity.Allows for kinetic analysis of cytotoxicity over hours or days.[17]
Apoptosis
Caspase-Glo® 3/7Measures the activity of caspases 3 and 7, key executioner enzymes in apoptosis.Caspase-3/7 activation.Specific and sensitive endpoint for detecting apoptosis induction.
Annexin V StainingAnnexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of apoptotic cells.Early apoptotic event (PS externalization).Typically analyzed by flow cytometry or imaging to quantify apoptotic cells.
Protocol: Long-Term Cytotoxicity Assessment using a Real-Time Viability Assay

This protocol provides a general framework. Optimization of cell seeding density and compound concentrations is critical.

  • Cell Seeding: a. Culture cells to ~70-80% confluency.[17] b. Create a single-cell suspension and count the cells. c. Dilute the cell suspension to the optimized seeding density in culture medium. d. Dispense the cell suspension into the inner wells of a 96-well clear-bottom plate. Add sterile PBS to the outer wells to reduce evaporation. e. Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Include "vehicle only" controls and "no treatment" controls. d. Carefully remove the medium from the cells and add the medium containing the test compound or vehicle.

  • Real-Time Measurement: a. Add the real-time assay reagent (e.g., CellTox™ Green) to all wells at the start of the experiment, following the manufacturer's instructions. b. Place the plate in a plate-reading incubator capable of maintaining 37°C and 5% CO2. c. Measure fluorescence (for cytotoxicity) and/or luminescence (for viability) at regular intervals (e.g., every 2, 4, 8, or 12 hours) for the duration of the study (e.g., 72 hours or longer).

  • Data Analysis: a. Subtract the background fluorescence/luminescence from media-only wells. b. Normalize the signal from treated wells to the vehicle control wells at each time point. c. Plot the normalized viability/cytotoxicity versus time for each concentration. d. Calculate IC50 or EC50 values at key time points.

Visualizations

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Collection cluster_analysis Phase 4: Analysis Culture Maintain Cell Culture (Exponential Growth Phase) Optimize Optimize Seeding Density Culture->Optimize Seed Seed Cells in 96-Well Plate Optimize->Seed Prepare Prepare this compound Serial Dilutions Seed->Prepare Treat Add Compound to Cells Prepare->Treat Incubate Incubate (Long-Term) (e.g., 24, 48, 72h or longer) Treat->Incubate Assay Perform Cytotoxicity Assays (e.g., Viability, Apoptosis, LDH) Incubate->Assay Read Read Plate (Absorbance/Fluorescence/Luminescence) Assay->Read Normalize Normalize Data to Controls Read->Normalize Plot Plot Dose-Response Curves Normalize->Plot Calculate Calculate IC50 / EC50 Values Plot->Calculate

Caption: General workflow for long-term cytotoxicity assessment.

NAM_D3 This compound (Exogenous) Deacetylase Aminoacylase-1 NAM_D3->Deacetylase Deacetylation Met L-Methionine Deacetylase->Met SAM S-Adenosylmethionine (SAM) Met->SAM SAM Cycle Protein Protein Synthesis Met->Protein Homocysteine Homocysteine SAM->Homocysteine Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Toxicity Potential Cytotoxicity (High Concentrations) Homocysteine->Toxicity Vascular Effects GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH

Caption: Simplified metabolic pathway of N-Acetyl-L-methionine.

Start Inconsistent Viability Results CheckControls Review Controls: Untreated cells show low viability? Start->CheckControls ControlYes Yes CheckControls->ControlYes Yes ControlNo No CheckControls->ControlNo No TroubleshootCulture Troubleshoot General Culture: - Check for contamination - Optimize seeding density - Verify media quality ControlYes->TroubleshootCulture CheckReplicates High variability between replicates? ControlNo->CheckReplicates TroubleshootCulture->CheckReplicates ReplicateYes Yes CheckReplicates->ReplicateYes Yes ReplicateNo No (Problem Solved) CheckReplicates->ReplicateNo No TroubleshootTechnique Troubleshoot Assay Technique: - Verify pipette calibration - Ensure homogenous cell suspension - Check for edge effects/bubbles ReplicateYes->TroubleshootTechnique

Caption: Decision tree for troubleshooting inconsistent viability data.

References

Navigating the Nuances of Stable Isotope-Labeled Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Brea, CA – December 7, 2025 – To support the growing community of researchers, scientists, and drug development professionals utilizing stable isotope-labeled (SIL) compounds, a comprehensive technical support center has been launched. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of these critical research materials. By adhering to best practices, users can ensure the integrity, stability, and accurate performance of SIL compounds in their experiments.

Stable isotope-labeled compounds are invaluable tools in a wide array of scientific disciplines, including proteomics, metabolomics, and pharmaceutical development.[1][2][3] Their non-radioactive nature makes them a safe and effective option for tracing and quantifying molecules in biological systems.[1][2] However, to achieve reliable and reproducible results, meticulous attention must be paid to their proper handling and storage.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of stable isotope-labeled compounds.

Q1: What are the primary sources of contamination for SIL compounds and how can they be avoided?

A1: The most common sources of contamination in stable isotope labeling studies are external factors that can interfere with sensitive analytical techniques like mass spectrometry.[4] Key contaminants include:

  • Keratins: These proteins are abundant in human skin, hair, and dust and can mask the signals of low-abundance proteins of interest.[4]

  • Polymers: Substances like polyethylene (B3416737) glycol (PEG) and polysiloxanes can be introduced from laboratory consumables such as detergents and plasticware, potentially suppressing the ionization of target molecules.[4]

To mitigate these risks, a stringent contamination prevention protocol is essential. This includes working in a clean environment, such as a laminar flow hood, and consistently using appropriate personal protective equipment (PPE), including powder-free nitrile gloves and a clean lab coat.[4]

Q2: What are the ideal storage conditions for SIL compounds?

A2: Proper storage is critical to maintain the chemical purity and isotopic enrichment of SIL compounds. While stable isotopes are not radioactive, their chemical structure can still be susceptible to degradation.[5] General recommendations include:

  • Temperature: Many SIL compounds are best stored at low temperatures, such as -20°C or -80°C, to minimize degradation. Always refer to the manufacturer's certificate of analysis for specific temperature requirements.

  • Light: Protect light-sensitive compounds from exposure by using amber vials or storing them in the dark.

  • Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere, such as nitrogen or argon, is recommended.

Q3: How many freeze-thaw cycles can a reconstituted SIL compound undergo?

A3: Repeated freeze-thaw cycles can negatively impact the stability of SIL compounds, particularly peptides and proteins, potentially leading to aggregation or degradation.[4][6][7] It is highly recommended to minimize freeze-thaw cycles. The best practice is to aliquot the reconstituted solution into single-use volumes and store them at the recommended temperature.[4] This ensures that the main stock remains undiluted and is not subjected to repeated temperature fluctuations.

Q4: What is the best way to reconstitute a lyophilized SIL compound?

A4: Reconstituting lyophilized compounds correctly is crucial for accurate concentration and optimal performance. The following steps are recommended:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.[5]

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5]

  • Add the recommended solvent as specified on the product's certificate of analysis.

  • Gently agitate or vortex the vial to ensure the compound is fully dissolved.[5][7] For some compounds, a longer reconstitution time at room temperature or even overnight at 4°C may be necessary.[5] Avoid vigorous shaking, which can cause denaturation of protein-based compounds.[5]

Troubleshooting Guides

This section provides solutions to specific issues that users may encounter during their experiments.

Issue 1: Low or No Signal Intensity of the SIL Internal Standard

Symptom: The signal for the stable isotope-labeled internal standard is weak or absent in the analytical run.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Improper Storage or Handling Review the manufacturer's storage guidelines to ensure the compound was stored under the correct conditions (temperature, light protection).[1] Prepare fresh working solutions and avoid multiple freeze-thaw cycles.[1]
Pipetting or Dilution Errors Verify all calculations and ensure that pipettes are properly calibrated.
Degradation in Solution Assess the stability of the compound in the storage solvent. If degradation is suspected, prepare fresh solutions. For deuterated compounds, check for potential hydrogen-deuterium exchange with the solvent.[8][9]
Instrumental Issues Confirm that the mass spectrometer is tuned and calibrated correctly for the mass of the SIL compound. Check for any blockages or leaks in the LC-MS system.
Matrix Effects The presence of co-eluting substances from the sample matrix can suppress the ionization of the internal standard. Evaluate matrix effects by comparing the signal in the matrix to the signal in a neat solution.
Issue 2: High Variability in the SIL Internal Standard Signal

Symptom: The signal response of the internal standard is inconsistent across different samples in the same batch.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure uniform and precise addition of the internal standard to every sample. Review the entire sample preparation workflow for any steps that could introduce variability.
Variable Matrix Effects Different biological samples can have varying compositions, leading to inconsistent matrix effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for this.[10]
Incomplete Reconstitution Ensure the lyophilized standard is fully dissolved before use. Incomplete dissolution will lead to inaccurate and inconsistent concentrations.
Adsorption to Surfaces Peptides and certain small molecules can adsorb to the surfaces of plasticware or vials. Using low-binding tubes and vials can help mitigate this issue.
Issue 3: Isotopic Instability of Deuterated Compounds

Symptom: Inaccurate quantification or appearance of unexpected masses, suggesting loss or exchange of the deuterium (B1214612) label.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrogen-Deuterium (H/D) Exchange Deuterium labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[11]
In-source Fragmentation or Back-Exchange The conditions within the mass spectrometer's ion source can sometimes promote the loss of deuterium labels.
Label Position The stability of a deuterium label is highly dependent on its position within the molecule. Labels on aromatic rings or at non-exchangeable positions are generally more stable.[11] When possible, opt for compounds with labels at stable positions or consider using ¹³C or ¹⁵N isotopes, which are not prone to exchange.[11]

Stability of Stable Isotope-Labeled Compounds

The stability of SIL compounds is paramount for their effective use as internal standards and tracers. While ¹³C and ¹⁵N labels are generally very stable, deuterated compounds require special consideration due to the potential for H/D exchange.[11][12]

General Stability Guidelines:

Isotope Type Storage Form Recommended Temperature Key Stability Considerations
¹³C, ¹⁵NLyophilized Powder-20°C to -80°CGenerally very stable long-term.[1]
In Solution (non-aqueous)-20°C to -80°CStability is solvent-dependent. Use high-purity, anhydrous solvents.
In Solution (aqueous)-80°C (aliquoted)Prone to hydrolysis or microbial growth over time. Use sterile buffers and aliquot for single use.
Deuterium (²H)Lyophilized Powder-20°C to -80°CStable in solid form.
In Solution-20°C to -80°CStability is highly dependent on the label's position and the solvent's pH.[8][9] Avoid strongly acidic or basic conditions. Protic solvents can facilitate H/D exchange.

Experimental Protocols & Workflows

To ensure the highest quality data, it is crucial to follow standardized procedures for handling and analyzing SIL compounds.

Experimental Workflow: From Receipt to Analysis

The following diagram illustrates a best-practice workflow for the entire lifecycle of a stable isotope-labeled compound in a research setting.

experimental_workflow cluster_receipt Receiving & Initial Storage cluster_prep Preparation for Use cluster_exp Experimental Use cluster_qc Quality Control receipt Receive Compound verify Verify Shipment (Compound, Temp, Integrity) receipt->verify log Log into Inventory (CoA, Lot #, Date) verify->log initial_storage Store at Recommended Temperature (e.g., -80°C) log->initial_storage equilibrate Equilibrate to Room Temperature initial_storage->equilibrate reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot purity_check Assess Purity & Enrichment (Optional) reconstitute->purity_check working_storage Store Aliquots at Recommended Temperature aliquot->working_storage thaw Thaw Single-Use Aliquot working_storage->thaw stability_check Monitor Stability Over Time working_storage->stability_check spike Spike into Sample thaw->spike analysis LC-MS/MS Analysis spike->analysis troubleshoot_low_signal decision decision action action start Low/No IS Signal Detected d_prep_error Systemic or Individual Sample? start->d_prep_error check_is_solution Check IS Stock/Working Solution (Prep Date, Storage, Appearance) d_prep_error->check_is_solution Systemic check_sample_prep Review Sample Prep Protocol (IS Spiking Step) d_prep_error->check_sample_prep Individual d_is_ok d_is_ok check_is_solution->d_is_ok Solution OK remake_sample Re-prepare Affected Sample(s) check_sample_prep->remake_sample Error Identified check_instrument Verify LC-MS System Performance (Tuning, Calibration, Leaks) d_is_ok->check_instrument Yes remake_is_solution Prepare Fresh IS Solution and Re-run d_is_ok->remake_is_solution No d_instrument_ok d_instrument_ok check_instrument->d_instrument_ok System OK? investigate_matrix Investigate Matrix Effects (Post-column Infusion, Dilution) d_instrument_ok->investigate_matrix Yes perform_maintenance Perform Instrument Maintenance d_instrument_ok->perform_maintenance No

References

Validation & Comparative

A Researcher's Guide to Isotopic Methionine Labeling in SILAC: N-Acetyl-L-methionine-D3 vs. 13C-labeled Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 6, 2025

In the field of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stands as a robust and accurate method for comparing protein abundance across different cell populations.[1] The choice of isotopically labeled amino acid is critical to the success of a SILAC experiment. While labeled arginine and lysine (B10760008) are most common, methionine labeling is essential for comprehensive proteome coverage and for specific applications like studying protein methylation.[2][3]

This guide provides an objective comparison between two heavy isotopes of methionine for SILAC applications: N-Acetyl-L-methionine-D3 (a precursor to deuterium-labeled methionine) and 13C-labeled L-methionine. We present a detailed analysis of their metabolic incorporation, performance in mass spectrometry, and potential effects on cell physiology, supported by experimental data and established protocols.

Metabolic Incorporation and Bioequivalence

A primary consideration for any SILAC label is its ability to be efficiently and completely incorporated into the cellular proteome. The labeled amino acid must be biologically equivalent to its natural counterpart to avoid altering cellular processes.

  • This compound: This molecule serves as a precursor to L-methionine. Studies have shown that N-acetyl-L-methionine is metabolically equivalent to free L-methionine.[4][5] The N-acetyl group is removed by cellular enzymes, specifically aminoacylases, releasing the free amino acid for protein synthesis.[6] Therefore, using N-Acetyl-L-methionine with a deuterium-labeled methyl group (D3) results in the incorporation of L-methionine-(methyl-d3) into nascent proteins. The L-isomer of N-acetylmethionine is fully effective as a methionine source, whereas the D-isomer shows no efficacy.[7]

  • 13C-labeled L-methionine: As a direct analogue of the natural amino acid, 13C-labeled L-methionine is readily taken up by cells and incorporated into proteins without any prior modification. Its physicochemical properties are virtually identical to the unlabeled version, ensuring it does not interfere with normal cell growth or protein function.[2]

For any SILAC experiment, complete incorporation of the heavy label is paramount. This is typically achieved after a minimum of five to six cell doublings in the SILAC medium, which ensures that over 95-97% of the endogenous "light" amino acid has been replaced by the "heavy" version.[8][9] This principle holds true for both 13C- and deuterium-labeled methionine.

Comparative Performance in Mass Spectrometry

The key differences between deuterium (B1214612) and carbon-13 labeling become apparent during mass spectrometry analysis. The ideal heavy-labeled peptide should co-elute with its light counterpart and provide a clear mass shift for accurate quantification.

FeatureThis compound (as L-Methionine-d3)13C-labeled L-methionine (e.g., ¹³C₅)
Typical Mass Shift +3.0188 Da (for methyl-d3)+5.0167 Da (for ¹³C₅)
Incorporation Efficiency >95% after 5-6 cell doublings>95% after 5-6 cell doublings[8][10]
Metabolic Stability Stable; deuterium on methyl group is not exchanged.Highly stable; ¹³C is not metabolically exchanged.
Chromatographic Co-elution Potential for partial separation from the 'light' peptide during reverse-phase chromatography.[2]Co-elutes perfectly with the 'light' peptide.[11]
Quantitative Accuracy Can be compromised by chromatographic separation, leading to inaccurate peak integration.[2]High accuracy due to perfect co-elution and consistent peak shapes.[11]
Effect on Cell Growth Generally no significant effect reported.No effect on cell physiology.[12]

One of the most significant drawbacks of using deuterium-labeled compounds is the potential for chromatographic separation from their non-deuterated counterparts.[2] This phenomenon, caused by the slight physicochemical differences imparted by deuterium, can lead to distinct elution profiles for the "light" and "heavy" peptides during reverse-phase liquid chromatography (LC). This separation adversely affects quantification, as the peak ratios may not accurately reflect the true abundance ratio.[2]

In contrast, 13C-labeled amino acids are renowned for their ideal behavior in SILAC experiments. Labeled and unlabeled peptides are chemically identical and co-elute perfectly from the LC column, resulting in overlapping, symmetrical peak pairs that are ideal for accurate quantification.[11]

Experimental Protocols

The following is a generalized protocol for a two-plex SILAC experiment using heavy methionine. This protocol can be adapted for either 13C- or deuterium-labeled methionine.

Materials:

  • DMEM for SILAC, deficient in L-methionine, L-lysine, and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

  • "Light" L-methionine.

  • "Heavy" labeled L-methionine (e.g., L-Methionine (¹³C₅) or N-Acetyl-L-methionine-(methyl-d3)).

  • Standard cell culture reagents.

Procedure:

  • Media Preparation: Prepare "Light" and "Heavy" SILAC media. Supplement the methionine-deficient DMEM with all essential amino acids, including either "light" L-methionine or "heavy" L-methionine at the normal concentration (e.g., 30 mg/L). Add dFBS to a final concentration of 10%.

  • Cell Adaptation: Culture two separate populations of cells, one in the "Light" medium and one in the "Heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[9]

  • Incorporation Check (Optional but Recommended): To confirm >95% incorporation, harvest a small sample of the "heavy" labeled cells, extract proteins, perform a tryptic digest, and analyze by LC-MS/MS. Search the data for methionine-containing peptides and calculate the H/(H+L) ratio.[13]

  • Experimental Treatment: Once labeling is complete, apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • Sample Mixing: Combine equal amounts of protein from the "Light" and "Heavy" lysates (e.g., 50 µg + 50 µg).

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use SILAC-aware software (e.g., MaxQuant) to identify peptides and quantify the heavy/light peak intensity ratios for each peptide pair. These ratios correspond to the relative abundance of the protein between the two experimental conditions.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Analysis Light Population 1: 'Light' Medium (Natural Methionine) Treatment_A Control Condition Light->Treatment_A 5-6 Doublings Heavy Population 2: 'Heavy' Medium (Isotopic Methionine) Treatment_B Experimental Condition Heavy->Treatment_B 5-6 Doublings Mix Harvest, Lyse & Combine 1:1 Treatment_A->Mix Treatment_B->Mix Digest Protease Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (Heavy/Light Ratios) LCMS->Quant

Caption: General experimental workflow for a two-plex SILAC experiment.

Methionine_Metabolism cluster_pathways Cellular Methionine Pathways Met_in L-Methionine (from SILAC medium) Met Intracellular L-Methionine Met_in->Met NALM N-Acetyl-L-Methionine (Precursor) NALM->Met Deacetylation SAM S-adenosylmethionine (SAM) Met->SAM MAT2A Protein Protein Synthesis Met->Protein Translation Methyl Methylation Reactions (DNA, Histones, etc.) SAM->Methyl Methyltransferases Cys Transsulfuration (Cysteine Synthesis) SAM->Cys via Homocysteine

References

A Comparative Guide to N-Acetyl-L-methionine-D3 and Other Methionine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate selection and quantification of methionine and its analogs are critical for reliable experimental outcomes. This guide provides an objective comparison of N-Acetyl-L-methionine-D3 and other key methionine analogs, supported by experimental data and detailed protocols.

This compound serves as a crucial tool for precise quantification in metabolic studies, acting as an internal standard in mass spectrometry-based analyses. Its biochemical properties are directly comparable to its non-labeled counterpart, N-Acetyl-L-methionine, which studies have shown to be metabolically equivalent to L-methionine (B1676389). This guide will delve into the comparative performance of common methionine analogs, including L-methionine, DL-methionine (B7763240), and methionine hydroxy analog (MHA), with a special focus on their bioavailability and metabolic fate.

Comparative Performance of Methionine Analogs

The efficacy of various methionine analogs is primarily determined by their bioavailability and the efficiency of their conversion to L-methionine, the biologically active form essential for protein synthesis and numerous metabolic pathways.[1]

Key Methionine Analogs:
  • L-methionine: The naturally occurring and most biologically active form of methionine.[2]

  • DL-methionine: A racemic mixture of D- and L-methionine. The D-isomer must be converted to the L-isomer in the body to be utilized.[1]

  • N-Acetyl-L-methionine (NALM): An acetylated form of L-methionine. The acetyl group is removed in the body to yield L-methionine. Studies in rats have shown that N-acetyl-L-methionine is as effective as L-methionine in promoting growth.[3][4]

  • This compound (NALM-D3): The deuterated form of N-Acetyl-L-methionine, used as an internal standard for quantitative analysis.[5] Its chemical behavior is nearly identical to NALM, but its increased mass allows for differentiation in mass spectrometry.

  • Methionine Hydroxy Analog (MHA): Contains a hydroxyl group instead of an amino group. It must be converted to L-methionine through a two-step enzymatic process. It is available as a free acid (MHA-FA) or a calcium salt (MHA-Ca).

Quantitative Data Summary

The following tables summarize the relative bioavailability (RBV) of different methionine analogs from various animal studies. The slope-ratio assay is a common method used to determine the RBV, where the growth response to a test amino acid is compared to the response to a reference amino acid.

Table 1: Relative Bioavailability of Methionine Analogs in Pigs

Methionine AnalogReference AnalogResponse CriteriaRelative Bioavailability (%)Animal ModelCitation
DL-methionineL-methionineNitrogen Retention (g/d)94Starter Pigs[6]
DL-methionineL-methionineNitrogen Retention (% of intake)99Starter Pigs[6]
MHA-CaL-methionineNitrogen Retention (g/d)70 (product-to-product), 83 (equimolar)Starter Pigs[6]
MHA-FADL-methionineNitrogen Retention73.2 (equimolar)Growing Pigs[7]
D-methionineL-methionineUrinary Nitrogen Output87.6Nursery Pigs[8]
D-methionineL-methionineNitrogen Retention (% of intake)89.6Nursery Pigs[8]

Table 2: Relative Bioavailability of Methionine Analogs in Broiler Chickens

Methionine AnalogReference AnalogResponse CriteriaRelative Bioavailability (%)Animal ModelCitation
L-methionineDL-methionineAverage Daily Gain141.5Broiler Chicks (1-21d)[9]
L-methionineDL-methionineFeed Efficiency189.1Broiler Chicks (1-21d)[9]
L-methionineDL-methionineEviscerated Weight122.9Broiler Chicks (21d)[9]
L-methionineDL-methionineBreast Muscle Weight116.8Broiler Chicks (21d)[9]
DL-methionineL-methionineBody Weight89Broilers (37d)[10]
DL-methionineL-methionineFeed Conversion Ratio77Broilers (37d)[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Methionine and its Analogs

The following diagram illustrates the primary metabolic pathways for the conversion of methionine analogs to L-methionine, which then enters the central methionine cycle.

D_Met D-Methionine Keto_Met α-keto-γ-methylthiobutyric acid (KMB) D_Met->Keto_Met D-amino acid oxidase L_Met L-Methionine Protein Protein Synthesis L_Met->Protein SAM S-Adenosylmethionine (SAM) L_Met->SAM DL_Met DL-Methionine DL_Met->D_Met DL_Met->L_Met NALM N-Acetyl-L-methionine NALM->L_Met Deacetylase NALM_D3 This compound NALM_D3->L_Met Deacetylase MHA Methionine Hydroxy Analog (MHA) MHA->Keto_Met Hydroxyacid oxidase Keto_Met->L_Met Transaminase Met_Cycle Methionine Cycle SAM->Met_Cycle

Caption: Metabolic conversion of methionine analogs to L-methionine.

Experimental Workflow for Bioavailability Assessment (Slope-Ratio Assay)

This diagram outlines the typical workflow for determining the relative bioavailability of a test methionine analog compared to a reference analog using a slope-ratio assay in an animal model.

Start Start: Basal Diet Deficient in Methionine Diet_Prep Diet Preparation: Graded levels of Reference and Test Analogs added to Basal Diet Start->Diet_Prep Animal_Trial Animal Feeding Trial: Randomized complete block design Diet_Prep->Animal_Trial Data_Collection Data Collection: - Body Weight Gain - Feed Intake - Nitrogen Balance Animal_Trial->Data_Collection Regression Statistical Analysis: Slope-Ratio Regression Data_Collection->Regression RBV Calculate Relative Bioavailability (RBV): (Slope of Test / Slope of Reference) x 100 Regression->RBV End End: Determine Bioavailability RBV->End

Caption: Workflow for slope-ratio bioavailability assay.

Experimental Protocols

Protocol for Relative Bioavailability Assessment using Slope-Ratio Assay in Broiler Chickens

Adapted from a study comparing L-methionine and DL-methionine.[9]

1.1. Animals and Experimental Design:

  • A total of 1664 one-day-old Cobb 500 broiler chicks are divided into 13 groups with 8 replicates per group in a randomized complete block design based on initial body weight and sex.

  • Each replicate cage houses 16 chicks.

1.2. Diets:

  • A basal diet is formulated to be deficient in methionine but adequate in all other essential nutrients.

  • Graded levels of the reference (e.g., DL-methionine) and test (e.g., L-methionine) analogs are added to the basal diet. For example, six levels of each analog are used.

1.3. Experimental Procedure:

  • The feeding trial lasts for a specified period, for instance, 21 days.

  • Feed and water are provided ad libitum.

  • Body weight and feed intake are recorded at the beginning and end of the experimental period.

1.4. Data Collection and Analysis:

  • Average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (FE) are calculated.

  • At the end of the trial, birds may be euthanized to measure carcass traits such as eviscerated weight and breast muscle weight.

  • The relative bioavailability (RBV) is determined using a slope-ratio regression analysis. The response criteria (e.g., ADG, FE) are regressed against the supplemental intake of each methionine analog.

  • The RBV is calculated as the ratio of the slope of the regression line for the test analog to that of the reference analog, multiplied by 100.

Protocol for Nitrogen Balance Study in Pigs

Adapted from a study comparing DL-methionine, L-methionine, and MHA-Ca.[6]

2.1. Animals and Housing:

  • Forty-two barrows are individually housed in metabolism crates to allow for separate and total collection of feces and urine.

2.2. Diets and Experimental Design:

  • A basal diet deficient in methionine is formulated.

  • Graded levels of the methionine sources are added to the basal diet. For example, three levels of each analog are used, resulting in seven dietary treatments (including the basal diet).

  • Pigs are randomly assigned to the dietary treatments.

2.3. Experimental Procedure:

  • The experiment consists of an adaptation period (e.g., 7 days) to the diets, followed by a collection period (e.g., 5 days).

  • During the collection period, total feces and urine are collected. Urine is collected in a vessel containing a preservative like sulfuric acid to prevent nitrogen loss.

  • Feed intake is precisely controlled and recorded.

2.4. Sample Analysis:

  • Feces and urine samples are analyzed for their nitrogen content using methods like the Kjeldahl method.

  • Diet samples are also analyzed for nitrogen content.

2.5. Calculations:

  • Nitrogen intake, fecal nitrogen, and urinary nitrogen are determined.

  • Nitrogen retention is calculated as: Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen.

  • The bioavailability of the test analog relative to the reference analog is determined by a linear slope-ratio regression of nitrogen retention against the supplemental intake of each methionine source.

Protocol for Quantitative Analysis of Methionine Analogs using LC-MS/MS with this compound as an Internal Standard

This is a general protocol for using a stable isotope-labeled internal standard.[5][11]

3.1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution as the internal standard.

  • Precipitate proteins by adding a solvent like acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

3.2. LC-MS/MS Analysis:

  • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable chromatography column and mobile phase gradient to separate the methionine analogs from other components in the sample.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

    • For N-Acetyl-L-methionine, a potential transition could be based on its molecular weight.

    • For this compound, the precursor ion will be 3 Da higher than the non-labeled analog.

3.3. Quantification:

  • A calibration curve is generated by analyzing standards containing known concentrations of the methionine analogs and a fixed concentration of the internal standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

  • The concentration of the methionine analog in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. The use of the deuterated internal standard corrects for variations in sample preparation and instrument response.

References

A Researcher's Guide to Validating Protein Turnover: A Comparative Analysis of N-Acetyl-L-methionine-D3 and Other Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring protein turnover is crucial for understanding cellular homeostasis, disease progression, and the efficacy of therapeutic interventions. This guide provides a comparative analysis of various methods for quantifying protein turnover, with a focus on validating measurements obtained with N-Acetyl-L-methionine-D3. We will delve into the experimental protocols of competing methods, present available quantitative data for comparison, and illustrate key cellular pathways and experimental workflows.

The dynamic state of the proteome, governed by the balance between protein synthesis and degradation, is a fundamental aspect of cell biology. Dysregulation of protein turnover is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, robust and reliable methods for measuring protein turnover are indispensable tools in modern biological research and drug development.

This guide explores the use of this compound as a metabolic label for protein turnover analysis and compares its potential performance with established techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and heavy water (D₂O) labeling.

Principles of Protein Turnover Measurement

The core principle behind measuring protein turnover involves introducing a labeled precursor, typically an amino acid or a metabolic precursor, into a biological system. As new proteins are synthesized, they incorporate this label. By tracking the rate of label incorporation into the proteome over time using mass spectrometry, researchers can calculate the rates of protein synthesis and, by extension, degradation.

This compound: A Promising Alternative

N-Acetyl-L-methionine (NAM) is a derivative of the essential amino acid methionine. Studies have shown that L-methionine derived from N-acetyl-L-methionine is metabolically equivalent to free L-methionine[1]. This suggests that this compound, a deuterated version of NAM, can serve as an effective tracer for monitoring protein synthesis. The "D3" designation indicates the presence of three deuterium (B1214612) atoms on the methyl group of methionine, providing a distinct mass shift that can be detected by mass spectrometry.

The theoretical advantages of using this compound include:

  • Metabolic Equivalence: As it is readily converted to L-methionine, it should accurately reflect the precursor pool for protein synthesis.

  • Cell Permeability: The acetyl group may enhance cell permeability, potentially leading to more efficient labeling.

  • Specific Labeling: It specifically labels methionine residues, simplifying data analysis compared to methods that label multiple amino acids.

However, a direct, data-driven comparison with established methods in the peer-reviewed literature is currently limited. The following sections will compare the methodological aspects of this compound with SILAC and heavy water labeling, supported by available experimental data for the latter two.

Comparative Analysis of Labeling Methods

To provide a clear comparison, the following table summarizes the key characteristics of this compound, SILAC, and heavy water labeling.

FeatureThis compoundSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Heavy Water (D₂O) Labeling
Labeling Precursor N-Acetyl-L-methionine with 3 deuterium atoms (D3)Heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine)Deuterium oxide (D₂O)
Incorporation Incorporated as methionine after deacetylation.Directly incorporated into newly synthesized proteins.Deuterium is incorporated into non-essential amino acids and subsequently into proteins.
Specificity Labels only methionine residues.Labels specific amino acids (typically lysine (B10760008) and arginine).Labels multiple non-essential amino acids.
In Vivo Application Potentially applicable in animal models.Can be challenging and expensive in whole organisms.Well-established for in vivo studies in animals and humans[2].
Data Analysis Relatively straightforward due to specific labeling.Well-established workflows and software are available.More complex due to the variable number of deuterium atoms incorporated per peptide[3][4].
Cost Potentially cost-effective.Can be expensive due to the cost of labeled amino acids and specialized media.Relatively inexpensive.

Quantitative Data Comparison

Table 1: Protein Half-Life Measurements using Dynamic SILAC
ProteinCell LineHalf-life (hours)Reference
Average Proteome Human A549Median: ~78[5]
Ribosomal Proteins Mouse Embryonic Neurons>100[6]
Extracellular Matrix Proteins 3T3-L1 AdipocytesSlower turnover[7]
Table 2: Protein Fractional Synthesis Rates (FSR) using Heavy Water (D₂O)
TissueOrganismAverage FSR (%/day)Reference
Liver Mouse~20-30[2]
Muscle Human~1.5[8]
Brain MouseSlower than liver[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for protein turnover analysis using SILAC and heavy water labeling. A projected protocol for this compound is also provided based on established principles of metabolic labeling.

This compound Labeling (Projected Protocol)
  • Cell Culture: Culture cells in standard methionine-containing medium.

  • Labeling: Replace the standard medium with a custom medium where L-methionine is substituted with this compound at a defined concentration.

  • Time Course: Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the introduction of the label.

  • Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest with an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides and quantify the ratio of labeled (D3-methionine containing) to unlabeled peptides over time. Calculate the rate of incorporation to determine the protein synthesis rate.

Dynamic SILAC Protocol
  • Cell Culture and Labeling: Culture cells in "heavy" SILAC medium containing stable isotope-labeled arginine and lysine until full incorporation is achieved (typically 5-6 cell doublings).

  • Chase: Replace the "heavy" medium with "light" medium containing unlabeled arginine and lysine.

  • Time Course: Harvest cells at various time points during the chase (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Sample Preparation: Combine equal amounts of protein from each time point with a "heavy" labeled internal standard. Digest the mixed samples.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Quantify the ratio of "light" to "heavy" peptides for each protein at each time point to determine the rate of protein degradation.

Heavy Water (D₂O) Labeling Protocol
  • Animal Husbandry: House animals (e.g., mice) and provide them with drinking water enriched with a specific percentage of D₂O (e.g., 4-8%).

  • Labeling Period: Maintain the animals on the D₂O-enriched water for a defined period, collecting tissues at multiple time points (e.g., 0, 1, 3, 7, 14, 21 days).

  • Tissue Processing: Harvest tissues of interest, homogenize, and extract proteins.

  • Protein Digestion: Digest the extracted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.

  • Data Analysis: Determine the isotopic enrichment of deuterium in peptides over time. This requires specialized software to deconvolve the complex isotopic patterns and calculate protein synthesis rates[3][4].

Mandatory Visualizations

To further clarify the experimental processes and the underlying biological regulation, the following diagrams are provided.

experimental_workflow cluster_labeling Labeling Phase cluster_experiment Experimental System cluster_analysis Analysis Phase NAM_D3 N-Acetyl-L- methionine-D3 Cells Cell Culture NAM_D3->Cells SILAC Heavy Amino Acids (e.g., ¹³C₆-Lys) SILAC->Cells D2O Heavy Water (D₂O) Animal Animal Model D2O->Animal Harvest Harvest at Time Points Cells->Harvest Animal->Harvest Lysis Protein Extraction & Digestion Harvest->Lysis LCMS LC-MS/MS Analysis Lysis->LCMS Data Data Analysis (Turnover Rate Calculation) LCMS->Data

Figure 1. Generalized experimental workflow for protein turnover analysis.

A key signaling pathway that regulates protein synthesis is the mTOR (mechanistic target of rapamycin) pathway. Understanding this pathway is crucial for interpreting protein turnover data, especially in the context of drug development targeting cellular growth and proliferation.

mTOR_pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Nutrients Amino Acids mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Ribosome Ribosome Biogenesis S6K1->Ribosome eIF4E eIF4E _4EBP1->eIF4E Translation Protein Synthesis eIF4E->Translation Ribosome->Translation

Figure 2. The mTOR signaling pathway in the regulation of protein synthesis.

Conclusion

The measurement of protein turnover is a powerful tool for understanding cellular physiology and the mechanisms of disease. While established methods like SILAC and heavy water labeling provide robust and quantitative data, they each have their own set of advantages and limitations. This compound presents itself as a potentially valuable addition to the researcher's toolkit for protein turnover analysis. Its metabolic equivalence to methionine and the specificity of labeling are promising features. However, further validation studies that directly compare its performance with existing methods are necessary to fully establish its utility and reliability. Researchers are encouraged to carefully consider the specific requirements of their experimental system, including the biological context (in vitro vs. in vivo), cost, and the complexity of data analysis, when choosing the most appropriate method for their protein turnover studies.

References

Cross-Validation of Quantitative Proteomics: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein abundance is critical for unraveling cellular processes and assessing the efficacy of therapeutics. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone of quantitative proteomics. However, the selection of a labeling strategy can profoundly influence experimental outcomes. This guide provides an objective comparison of four widely-used isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling. By elucidating the principles, performance metrics, and detailed protocols of each, this guide aims to empower researchers to select the most suitable method for their scientific questions and to effectively cross-validate their findings.

Comparative Analysis of Isotopic Labeling Performance

The choice of an isotopic labeling strategy is a pivotal decision in the design of quantitative proteomics experiments. The following tables summarize key performance metrics for SILAC, TMT, iTRAQ, and Dimethyl Labeling, offering a quantitative basis for comparison. These values are compiled from various studies and should be interpreted in the context of specific experimental conditions and instrumentation.[1][2][3]

Table 1: General Performance Characteristics

FeatureSILACTMTiTRAQDimethyl Labeling
Labeling Type Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)Chemical (in vitro)
Multiplexing Up to 3-plex (standard)Up to 18-plexUp to 8-plexUp to 3-plex (standard)
Sample Type Cell cultureTissues, biofluids, cellsTissues, biofluids, cellsTissues, biofluids, cells
Quantification Level MS1MS2/MS3MS2/MS3MS1
Relative Cost High (media, amino acids)High (reagents)High (reagents)Low (reagents)

Table 2: Quantitative Performance Metrics

MetricSILACTMTiTRAQDimethyl Labeling
Precision Very HighHighHighHigh
Accuracy Very HighModerate (ratio compression)Moderate (ratio compression)High
Proteome Coverage HighModerate to HighModerate to HighHigh
Reproducibility Very HighHighHighHigh
Throughput LowHighMedium to HighMedium

Experimental Workflows and Logical Relationships

The general workflow for quantitative proteomics using isotopic labeling involves several key stages, from sample preparation to data analysis. The point at which the isotopic label is introduced varies between metabolic and chemical labeling strategies.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Isotopic Labeling cluster_Analysis Analysis Sample Biological Sample (Cells, Tissues, etc.) Lysis Cell Lysis & Protein Extraction Sample->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Metabolic Metabolic Labeling (SILAC) Lysis->Metabolic Chemical Chemical Labeling (TMT, iTRAQ, Dimethyl) Digestion->Chemical Mix Sample Mixing Metabolic->Mix Chemical->Mix Fractionation Peptide Fractionation (Optional) Mix->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 1: Generalized experimental workflow for quantitative proteomics using isotopic labeling.

Detailed Experimental Protocols

To ensure reproducibility and facilitate cross-validation, adherence to detailed and standardized protocols is essential.

Protocol 1: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for Phosphoproteomics

This protocol is adapted for the analysis of protein phosphorylation dynamics.[4][5][6][7][8]

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One in "light" medium containing normal lysine (B10760008) and arginine, and the other in "heavy" medium with ¹³C₆-¹⁵N₂-lysine and ¹³C₆-¹⁵N₄-arginine.

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.

    • To synchronize cells and lower basal phosphorylation, culture in serum-free SILAC media for 24 hours before stimulation.[6]

  • Cell Treatment and Lysis:

    • Apply the experimental treatment (e.g., drug stimulation) to one cell population while the other serves as a control.

    • Harvest and lyse the cells from both populations separately.

  • Protein Extraction and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform protein reduction, alkylation, and in-solution or in-gel digestion with an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using titanium dioxide (TiO₂) affinity chromatography.[5][7]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the relative abundance of phosphopeptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.

Protocol 2: Tandem Mass Tag (TMT) Labeling

This protocol outlines the steps for chemical labeling of peptides with TMT reagents.[9][10][11]

  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues and quantify the protein concentration.

    • Reduce and alkylate the proteins to facilitate enzymatic digestion.

    • Digest the proteins into peptides using an MS-compatible enzyme (e.g., trypsin).

    • Desalt the resulting peptides.

  • TMT Reagent Reconstitution:

    • Reconstitute the TMT reagents in anhydrous acetonitrile (B52724) according to the manufacturer's instructions.

  • Labeling Reaction:

    • Add the appropriate TMT reagent to each peptide sample. Ensure the pH of the reaction is optimal (typically pH 8.0-8.5).

    • Incubate at room temperature for 1-2 hours.

  • Quenching and-Combining:

    • Quench the labeling reaction with hydroxylamine.

    • Combine the TMT-labeled samples in equal amounts.

  • Sample Cleanup and Fractionation:

    • Desalt the combined labeled peptide mixture.

    • For complex samples, perform peptide fractionation using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide fractions by LC-MS/MS.

  • Data Analysis:

    • Identify peptides from the MS/MS fragmentation patterns and quantify the relative abundance based on the intensities of the TMT reporter ions.

Protocol 3: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Labeling

The iTRAQ workflow is characterized by post-digestion labeling of peptides.[12][13][14][15][16]

  • Protein Digestion:

    • Proteins are extracted, reduced, cysteine-blocked, and then digested into peptides. This is typically done in a single tube to minimize sample loss.[12]

  • iTRAQ Labeling:

    • Each peptide digest is labeled with a specific iTRAQ reagent (4-plex or 8-plex). The labeling reaction targets the N-terminus and lysine side chains of the peptides.[13]

  • Sample Pooling:

    • The iTRAQ-labeled samples are then pooled into a single mixture.

  • Fractionation and LC-MS/MS:

    • The pooled peptide mixture is fractionated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis:

    • Fragmentation of the iTRAQ tag generates a low-molecular-mass reporter ion. The relative quantification of peptides and their corresponding proteins is determined from the intensity of these reporter ions.[13]

Protocol 4: Stable Isotope Dimethyl Labeling

This method offers a cost-effective approach for quantitative proteomics.[17][18][19][20][21]

  • Protein Digestion:

    • Proteins are extracted and digested into peptides as described in the previous protocols.

  • Dimethyl Labeling:

    • The labeling reaction converts primary amines (peptide N-terminus and lysine side chains) into dimethylamines.[20] This is achieved using formaldehyde (B43269) and a reducing agent like cyanoborohydride. Different isotopic forms of these reagents are used to label different samples.

  • Sample Combining and Analysis:

    • The differentially labeled peptide samples are mixed and analyzed by LC-MS/MS.

  • Quantification:

    • Quantification is performed at the MS1 level by comparing the signal intensities of the peptide pairs with different mass tags.

Application in Signaling Pathway Analysis: The EGFR Cascade

Isotopic labeling is a powerful tool for dissecting complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a well-studied pathway that is often investigated using quantitative proteomics to understand its role in cell proliferation, differentiation, and cancer. The following diagram illustrates key components and phosphorylation events within the EGFR pathway that are amenable to analysis by isotopic labeling techniques.[22][23][24][25][26][27][28][29][30]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Translocates to PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR IP3 IP3 PLCg->IP3 PIP2 to DAG DAG PLCg->DAG PIP2 to PKC PKC IP3->PKC DAG->PKC Activates STAT->Nucleus Translocates to

Figure 2: Simplified EGFR signaling pathway highlighting key protein interactions.

References

Metabolic Equivalence of N-Acetyl-L-methionine-D3 and L-methionine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic equivalence of N-Acetyl-L-methionine-D3 (NALM-D3) and L-methionine-d3. This document synthesizes available experimental data to offer an objective overview of their respective performances as metabolic tracers.

Executive Summary

N-Acetyl-L-methionine (NALM) is a derivative of the essential amino acid L-methionine. Extensive research has demonstrated that NALM is metabolically and nutritionally equivalent to L-methionine.[1][2] Studies in animal models and humans have shown that NALM is efficiently deacetylated to yield L-methionine, which then enters the body's methionine metabolic pathways.[1][3] Consequently, their deuterated counterparts, NALM-D3 and L-methionine-d3, are expected to exhibit a similar metabolic relationship. L-methionine-d3 serves as a direct tracer for L-methionine, while NALM-D3 acts as a pro-tracer, rapidly converting to L-methionine-d3 in vivo. Although direct comparative quantitative studies on the deuterated forms are limited, the well-established equivalence of their parent compounds provides a strong basis for their interchangeable use in metabolic research, with specific experimental considerations.

Data Presentation

The following tables summarize the key comparative aspects of NALM-D3 and L-methionine-d3, based on data extrapolated from studies on their non-deuterated analogues.

Table 1: Bioavailability and Bio-conversion

ParameterThis compoundL-methionine-d3Key FindingsCitations
Bioavailability High; equivalent to L-methionineHigh; readily absorbedStudies on non-deuterated forms show NALM is fully available to promote growth in rats and is as effective as L-methionine in humans.[3][3]
Route of Administration Oral, IntraperitonealOral, IntravenousBoth are effective through various routes of administration.[1][1]
Bio-conversion Rapidly deacetylated to L-methionine-d3Not applicableThe enzyme aminoacylase (B1246476) 1 is primarily responsible for the deacetylation of N-acetylated amino acids.[4][5][4][5]
Conversion Efficiency HighNot applicableStudies on the D-isomer suggest that the conversion of N-acetyl-D-methionine is negligible, highlighting the stereospecificity of the deacetylating enzyme.[2][6][2][6]

Table 2: Metabolic Fate and Applications

ParameterThis compoundL-methionine-d3Key FindingsCitations
Primary Metabolic Fate Deacetylation to L-methionine-d3, followed by entry into the methionine metabolic pool.Direct entry into the methionine metabolic pool.Both compounds ultimately contribute to the same metabolic pathways as endogenous L-methionine.
Incorporation into Protein Equivalent to L-methionineDirect incorporationIsotope-labeled studies show similar protein specific activities for NALM and L-methionine.[1][1]
Tissue Distribution Similar to L-methionineFollows endogenous L-methionine distributionIsotope distribution from 35S-labeled NALM and L-methionine was found to be similar in various tissues.[1][1]
Primary Application Pro-tracer for L-methionine in metabolic studies, particularly protein synthesis.Direct tracer for L-methionine in metabolic studies.Both are used to study methionine metabolism and protein turnover.

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for comparing the metabolic equivalence of NALM-D3 and L-methionine-d3.

cluster_direct Direct Tracer Pathway NALM_D3 This compound Deacetylation Deacetylation (Aminoacylase 1) NALM_D3->Deacetylation In vivo L_Met_D3 L-methionine-d3 Met_Pool L-methionine-d3 Metabolic Pool L_Met_D3->Met_Pool Deacetylation->L_Met_D3 Protein Protein Synthesis Met_Pool->Protein Transmethylation Transmethylation Met_Pool->Transmethylation Transsulfuration Transsulfuration Met_Pool->Transsulfuration L_Met_D3_direct L-methionine-d3 (Administered) L_Met_D3_direct->Met_Pool start Start: Animal Model (e.g., Sprague-Dawley Rats) grouping Divide into Two Groups start->grouping groupA Group A: Administer NALM-D3 grouping->groupA groupB Group B: Administer L-methionine-d3 grouping->groupB collection Collect Blood and Tissue Samples at Timed Intervals groupA->collection groupB->collection analysis LC-MS/MS Analysis collection->analysis quantify Quantify: - NALM-D3 - L-methionine-d3 - Protein-incorporated L-methionine-d3 analysis->quantify compare Compare Bioavailability, Bio-conversion, and Tissue Distribution quantify->compare end Conclusion: Metabolic Equivalence compare->end

References

Assessing the Reproducibility of SILAC Experiments: A Comparative Guide to N-Acetyl-L-methionine-D3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the precise world of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and widely adopted methodology. This guide provides a comprehensive comparison of the reproducibility of SILAC experiments, with a particular focus on the use of N-Acetyl-L-methionine-D3 as a labeling reagent against traditionally used alternatives like heavy isotopologues of arginine and lysine (B10760008).

SILAC is a powerful metabolic labeling strategy that allows for the accurate quantification of thousands of proteins between different cell populations. The core principle lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in a "light" medium containing the natural amino acid counterparts.[1][2] The key advantage of SILAC is the ability to combine the cell populations at an early stage, minimizing experimental variability and enhancing quantitative accuracy and reproducibility.[3][4][5]

This compound as a SILAC Labeling Reagent

While heavy isotopes of arginine and lysine are the most commonly used labels in SILAC experiments due to the specificity of trypsin cleavage, methionine labeling offers a valuable alternative.[6][7] this compound, a deuterated form of methionine, can be effectively incorporated into the proteome. Methionine is an essential amino acid, ensuring its uptake and incorporation into newly synthesized proteins.[7]

One of the key considerations in SILAC is achieving complete incorporation of the labeled amino acid to ensure accurate quantification. This is typically achieved after several cell doublings.[2] While specific quantitative data directly comparing the reproducibility of this compound with heavy arginine and lysine in a side-by-side study is not extensively documented in publicly available literature, the principles of SILAC suggest that with complete incorporation, high reproducibility can be expected. The coefficient of variation (CV) in SILAC experiments is generally low, often below 20%, demonstrating the high precision of the technique.

Comparative Analysis of SILAC Labeling Reagents

The choice of isotopic label in a SILAC experiment can be influenced by several factors, including the specific research question, the cell line being used, and potential metabolic conversions.

FeatureThis compoundHeavy Arginine (e.g., 13C6-Arginine)Heavy Lysine (e.g., 13C6-Lysine)
Typical Use Alternative labeling, especially for studying methionine metabolism or when arginine/lysine labeling is problematic.Standard for trypsin-digested proteomes.Standard for trypsin-digested proteomes.
Potential Issues Potential for chromatographic separation of deuterated and non-deuterated peptides.Arginine-to-proline conversion in some cell lines can complicate data analysis.[8]Generally considered a very stable label with minimal side reactions.
Labeling Efficiency High, as methionine is an essential amino acid.High, but can be affected by endogenous arginine synthesis in some cases.High, as lysine is an essential amino acid.
Mass Shift +3 DaVariable depending on the isotope combination (e.g., +6 Da for 13C6).Variable depending on the isotope combination (e.g., +6 Da for 13C6).

Experimental Protocols

A generalized experimental workflow for a SILAC experiment is presented below. Specific protocols for using this compound would follow a similar framework, with the substitution of the standard heavy amino acids.

General SILAC Experimental Workflow

SILAC Experimental Workflow General SILAC Experimental Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase Cell Culture (Light) Cell Culture (Light) Full Incorporation Check Full Incorporation Check Cell Culture (Light)->Full Incorporation Check >5 doublings Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Full Incorporation Check >5 doublings Control Treatment Control Treatment Full Incorporation Check->Control Treatment Experimental Treatment Experimental Treatment Full Incorporation Check->Experimental Treatment Combine Cells/Lysates (1:1) Combine Cells/Lysates (1:1) Control Treatment->Combine Cells/Lysates (1:1) Experimental Treatment->Combine Cells/Lysates (1:1) Protein Extraction & Digestion Protein Extraction & Digestion Combine Cells/Lysates (1:1)->Protein Extraction & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction & Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival mTOR_Signaling_Pathway mTOR Signaling Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Akt_Signaling_Pathway Akt Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt GSK3b GSK3b Akt->GSK3b FOXO FOXO Akt->FOXO mTORC2 mTORC2 mTORC2->Akt Cell Proliferation Cell Proliferation GSK3b->Cell Proliferation Cell Survival Cell Survival FOXO->Cell Survival

References

A Head-to-Head Comparison of D3-Methionine and Other Tracers in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of atoms through biochemical reactions. Among these, deuterium-labeled methionine (D3-methionine) has emerged as a powerful probe, particularly for investigating one-carbon metabolism and related pathways. This guide provides an objective comparison of metabolic flux data obtained using D3-methionine with that from other commonly used tracers, supported by experimental data and detailed protocols.

Introduction to Metabolic Tracers

Stable isotope tracing involves the use of molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H or D). By introducing these labeled compounds into biological systems, researchers can trace their metabolic fate, providing unparalleled insights into the dynamic nature of cellular metabolism. The choice of tracer is critical and depends on the specific metabolic pathway under investigation. While ¹³C-labeled glucose is a workhorse for probing central carbon metabolism, tracers like D3-methionine offer unique advantages for dissecting pathways involved in methylation, amino acid metabolism, and nucleotide synthesis.

Quantitative Comparison of Metabolic Flux Data

The following tables summarize quantitative metabolic flux data from studies utilizing D3-methionine and other tracers. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the current literature. The data presented here is compiled from different studies to provide a comparative overview.

Table 1: Methionine Metabolism Fluxes in Human Fibrosarcoma Cells (HT1080M+)

Metabolic Flux¹³C-Methionine Tracer (nmol/μL-cells/h)[1][2][3]D3-Methionine Tracer (nmol/μL-cells/h)
Net Methionine Uptake0.8 ± 0.1Data not available
Transmethylation0.12 ± 0.02Data not available in this system
Propylamine (B44156) Transfer0.17 ± 0.02Data not available
Methionine Salvage0.17 ± 0.02Data not available
Methionine Synthase0.03 ± 0.02Data not available
Net Methionine to Protein0.71 ± 0.1Data not available

Table 2: In Vivo Methionine Metabolism Fluxes in Humans (Postabsorptive State)

Metabolic Flux[methyl-²H₃]- and [1-¹³C]Methionine Tracers (μmol·kg⁻¹·h⁻¹)[4][5]
Transmethylation (TM)5.8 ± 0.6
Remethylation (RM)1.8 ± 0.4
Transsulfuration (TS)4.0 ± 0.4
Incorporation into Protein (S)20 ± 0.5
Release from Protein (B)24 ± 0.5

This table showcases quantitative data from an in vivo human study using a combination of deuterated and carbon-labeled methionine to dissect whole-body methionine metabolism.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic flux studies. Below are summaries of key experimental protocols.

Protocol 1: Metabolic Flux Analysis using ¹³C-Methionine in Cultured Cells[1][2][3]

This protocol is adapted from the study by Shlomi et al. (2014) for quantifying methionine metabolic fluxes in human fibrosarcoma cells.

1. Cell Culture and Labeling:

  • Human fibrosarcoma cells (HT1080M+) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% dialyzed fetal bovine serum.
  • For labeling experiments, cells are switched to a medium containing [U-¹³C]-methionine at the same concentration as in the standard medium.
  • Cells are harvested at various time points to measure the kinetics of intracellular and extracellular methionine labeling.

2. Metabolite Extraction:

  • Media is aspirated, and cells are washed rapidly with ice-cold phosphate-buffered saline (PBS).
  • Metabolism is quenched by adding an ice-cold 80:20 methanol/water solution.
  • Cell lysates are collected, vortexed, and centrifuged to pellet cell debris. The supernatant containing polar metabolites is collected.

3. LC-MS Analysis:

  • Metabolite extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).
  • A triple-quadrupole mass spectrometer is used to measure the mass-to-charge ratio (m/z) of methionine and its isotopologues.
  • The isotopic labeling patterns of intracellular and extracellular methionine are determined over time.

4. Flux Calculation:

  • The measured isotope labeling kinetics are used in a computational model to derive fluxes through transmethylation, propylamine transfer, and other related pathways.

Protocol 2: General Protocol for Stable Isotope Tracing in Cancer Cells

This protocol provides a general framework for conducting stable isotope tracing experiments in cancer cell lines.

1. Cell Seeding and Culture:

  • Cancer cells are seeded in multi-well plates to achieve a target confluency at the time of harvest.
  • Cells are allowed to adhere and grow overnight in their standard complete medium.

2. Isotope Labeling:

  • The standard medium is replaced with a labeling medium containing the desired stable isotope tracer (e.g., D3-methionine, ¹³C-glucose). The concentration of the tracer should be optimized for the specific experiment.
  • Cells are incubated in the labeling medium for a predetermined duration to allow for the incorporation of the isotope into downstream metabolites.

3. Metabolite Extraction:

  • The labeling medium is removed, and cells are washed with cold PBS.
  • Metabolites are extracted using a cold solvent mixture, typically 80% methanol.
  • The cell lysate is transferred to a microcentrifuge tube, vortexed, and centrifuged to remove proteins and cell debris.

4. Sample Analysis:

  • The supernatant containing the extracted metabolites is dried and reconstituted for analysis by LC-MS or GC-MS.
  • The mass spectrometer is configured to detect and quantify the different isotopologues of the metabolites of interest.

5. Data Analysis:

  • The raw mass spectrometry data is processed to correct for natural isotope abundance and determine the fractional enrichment of the stable isotope in each metabolite.
  • Metabolic flux analysis software is then used to calculate the rates of metabolic reactions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental designs is crucial for a comprehensive understanding.

Methionine_Metabolism Methionine Methionine SAM S-adenosylmethionine Methionine->SAM MAT Proteins Proteins Methionine->Proteins Protein Synthesis SAH S-adenosylhomocysteine SAM->SAH Methyltransferases MTA Methylthioadenosine SAM->MTA Polyamine Synthesis Polyamines Polyamines SAM->Polyamines Methylation DNA, RNA, Protein Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine MTA->Methionine Salvage Pathway Proteins->Methionine Protein Breakdown

Caption: Overview of methionine metabolism.

Isotope_Tracing_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Cell Culture Cell Culture Isotope Labeling\n(e.g., D3-Methionine) Isotope Labeling (e.g., D3-Methionine) Cell Culture->Isotope Labeling\n(e.g., D3-Methionine) Metabolite Extraction Metabolite Extraction Isotope Labeling\n(e.g., D3-Methionine)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Raw Data Processing Raw Data Processing LC-MS/MS Analysis->Raw Data Processing Isotopologue\nDistribution Analysis Isotopologue Distribution Analysis Raw Data Processing->Isotopologue\nDistribution Analysis Metabolic Flux\nCalculation Metabolic Flux Calculation Isotopologue\nDistribution Analysis->Metabolic Flux\nCalculation Biological Interpretation Biological Interpretation Metabolic Flux\nCalculation->Biological Interpretation

Caption: General experimental workflow for stable isotope tracing.

Advantages and Disadvantages of D3-Methionine as a Tracer

Advantages:

  • Specificity for One-Carbon Metabolism: The deuterium label on the methyl group of methionine makes it an excellent tracer for specifically tracking the flow of one-carbon units. This is crucial for studying processes like DNA and histone methylation, which are central to epigenetics and cancer biology.

  • Lower Background Noise: The natural abundance of deuterium is lower than that of ¹³C, which can lead to lower background noise and increased sensitivity in mass spectrometry-based analyses.

  • Complementary Information: When used in conjunction with ¹³C-labeled tracers, D3-methionine can provide complementary information, allowing for a more comprehensive understanding of metabolic networks. For instance, it can help distinguish between de novo synthesis pathways and salvage pathways.

  • Probing Methylation Dynamics: D3-methionine is particularly well-suited for studying the dynamics of methylation reactions, providing insights into the activity of methyltransferases and the turnover of methyl groups on various biomolecules.

Disadvantages:

  • Limited Scope: Unlike uniformly labeled ¹³C-glucose, which labels a wide range of central carbon metabolites, D3-methionine primarily provides information about methionine metabolism and one-carbon pathways.

  • Kinetic Isotope Effects: The larger mass difference between deuterium and hydrogen compared to ¹³C and ¹²C can sometimes lead to more pronounced kinetic isotope effects, where the heavier isotope can alter the rate of enzymatic reactions. This needs to be considered when interpreting flux data.

  • Fewer Labeled Positions: With only the methyl group labeled, the information that can be gleaned about the carbon skeleton of methionine and its downstream metabolites is limited compared to a uniformly ¹³C-labeled tracer.

Conclusion

D3-methionine is a valuable and specialized tool in the metabolic researcher's arsenal. While ¹³C-glucose remains the tracer of choice for a global view of central carbon metabolism, D3-methionine offers unparalleled specificity for dissecting the intricacies of one-carbon metabolism and methylation dynamics. The choice of tracer should be guided by the specific biological question being addressed. Future studies employing direct, parallel comparisons of D3-methionine with other tracers in the same experimental systems will be invaluable for further refining our understanding of their respective strengths and limitations and for building more comprehensive models of cellular metabolism.

References

A Comparative Guide to N-acetyl-L-methionine and N-acetyl-L-tryptophan as Protein Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical development, ensuring the stability of protein therapeutics is paramount to maintaining their efficacy and safety. Excipients play a crucial role in preventing degradation and aggregation of these complex molecules. Among the various stabilizers, N-acetyl-L-methionine (NALM) and N-acetyl-L-tryptophan (NALT) have emerged as effective antioxidants that protect proteins from oxidative stress, a major degradation pathway. This guide provides an objective comparison of the performance of NALM and NALT as protein stabilizers, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their formulation strategies.

Executive Summary

Both N-acetyl-L-methionine and N-acetyl-L-tryptophan function primarily as antioxidants to stabilize protein therapeutics. Experimental evidence demonstrates that N-acetyl-L-methionine is a superior protectant against oxidation for human serum albumin (HSA) compared to N-acetyl-L-tryptophan. For monoclonal antibodies (mAbs) , N-acetyl-L-tryptophan is a well-established stabilizer effective in protecting tryptophan residues , while its combination with L-methionine offers broader protection against both tryptophan and methionine oxidation. The choice between these two stabilizers may, therefore, depend on the specific protein therapeutic and its susceptibility to different oxidative pathways.

Comparative Performance Data

The efficacy of NALM and NALT as protein stabilizers has been evaluated using various analytical techniques. The following tables summarize key quantitative data from comparative studies.

Thermal Stability of Recombinant Human Serum Albumin (rHSA)

Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of proteins by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of an excipient indicates enhanced stability.

Table 1: Thermodynamic Parameters of rHSA (75 µM) Oxidized by Chloramine-T in the Presence of NALM and NALT. [1]

ParameterControl (Oxidized rHSA)+ N-acetyl-L-tryptophan (75 µM)+ N-acetyl-L-methionine (75 µM)
Melting Temperature (Tm) (°C) 61.2 ± 0.362.5 ± 0.264.8 ± 0.3
Calorimetric Enthalpy (ΔHcal) (kJ/mol) 385 ± 15421 ± 12488 ± 18
Van't Hoff Enthalpy (ΔHv) (kJ/mol) 402 ± 18435 ± 15502 ± 20

Data presented as mean ± standard deviation.

The data clearly indicates that NALM provides a more significant increase in the thermal stability of rHSA under oxidative stress compared to NALT, as evidenced by the higher melting temperature and enthalpy values.

Protection Against Oxidation

The primary mechanism by which NALM and NALT stabilize proteins is by acting as sacrificial antioxidants, thereby preventing the oxidation of susceptible amino acid residues within the protein.

Table 2: Inhibition of Advanced Oxidation Protein Product (AOPP) Formation in rHSA. [1]

ConditionAOPP Level (as % of control)
Control (Oxidized rHSA) 100%
+ N-acetyl-L-tryptophan 57%
+ N-acetyl-L-methionine 45%

This data demonstrates the superior capability of NALM in reducing the formation of advanced oxidation protein products in rHSA when exposed to an oxidizing agent.

Table 3: Protection of Monoclonal Antibodies (mAbs) from Oxidation. [2][3]

Stabilizer(s)Protected Residue(s)Efficacy
N-acetyl-DL-tryptophan TryptophanEffective at protecting tryptophan residues from AAPH-induced stress.[2][3]
L-methionine MethionineKnown to protect methionine residues from oxidation.[2]
N-acetyl-DL-tryptophan + L-methionine Tryptophan and MethionineCombination protects both tryptophan and methionine residues from AAPH-induced stress.[2][3]

While direct comparative data for NALM on monoclonal antibodies is limited in the reviewed literature, the known efficacy of methionine as an antioxidant suggests that NALM would also be effective in protecting methionine residues.

Mechanism of Action: Antioxidant Protection

Both NALM and NALT act as competitive substrates for reactive oxygen species (ROS), thereby "sacrificing" themselves to protect the protein from oxidative damage. This mechanism is particularly important for sensitive amino acid residues like methionine and tryptophan.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_stabilizers Stabilizers (Antioxidants) ROS Reactive Oxygen Species (ROS) NALM N-acetyl-L-methionine ROS->NALM Reacts with (Sacrificial) NALT N-acetyl-L-tryptophan ROS->NALT Reacts with (Sacrificial) Protein Therapeutic Protein (e.g., mAb, HSA) ROS->Protein Oxidizes NALM->Protein Protect OxidizedStabilizer Oxidized Stabilizer NALM->OxidizedStabilizer Become NALT->Protein Protect NALT->OxidizedStabilizer Become OxidizedProtein Oxidized (Degraded) Protein Protein->OxidizedProtein Leads to

Caption: Antioxidant mechanism of NALM and NALT.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate protein stability.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC measures the heat capacity of a sample as it is heated, allowing for the determination of the protein's melting temperature (Tm).

Protocol:

  • Sample Preparation: Prepare protein solutions (typically 0.5-1.0 mg/mL) in the desired buffer. Prepare corresponding buffer blanks. If testing stabilizers, prepare protein solutions containing the desired concentration of NALM or NALT. Degas all solutions prior to analysis to prevent bubble formation.

  • Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 20°C). Load the protein sample into the sample cell and the corresponding buffer into the reference cell.

  • Thermal Scan: Apply a constant heating rate (e.g., 1°C/minute) up to a final temperature (e.g., 100°C).

  • Data Analysis: Record the differential power required to heat the sample and reference cells. The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which is the peak of the unfolding transition. The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep_Protein Protein Solution (0.5-1.0 mg/mL) Prep_Stabilizer Add Stabilizer (NALM or NALT) Prep_Protein->Prep_Stabilizer Prep_Buffer Reference Buffer Prep_Degas Degas Solutions Prep_Buffer->Prep_Degas Prep_Stabilizer->Prep_Degas DSC_Load Load Sample and Reference Prep_Degas->DSC_Load DSC_Scan Perform Thermal Scan (e.g., 20-100°C at 1°C/min) DSC_Load->DSC_Scan Analysis_Thermogram Generate Thermogram (Heat Capacity vs. Temp) DSC_Scan->Analysis_Thermogram Analysis_Tm Determine Melting Temp (Tm) Analysis_Thermogram->Analysis_Tm Analysis_Enthalpy Calculate Enthalpy (ΔH) Analysis_Thermogram->Analysis_Enthalpy

Caption: Experimental workflow for DSC analysis.

Peptide Mapping for Oxidation Analysis

Peptide mapping coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to identify and quantify site-specific oxidation of amino acid residues.

Protocol:

  • Sample Preparation:

    • Denaturation: Denature the protein sample (e.g., with guanidine (B92328) HCl) to unfold it and make it accessible to enzymes.

    • Reduction: Reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylation: Alkylate the free sulfhydryl groups with an agent like iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify any modifications (e.g., a +16 Da mass shift for methionine oxidation).

  • Data Analysis:

    • Identify peptides in the mass spectra and map them to the protein's sequence.

    • Quantify the extent of oxidation for each susceptible residue by comparing the peak areas of the oxidized and unoxidized peptide forms.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Prep_Denature Denaturation Prep_Reduce Reduction (DTT) Prep_Denature->Prep_Reduce Prep_Alkylate Alkylation (IAA) Prep_Reduce->Prep_Alkylate Prep_Digest Enzymatic Digestion (Trypsin) Prep_Alkylate->Prep_Digest LCMS_Separate Peptide Separation (RP-HPLC) Prep_Digest->LCMS_Separate LCMS_Analyze Mass Spectrometry (MS/MS) LCMS_Separate->LCMS_Analyze Analysis_Identify Peptide Identification & Mapping LCMS_Analyze->Analysis_Identify Analysis_Quantify Quantification of Oxidation Analysis_Identify->Analysis_Quantify

Caption: Workflow for peptide mapping analysis.

Conclusion and Recommendations

The selection of an appropriate stabilizer is a critical decision in the formulation of protein therapeutics. Based on the available experimental data:

  • For human serum albumin and potentially other proteins susceptible to broad oxidative damage, N-acetyl-L-methionine demonstrates superior protective effects compared to N-acetyl-L-tryptophan. Its ability to more effectively reduce the formation of advanced oxidation protein products and enhance thermal stability makes it a strong candidate for these applications.

  • For monoclonal antibodies, N-acetyl-L-tryptophan is a proven stabilizer, particularly for mitigating the oxidation of tryptophan residues. For mAbs that are also prone to methionine oxidation, a combination of N-acetyl-L-tryptophan and L-methionine (or potentially N-acetyl-L-methionine) should be considered to provide comprehensive protection.

It is recommended that formulation scientists conduct protein-specific stability studies to determine the optimal stabilizer and concentration for their particular therapeutic. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Future head-to-head studies directly comparing NALM and NALT in monoclonal antibody formulations would be beneficial to further elucidate their relative advantages in this important class of biotherapeutics.

References

A Comparative Guide to the In Vivo Efficacy of N-acetyl-L-methionine vs. N-acetyl-D-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the efficacy of N-acetyl-L-methionine (NALM) and its D-isomer, N-acetyl-D-methionine (NADM). The fundamental difference in their in vivo bioavailability and metabolic fate, dictated by enzyme stereospecificity, renders NALM a viable nutritional and therapeutic agent while NADM is largely inert.

Core Efficacy Comparison: A Tale of Two Isomers

The in vivo efficacy of N-acetylated methionine isomers is critically dependent on their metabolic conversion to methionine. NALM is readily hydrolyzed by the enzyme Aminoacylase 1 to yield L-methionine, which is then available for its various physiological roles, including protein synthesis and the production of S-adenosylmethionine (SAM), a universal methyl donor.[1][2] In stark contrast, NADM is a poor substrate for this enzyme, leading to its limited deacetylation and subsequent minimal contribution to the body's methionine pool.[1][3]

Studies in animal models have consistently demonstrated that NALM is nutritionally and metabolically equivalent to L-methionine, effectively supporting growth and development.[2][3][4] Conversely, NADM shows no such efficacy and does not serve as a source of methionine.[1][2] The acetate (B1210297) moiety of NALM is also readily metabolized, whereas that of NADM is not.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from comparative in vivo studies.

ParameterN-acetyl-L-methionine (NALM)N-acetyl-D-methionine (NADM)Animal ModelReference
Nutritional Efficacy
Methionine-Sparing Value100%0%Chicks[1]
Growth ResponseEquivalent to L-methionineNo significant responseRats[2]
Protein Efficiency Ratio (PER)Equivalent to L-methionineNo significant responseRats[2]
Metabolism
14CO2 from Acetate MoietyEquivalent to sodium acetateNot readily metabolizedRats[3]
35S Tissue DistributionSimilar to L-methionineNot reportedRats[3]
Hepatoprotective Effects
GSH Levels (vs. Paracetamol)Significantly increasedNot studiedRats[5]
MDA Levels (vs. Paracetamol)Significantly decreasedNot studiedRats[5]
NO Levels (vs. Paracetamol)Significantly decreasedNot studiedRats[5]

Metabolic Pathways

The differential in vivo efficacy of NALM and NADM is a direct consequence of their distinct metabolic pathways, primarily governed by the stereospecificity of Aminoacylase 1.

Metabolic Pathway of N-acetyl-L-methionine (NALM) NALM N-acetyl-L-methionine Aminoacylase1 Aminoacylase 1 NALM->Aminoacylase1 L_Met L-methionine Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis SAM S-adenosylmethionine L_Met->SAM Acetate Acetate Aminoacylase1->L_Met Aminoacylase1->Acetate Metabolic_Pathways Further Metabolic Pathways SAM->Metabolic_Pathways

Caption: Metabolic fate of N-acetyl-L-methionine in vivo.

Metabolic Pathway of N-acetyl-D-methionine (NADM) NADM N-acetyl-D-methionine Aminoacylase1 Aminoacylase 1 NADM->Aminoacylase1 Poor Substrate Excretion Excretion NADM->Excretion

Caption: Metabolic fate of N-acetyl-D-methionine in vivo.

Experimental Protocols

The following is a summary of the methodology used in a key study comparing the metabolism of NALM and NADM.[3]

Experimental Workflow for Metabolic Study

Experimental Workflow for Metabolic Comparison cluster_radiolabeling Radiolabeling cluster_administration Administration to Sprague-Dawley Rats cluster_collection Sample Collection and Analysis C14_NALM N-[1-14C]acetyl-L-methionine Oral Oral Dosing C14_NALM->Oral IP Intraperitoneal Dosing C14_NALM->IP C14_NADM N-[1-14C]acetyl-D-methionine C14_NADM->Oral S35_NALM 35S-labeled NALM S35_NALM->Oral S35_LMet 35S-labeled L-methionine S35_LMet->Oral CO2_Collection 14CO2 Collection (24h) Oral->CO2_Collection Tissue_Harvest Tissue, Urine, Feces Collection (3, 24, 168h) Oral->Tissue_Harvest IP->CO2_Collection S35_Determination 35S Determination in Tissues Tissue_Harvest->S35_Determination Protein_Activity Protein Specific Activity Measurement Tissue_Harvest->Protein_Activity

Caption: Workflow for in vivo metabolic comparison.

Animals: Male Sprague-Dawley rats were used for the experiments.

Radiolabeled Compounds:

  • N-[1-14C]acetyl-L-methionine

  • N-[1-14C]acetyl-D-methionine

  • Sodium [1-14C]acetate

  • 35S-labeled N-acetyl-L-methionine

  • 35S-labeled L-methionine

Administration:

  • Oral or intraperitoneal administration of 14C-labeled compounds.

  • Oral administration of 35S-labeled compounds.

Sample Collection and Analysis:

  • 14CO2 Measurement: Expired 14CO2 was collected at intervals over a 24-hour period to assess the metabolism of the acetate moiety.

  • Tissue Distribution: Animals administered with 35S-labeled compounds were euthanized at 3, 24, and 168 hours post-dosing. Tissues, urine, and feces were collected for the determination of 35S content.

  • Protein Specific Activity: The specific activity of 35S in proteins was also measured to evaluate the incorporation of methionine derived from the administered compounds.

Conclusion

The in vivo efficacy of N-acetyl-L-methionine and N-acetyl-D-methionine is fundamentally disparate. NALM serves as a bioavailable source of L-methionine, demonstrating nutritional and metabolic equivalence to free L-methionine. This is attributed to the efficient enzymatic deacetylation by Aminoacylase 1. In contrast, NADM is not significantly metabolized in vivo due to the stereospecificity of this enzyme, rendering it ineffective as a methionine source. For researchers and drug development professionals, these findings underscore the critical importance of stereochemistry in the design and evaluation of N-acetylated amino acid-based compounds for therapeutic or nutritional applications. The lack of bioavailability of the D-isomer suggests that its therapeutic potential is negligible.

References

Benchmarking N-Acetyl-L-methionine-D3 Labeling: A Comparative Guide to Quantitative Proteomics Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetyl-L-methionine-D3 (Ac-Met-D3) labeling with other established quantitative proteomics methods, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling. We will delve into the experimental workflows, present available performance data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their specific experimental needs.

Introduction to Quantitative Proteomics Techniques

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes by measuring changes in protein abundance.[1] Mass spectrometry-based techniques are the cornerstone of this field, with various methods developed to enable accurate and high-throughput protein quantification.[1] These methods can be broadly categorized into metabolic labeling, like SILAC, and chemical labeling, like TMT.[2]

This compound (Ac-Met-D3) is a stable isotope-labeled version of N-Acetyl-L-methionine. While its primary application in published literature appears to be as a tracer or internal standard, its potential as a metabolic labeling reagent for quantitative proteomics is explored here. The principle would involve the cellular uptake of Ac-Met-D3 and its incorporation into newly synthesized proteins, similar to other amino acid-based metabolic labeling techniques.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique where cells are grown in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine (B10760008).[3] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins.[3]

Tandem Mass Tag (TMT) labeling is a chemical labeling method that uses isobaric tags to label the N-terminus and lysine residues of peptides after protein extraction and digestion.[2] This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.[2]

Comparative Analysis of Quantitative Methods

The choice of a quantitative proteomics method depends on various factors, including the sample type, the desired level of multiplexing, and the specific biological question being addressed. The following table summarizes the key characteristics of Ac-Met-D3 (hypothetical application), SILAC, and TMT.

FeatureThis compound (Ac-Met-D3) Labeling (Hypothetical)Stable Isotope Labeling by Amino acids in Cell culture (SILAC)Tandem Mass Tag (TMT) Labeling
Principle Metabolic labeling in vivoMetabolic labeling in vivoChemical labeling of peptides in vitro
Labeling Stage During protein synthesis in living cellsDuring protein synthesis in living cellsPost-digestion of proteins into peptides
Multiplexing Likely limited to 2-plex (light vs. heavy)Typically 2-plex or 3-plexUp to 18-plex with TMTpro reagents
Accuracy Potentially high, as samples are mixed earlyHigh, considered a gold standard for accuracy[2]Good, but can be affected by ratio compression[2]
Precision Potentially highHighModerate to high
Proteome Coverage Dependent on methionine content of proteinsHighHigh
Sample Types Proliferating cells in cultureProliferating cells in cultureVirtually any sample type (cells, tissues, fluids)
Cost Reagent cost is a factorLabeled amino acids and media can be expensiveReagents are a significant cost
Workflow Complexity Moderate, requires cell culture adaptationRequires cell culture adaptation over several passages[3]Multi-step chemical labeling protocol

Experimental Workflows

The general workflows for each of these quantitative proteomics methods are outlined below.

This compound (Ac-Met-D3) Labeling Workflow (Proposed)

Ac_Met_D3_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture_light Control Cells (Standard Medium) mix_cells Mix Cell Populations cell_culture_light->mix_cells cell_culture_heavy Experimental Cells (Ac-Met-D3 Medium) cell_culture_heavy->mix_cells lysis Cell Lysis mix_cells->lysis protein_digestion Protein Digestion lysis->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture_light Control Cells ('Light' Medium) mix_cells Mix Cell Populations (1:1) cell_culture_light->mix_cells cell_culture_heavy Experimental Cells ('Heavy' Medium) cell_culture_heavy->mix_cells lysis Cell Lysis mix_cells->lysis protein_digestion Protein Digestion lysis->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis TMT_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample1 Sample 1 protein_extraction Protein Extraction sample1->protein_extraction sample2 Sample 2 sample2->protein_extraction sampleN Sample N sampleN->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion tmt_labeling TMT Labeling protein_digestion->tmt_labeling mix_peptides Mix Labeled Peptides tmt_labeling->mix_peptides fractionation Peptide Fractionation mix_peptides->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

References

A Comparative Guide to the Kinetic Analysis of N-acetyl-methionine Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic parameters for the enzymatic hydrolysis of N-acetyl-methionine, a crucial reaction in various biotechnological and pharmaceutical applications. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a deeper understanding and replication of these analyses.

Kinetic Parameters: A Comparative Overview

The efficiency of enzymatic hydrolysis of N-acetyl-methionine is primarily evaluated through the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Below is a summary of kinetic data from various studies utilizing different enzyme sources for the hydrolysis of N-acetyl-methionine.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg protein)Co-factorNotes
Porcine Kidney Acylase IN-acetyl-L-methionine5 ± 1--pH 7.5.[1]
Porcine Kidney Acylase IN-acetyl-D,L-methionine10 ± 2--pH 7.5.[1]
Porcine Kidney Acylase IN-acetyl-D,L-methionine24018.9 (mmol/L/min)CoCl₂Data extracted from a Lineweaver-Burk plot.[2][3]
Aspergillus oryzae AminoacylaseN-acetyl-L-methionine~100~2000--[4]
Aspergillus oryzae AminoacylaseN-acetyl-D,L-methionine~100~2000--[4]
Aspergillus oryzae AminoacylaseN-acetyl-L-methionine~20~4500Co(II)Co(II) ions increased the reaction velocity.[4]
Aspergillus oryzae AminoacylaseN-acetyl-D,L-methionine~14~3000Co(II)Co(II) ions increased the reaction velocity.[4]

Note: Direct comparison of Vₘₐₓ values should be made with caution due to variations in experimental conditions and enzyme purity across different studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of kinetic parameters. Below are protocols for commonly employed analytical techniques.

¹H NMR Spectroscopy Method

This method allows for real-time monitoring of the hydrolysis reaction by observing the change in proton signals of the substrate and product.[2][3]

a. Preparation of Stock Solutions:

  • Substrate Stock Solution (400 mM N-acetyl-DL-methionine): Suspend 0.382 g of N-acetyl-DL-methionine and 0.112 g of KH₂PO₄ in 2 mL of D₂O. Adjust the pH to 7 with a 2 M NaOH solution in D₂O. Dilute the final volume to 5 mL in a volumetric flask using D₂O.[2][3]

  • Enzyme Stock Solution: Dissolve 10 mg of porcine acylase and 1.5 mg of CoCl₂·6H₂O in 10 mL of D₂O.[2][3]

b. NMR Data Acquisition:

  • Transfer 500 µL of the substrate stock solution to an NMR tube and acquire a baseline ¹H NMR spectrum.[2][3]

  • Initiate the reaction by adding 100 µL of the enzyme stock solution to the NMR tube and mix vigorously.[2][3]

  • Record ¹H NMR spectra at regular intervals (e.g., every 4 minutes for 2 hours).[2][3]

  • Monitor the reaction progress by integrating the α-methine proton signals of the reactant (N-acetyl-DL-methionine, ~4.25 ppm) and the product (L-methionine, ~3.85 ppm).[2]

c. Data Analysis:

  • Calculate the substrate concentration at each time point from the integral values.

  • Determine the initial reaction rates at various substrate concentrations.

  • Plot the initial reaction rate against the substrate concentration to generate a Michaelis-Menten plot.

  • Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[S]) to determine Kₘ and Vₘₐₓ.

Spectrophotometric Method

This method relies on the colorimetric detection of the released amino acid using a chromogenic reagent.[1]

a. Reagents:

  • o-phthalic aldehyde (OPA)

  • Mercaptoethanol

  • N-acetyl-L-methionine or N-acetyl-D,L-methionine substrate solution

  • Enzyme solution (e.g., pig kidney acylase)

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.5)

b. Assay Procedure:

  • Prepare reaction mixtures containing varying concentrations of the N-acetyl-methionine substrate in the appropriate buffer.

  • Initiate the reaction by adding a fixed amount of the enzyme solution.

  • Incubate the reaction mixtures at a constant temperature.

  • At specific time intervals, stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Add the OPA/mercaptoethanol reagent to the reaction mixture. This reagent reacts with the primary amine of the liberated methionine to produce a fluorescent product.

  • Measure the absorbance or fluorescence at the appropriate wavelength to quantify the amount of methionine produced.

  • Calculate the initial reaction rates from the linear portion of the product formation curve over time.

  • Determine Kₘ and Vₘₐₓ as described in the NMR method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a robust and sensitive method for separating and quantifying the substrate and product, allowing for accurate kinetic analysis.

a. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column is commonly used for the separation of N-acetyl-methionine and methionine.

b. Mobile Phase and Chromatographic Conditions:

  • A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • The separation is usually performed isocratically.

  • Detection is typically carried out at a wavelength around 210-220 nm.

c. Sample Preparation and Analysis:

  • Prepare reaction mixtures and initiate the enzymatic reaction as described in the previous methods.

  • At various time points, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a quenching agent like a strong acid that also helps in protein precipitation).

  • Centrifuge the samples to remove precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Quantify the concentrations of N-acetyl-methionine and methionine by comparing their peak areas to those of standard solutions.

  • Calculate the initial reaction rates and determine the kinetic parameters as previously described.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in the kinetic analysis of N-acetyl-methionine hydrolysis.

Enzymatic_Hydrolysis_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products N-acetyl-methionine N-acetyl-methionine Aminoacylase I Aminoacylase I N-acetyl-methionine->Aminoacylase I H2O H2O H2O->Aminoacylase I L-methionine L-methionine Aminoacylase I->L-methionine Acetate Acetate Aminoacylase I->Acetate

Caption: Enzymatic hydrolysis of N-acetyl-methionine.

Kinetic_Analysis_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Set up Reaction Mixtures Set up Reaction Mixtures Prepare Stock Solutions->Set up Reaction Mixtures Initiate Enzymatic Reaction Initiate Enzymatic Reaction Set up Reaction Mixtures->Initiate Enzymatic Reaction Monitor Reaction Progress Monitor Reaction Progress Initiate Enzymatic Reaction->Monitor Reaction Progress Data Acquisition Data Acquisition Monitor Reaction Progress->Data Acquisition Calculate Initial Rates Calculate Initial Rates Data Acquisition->Calculate Initial Rates Plot Michaelis-Menten Curve Plot Michaelis-Menten Curve Calculate Initial Rates->Plot Michaelis-Menten Curve Determine Km and Vmax Determine Km and Vmax Plot Michaelis-Menten Curve->Determine Km and Vmax End End Determine Km and Vmax->End

Caption: General workflow for kinetic analysis.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-L-methionine-D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-Acetyl-L-methionine-D3, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance, good laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat is recommended to protect personal clothing.

Handling:

  • Avoid generating dust when handling the solid form of the compound.[2][3]

  • Use in a well-ventilated area.[3]

  • Wash hands thoroughly after handling.[3]

Spill Management

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Restrict Access: Cordon off the area of the spill to prevent cross-contamination.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For larger spills, use a suitable absorbent material to contain the substance.[4]

  • Cleanup: Carefully sweep or vacuum the spilled material. Avoid dry sweeping that creates dust. Place the collected material into a suitable, sealed, and labeled disposal container.[3]

  • Decontamination: Clean the spill area with soap and water.

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in a manner that prevents environmental contamination. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Place all waste this compound, including any material from spill cleanups, into a clearly labeled, sealed, and non-reactive container.

    • Contaminated personal protective equipment (e.g., gloves) should also be collected for proper disposal.

  • Labeling:

    • Label the waste container clearly as "Waste this compound".

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Engage a licensed and reputable chemical waste disposal company for the final disposal of the collected waste.[1]

    • Provide the disposal company with the Safety Data Sheet (SDS) for N-Acetyl-L-methionine.

Quantitative Data

N-Acetyl-L-methionine is not classified as a hazardous substance, and as such, there are no specific quantitative regulatory limits for its disposal. However, adherence to local, state, and federal regulations for non-hazardous chemical waste is mandatory.

ParameterValueReference
Hazard Classification Not classified as hazardous[1][4]
Aquatic Toxicity No data available
Sewer Disposal Prohibited[2]

Experimental Protocols

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets for N-Acetyl-L-methionine. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The recommended procedure is to engage a professional waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect waste material in a suitable container is_spill->collect_waste No cleanup_spill Follow spill cleanup procedure is_spill->cleanup_spill Yes seal_label Seal and clearly label the container collect_waste->seal_label cleanup_spill->collect_waste store_waste Store in a designated, secure area seal_label->store_waste contact_disposal Contact licensed chemical waste disposal service store_waste->contact_disposal provide_sds Provide SDS to disposal service contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Acetyl-L-methionine-D3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for N--Acetyl-L-methionine-D3, a stable isotope-labeled compound. The safety protocols for this deuterated compound are identical to its unlabeled counterpart, N-Acetyl-L-methionine, as the isotopic labeling does not alter its chemical reactivity or toxicity. This substance is classified as a skin, eye, and respiratory irritant.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling N-Acetyl-L-methionine-D3 in its powder form.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust meet EN 166 (EU) or ANSI Z87.1 (US) standards. Goggles are preferred to provide a better seal against dust particles.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against incidental contact.[3][4] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[6]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn and kept buttoned to protect skin and clothing from contamination.[5][7] For tasks with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection Dust Mask or RespiratorFor operations that may generate significant dust, a dust mask (e.g., N95) should be used.[6] In cases of poor ventilation or high concentrations of airborne particles, a respirator may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure the work area, preferably a chemical fume hood or a powder weighing station, is clean and uncluttered.[8]

  • Cover the work surface with disposable bench paper to easily contain and clean up any spills.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Weighing the Compound:

  • Perform all weighing operations within a certified chemical fume hood or a powder weighing station to control airborne particles.[8][9]

  • Use an analytical balance with a draft shield. Close the doors of the draft shield during measurement to ensure accuracy.[10]

  • Use a clean, appropriately sized weigh boat or weighing paper.[9][10]

  • To prevent contamination of the stock container, never return excess compound to the original bottle.[11]

  • Carefully transfer the desired amount of powder using a clean spatula. Avoid creating dust clouds by handling the powder gently.

  • Once the desired amount is weighed, securely cap the stock container and the container with the weighed powder.

3. Solution Preparation:

  • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • If the solvent is volatile, ensure this step is also performed in a fume hood.

  • Cap the container and mix by gentle swirling or using a vortex mixer until the solid is fully dissolved.

4. Post-Handling and Cleanup:

  • Wipe down the balance and surrounding work surfaces with a damp cloth or a suitable cleaning agent.

  • Dispose of all contaminated materials, including bench paper, gloves, and weigh boats, in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or excess this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.

    • Contaminated disposables such as gloves, weigh boats, and bench paper should also be placed in this container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled, sealed container for hazardous liquid chemical waste.

    • Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety office.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of in the regular trash, provided the label is defaced or removed.[12]

  • Waste Pickup:

    • All hazardous waste must be disposed of through a licensed chemical waste disposal company.[6] Follow your institution's procedures for scheduling a waste pickup.

Quantitative Data

PropertyValue
Molecular Formula C₇H₁₀D₃NO₃S
Molecular Weight 194.26 g/mol []
Melting Point 103-109°C[2][6]
Appearance Off-white to white crystalline powder[1][2][6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed to handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Work Area Clean Work Area Prepare Solution->Clean Work Area Proceed to cleanup Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.